1,2,3,4-Tetrahydroisoquinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOSCFYXMSUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545540 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32999-37-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide: A Technical Guide
Topic: Biological Activity of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide (8-OH-THIQ HBr) is a specialized bicyclic alkaloid scaffold utilized primarily as a chemical probe in neuropharmacology and medicinal chemistry.[1] Unlike its more common isomers (6-OH or 7-OH), the 8-hydroxy isomer possesses a unique steric and electronic profile that directs its affinity toward specific adrenergic and enzymatic targets.[1]
Its primary utility lies in two distinct domains:
-
Enzymatic Inhibition: It acts as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthetic pathway responsible for converting norepinephrine to epinephrine.
-
Receptor Modulation: It serves as a privileged scaffold for the design of ORL-1 (Opioid Receptor-Like 1) antagonists and dopaminergic ligands.[1]
This guide provides a comprehensive technical analysis of the molecule’s pharmacological profile, synthesis, and validated experimental protocols for its application in drug discovery.
Chemical Profile & Structural Significance[2][3][4][5]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged structure" in drug design, capable of mimicking the phenylethylamine moiety found in endogenous neurotransmitters.[1]
| Property | Specification |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide |
| Common Synonyms | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline HBr; 8-HTIQ |
| Molecular Formula | C₉H₁₁NO[1][2][3][4] · HBr |
| Molecular Weight | 149.19 (Free Base) / ~230.10 (HBr Salt) |
| Key Functional Group | C8-Hydroxyl (Phenolic): Critical for hydrogen bonding in the "hydrophilic pocket" of PNMT.[1] |
| Salt Form | Hydrobromide (HBr): Enhances aqueous solubility and crystalline stability compared to the oxidation-prone free base.[1] |
Structural Visualization
The following diagram illustrates the core structure and its numbering system, highlighting the critical C8-hydroxyl position.
[1]
Pharmacology & Mechanism of Action[8]
PNMT Inhibition (Adrenergic Modulation)
The 8-OH-THIQ scaffold is a validated tool for mapping the active site of Phenylethanolamine N-methyltransferase (PNMT) .[1][2][5]
-
Mechanism: Competitive inhibition.
-
Binding Site: The enzyme possesses a specific "hydrophilic pocket" that accommodates aromatic hydroxyl groups.[6] While 7-OH-THIQ is often the most potent isomer, 8-OH-THIQ retains significant affinity, demonstrating that the pocket can tolerate steric bulk at the ortho position relative to the ring fusion.
-
Physiological Impact: Inhibition of PNMT reduces the synthesis of epinephrine (adrenaline) without affecting norepinephrine levels, making it a valuable probe for studying stress responses and hypertension.[1]
ORL-1 Receptor Antagonism
Derivatives of 8-OH-THIQ have been identified as antagonists for the Nociceptin/Orphanin FQ (ORL-1) receptor.[1][4]
-
Therapeutic Potential: Analgesia, anti-anxiety, and regulation of reward pathways.[1]
-
SAR Insight: The 8-hydroxyl group often serves as an attachment point or a hydrogen bond donor that anchors the molecule within the receptor's transmembrane domain, distinct from the classical opioid binding pocket.
Dopaminergic Activity
Like many THIQ derivatives, the 8-OH isomer shares structural homology with dopamine. It acts as a weak partial agonist or antagonist at D2-like receptors , contributing to its utility in CNS research.
Caption: Pathway illustrating the targeted inhibition of PNMT by 8-OH-THIQ, blocking the final step of catecholamine synthesis.
Experimental Protocols
Synthesis via Pictet-Spengler Reaction
The most reliable route to 8-OH-THIQ is the Pictet-Spengler cyclization . This protocol ensures regio-control to favor the 8-isomer, often requiring specific phosphate buffering or protecting group strategies to avoid the more thermodynamically stable 6-isomer.[1]
Reagents:
-
3-Hydroxyphenethylamine (Starting material)[1]
-
Formaldehyde (37% aq.) or Paraformaldehyde[1]
-
Phosphate Buffer (0.1 M, pH 6.[1]0) or Trifluoroacetic acid (TFA)[1]
Protocol:
-
Dissolution: Dissolve 3-hydroxyphenethylamine (1.0 eq) in 0.1 M phosphate buffer (pH 6.0). Note: The buffer directs the cyclization ortho to the phenol.
-
Condensation: Add formaldehyde (1.2 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS for the formation of the tetrahydroisoquinoline ring (M+H = 150.09).[1]
-
Workup: Basify with Na₂CO₃ to pH 9, extract with dichloromethane (DCM).
-
Salt Formation: Dissolve the free base in minimal ethanol and add concentrated hydrobromic acid (HBr) dropwise.[1] Cool to 0°C to precipitate the 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide crystals.
-
Validation: Confirm structure via ¹H-NMR (distinct coupling of 1,2,3-trisubstituted benzene ring).
In Vitro PNMT Inhibition Assay
This assay measures the reduction in methyl transfer from S-adenosylmethionine (SAM) to norepinephrine.[1]
Materials:
-
Recombinant human PNMT.
-
Substrate: Norepinephrine (100 µM).[1]
-
Cofactor: [³H]-S-adenosylmethionine ([³H]-SAM).[1]
-
Test Compound: 8-OH-THIQ HBr (dissolved in DMSO).[1]
Step-by-Step Workflow:
-
Preparation: Dilute 8-OH-THIQ HBr in assay buffer (50 mM Tris-HCl, pH 7.5) to concentrations ranging from 1 nM to 100 µM.[1]
-
Incubation: Mix PNMT enzyme, Norepinephrine, and Test Compound. Incubate for 10 minutes at 37°C.
-
Start Reaction: Add [³H]-SAM to initiate the methylation.[1]
-
Reaction Time: Incubate for 30 minutes at 37°C.
-
Termination: Stop reaction with 0.5 M borate buffer (pH 10.0).
-
Extraction: Extract the radiolabeled product ([³H]-Epinephrine) into toluene/isoamyl alcohol (7:3).
-
Quantification: Measure radioactivity in the organic phase using a liquid scintillation counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Safety & Toxicology Profile
While 8-OH-THIQ is primarily a research tool, its structural similarity to neurotoxins requires careful handling.
| Parameter | Risk Assessment |
| Neurotoxicity | Low to Moderate. Unlike 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), simple THIQs are generally less toxic.[1] However, endogenous THIQs (like salsolinol) are linked to dopaminergic neurodegeneration. 8-OH-THIQ should be handled as a potential neuroactive agent.[1] |
| Acute Toxicity | Harmful if swallowed (H302). Standard GHS classification for isoquinoline alkaloids.[1] |
| Metabolic Stability | The 8-hydroxyl group is susceptible to Phase II conjugation (glucuronidation/sulfation).[1] In vivo half-life is expected to be short without formulation aids. |
| Handling | Use fume hood. Wear nitrile gloves. The HBr salt is hygroscopic; store in a desiccator at -20°C. |
References
-
Grundewald, G. L., et al. (1988).[1][6] Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines: Further studies on the hydrophilic pocket.[1][2][5][6] Journal of Medicinal Chemistry. Link
-
Cao, X., et al. (2010).[1] Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Scott, J. D., et al. (2005).[1] Tetrahydroisoquinoline or isochroman compounds as ORL-1 receptor antagonists.[1] US Patent Application 20050153998. Link
-
Stöckigt, J., et al. (2011).[1] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports. Link
-
PubChem. (2024).[1] 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. Link[1]
Sources
Structure-Activity Relationship of THIQ Derivatives: A Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents ranging from antihypertensives (e.g., Debrisoquine) to neuromuscular blockers (e.g., Atracurium). Its structural rigidity, combined with the ability to position substituents in specific vector orientations, allows for precise modulation of binding affinity across distinct biological targets.
This guide analyzes the Structure-Activity Relationship (SAR) of THIQ derivatives, focusing on three critical therapeutic areas: Neuropharmacology (Dopamine/Sigma receptors) , Multidrug Resistance (MDR) Reversal , and Antitumor activity . It provides actionable synthetic protocols and mechanistic insights for researchers optimizing this scaffold.
Chemical Classification & Scaffold Numbering
To understand the SAR, we must first establish the numbering system and key substitution vectors.
-
N-2 Position: Critical for modulating lipophilicity, metabolic stability, and receptor subtype selectivity.
-
C-1 Position: The primary vector for introducing chirality and bulky hydrophobic groups (aryl/alkyl) to engage hydrophobic pockets.
-
C-6/C-7 Positions: The "catechol" region; modifications here (OH, OMe, O-benzyl) drastically alter affinity for monoaminergic receptors and cytotoxicity profiles.
Pharmacological Targets & SAR Analysis
Neuropharmacology: Dopamine (D1-D3) & Sigma Receptors
THIQ derivatives are classic ligands for dopamine receptors due to their structural homology with dopamine itself.
Key SAR Findings:
-
Catechol Isosteres: A 6,7-dihydroxy or 6,7-dimethoxy substitution pattern is often essential for high affinity at D1/D2 receptors.
-
Linker Rigidity: For D3 receptor ligands, rigidifying the N-2 linker (e.g., with an o-xylenyl group) often decreases affinity compared to flexible alkyl chains, suggesting the receptor requires conformational adaptability in the ligand.
-
Sigma-2 Selectivity: 6,7-dimethoxy-THIQs with N-alkyl benzamide side chains (e.g., 4-substituted benzamides) show high selectivity for Sigma-2 receptors over Sigma-1, a profile useful for developing solid tumor imaging agents.
Oncology: Multidrug Resistance (MDR) Reversal
THIQ derivatives function as potent inhibitors of P-glycoprotein (P-gp), reversing resistance to chemotherapeutics like doxorubicin.
Key SAR Findings:
-
Lipophilicity at N-2: Bulky, lipophilic groups at N-2 (e.g., biphenyl, elongated alkyl chains) are required to block the P-gp efflux pump.
-
The "Double-Pharmacophore" Effect: Dimers of THIQ or THIQs linked to other pharmacophores (like guanidines) often exhibit synergistic MDR reversal.
-
Compound 7: A specific derivative, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-THIQ, has demonstrated MDR reversal potency comparable to Verapamil but with reduced cardiovascular toxicity.
SAR Logic Diagram
The following diagram illustrates the divergent SAR requirements for these targets.
Figure 1: Divergent SAR pathways for THIQ derivatives across major therapeutic targets.
Quantitative Activity Data
The table below summarizes key potency data for representative THIQ derivatives discussed in the literature.
| Compound ID | Target | Key Structural Feature | Activity Metric | Reference |
| Salsolidine | MAO-A/B | 1-Methyl-6,7-dimethoxy | IC50: ~5-50 µM | [1] |
| Compound 7 | P-gp (MDR) | N-octyl-N'-cyano-guanyl linker | Reversal Ratio: >15 (comparable to Verapamil) | [2] |
| Compound 14f | PDE4B | 7-(cyclopentyloxy)-6-methoxy | IC50: 2.3 µM | [3] |
| GM-3-18 | KRas (Oncology) | 4-chloro-phenyl at C-1 | IC50: 0.9 - 10.7 µM | [4] |
| Compound 3e | Sigma-2 | N-butyl benzamide | Ki: 5-6 nM | [5] |
Synthetic Strategies
Accessing the THIQ scaffold typically relies on two classical methods, though modern catalytic variants have emerged.
The Pictet-Spengler Reaction[1][2][3][4][5]
-
Mechanism: Condensation of a
-arylethylamine with an aldehyde/ketone followed by acid-catalyzed ring closure. -
Utility: Best for generating 1-substituted THIQs directly.
-
Limitation: Requires electron-rich aromatic rings (e.g., phenols, ethers) for efficient cyclization.
The Bischler-Napieralski Cyclization[2][6]
-
Mechanism: Cyclodehydration of an N-acyl-
-arylethylamine using POCl or P O to form a dihydroisoquinoline (DHIQ), followed by reduction. -
Utility: Highly versatile; allows for the synthesis of 1-substituted derivatives that might fail Pictet-Spengler conditions.
-
Modern Variant: Use of Triflic Anhydride (Tf
O) allows for milder conditions.
Synthetic Workflow Diagram
Figure 2: Comparison of primary synthetic routes to the THIQ scaffold.
Detailed Experimental Protocol
Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)
This protocol utilizes a directed lithiation strategy to introduce the C-1 methyl group stereoselectively, avoiding the resolution steps often required in standard Pictet-Spengler syntheses.
Reagents:
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Starting Material)[1][2][3][4]
-
(S)-N,N-dimethyl-N'-(1-tert-butoxy-3-methyl)-2-butylformamidine (Chiral auxiliary)
-
tert-Butyllithium (t-BuLi), 2.4 M in pentane
-
Iodomethane (MeI)
-
Hydrazine / Acetic Acid[2]
Step-by-Step Procedure:
-
Formamidine Formation:
-
Combine 10.0 g (51.7 mmol) of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 11.5 g (53.7 mmol) of the chiral formamidine auxiliary in 50 mL dry toluene.
-
Add 50 mg (+)-camphorsulfonic acid.[2]
-
Reflux for 24-48 hours.[2] Remove solvent via rotary evaporation.[2]
-
Purify residue by distillation (Kugelrohr, 0.1 mm Hg, 170°C) to yield the chiral formamidine intermediate (Yield ~96%).
-
-
Lithiation and Alkylation:
-
Dissolve 15.0 g (41.4 mmol) of the intermediate in 300 mL dry THF under Argon. Cool to -75°C.[2]
-
Add 21 mL t-BuLi (2.4 M) dropwise over 5 mins. Stir at -75°C for 45 mins.
-
Cool further to -100°C. Add 3 mL Iodomethane (dissolved in 10 mL THF) slowly, maintaining temp < -90°C.
-
Stir for 3 hours, then quench with water (50 mL). Extract with dichloromethane (DCM).[5][2]
-
-
Auxiliary Removal (Hydrazinolysis):
-
Purification:
-
Distill (bulb-to-bulb, 105°C) to remove the valinol ether byproduct.
-
Dissolve residue in ether, wash with 3N HCl.[2] Neutralize the aqueous layer with 25% NaOH.
-
Extract the free base into DCM, dry over K
CO , and concentrate. -
Final Yield: ~5.1-5.3 g (60-63%) of (S)-Salsolidine (Pale yellow oil, crystallizes on standing, mp 47-49°C).[2]
-
Validation:
-
Verify structure via
H NMR (presence of C-1 methyl doublet) and optical rotation to confirm enantiomeric excess.
References
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023.
-
Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents. PubMed, 2012.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021.
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Bentham Science, 2021.
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate, 2020.
-
Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. LookChem, 2023.
Sources
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Guide: Natural Sources of Tetrahydroisoquinoline (THIQ) Alkaloids
Executive Summary: The Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While synthetic libraries abound, nature remains the premier architect of this scaffold, elaborating it into complex architectures ranging from the analgesic morphinans of Papaver somniferum to the antineoplastic ecteinascidins of marine tunicates.
This guide analyzes the primary natural reservoirs of THIQ alkaloids, delineates the biosynthetic logic governed by the Pictet-Spengler reaction, and provides validated protocols for their isolation and characterization.
Biosynthetic Machinery: The Pictet-Spengler Engine
The structural diversity of THIQ alkaloids stems from a singular, evolutionarily conserved mechanism: the Pictet-Spengler condensation . In biological systems, this reaction is enzyme-catalyzed, stereoselective, and strictly regulated.
The Central Pathway (Benzylisoquinoline Alkaloids)
In the plant kingdom, particularly within the order Ranunculales, the pathway begins with L-Tyrosine. The critical rate-limiting step is the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) catalyzed by Norcoclaurine Synthase (NCS) .
-
Enzymatic Precision: Unlike the non-enzymatic chemical synthesis which yields racemic mixtures, NCS exclusively generates the (S)-isomer of norcoclaurine.
-
The Reticuline Hub: (S)-Norcoclaurine is methylated and hydroxylated to form (S)-Reticuline, the central branch point precursor for morphine, berberine, and sanguinarine.
Pathway Visualization
The following diagram illustrates the enzymatic cascade from Tyrosine to the central intermediate Reticuline.
Figure 1: The enzymatic assembly of the THIQ skeleton via Norcoclaurine Synthase (NCS).
Natural Reservoirs & Drug Development
Plant Sources: The BIA Superfamily
The family Papaveraceae is the industrial standard for THIQ extraction.
-
Key Compounds: Morphine, Codeine, Thebaine, Noscapine.
-
Localization: Alkaloids are sequestered in specialized laticifers (latex vessels).
-
Industrial Relevance: Despite synthetic advances, agricultural extraction remains the most cost-effective source for morphinan opiates.
Berberidaceae & Ranunculaceae:
-
Organisms: Berberis vulgaris, Coptis chinensis.
-
Key Compounds: Berberine, Coptisine.
-
Therapeutic Focus: Antimicrobial and metabolic regulation (AMPK activation).
Marine Sources: The Supply Challenge
Marine THIQ alkaloids exhibit higher structural complexity and potency but suffer from extreme scarcity in nature.
-
Organism: Ecteinascidia turbinata (Caribbean Tunicate).[4][5]
-
Key Compound: Trabectedin (Ecteinascidin 743) .
-
Mechanism: Binds to the minor groove of DNA, alkylating guanine at the N2 position.[6]
-
The Supply Bottleneck:
-
Natural extraction yield is dismal (~1 gram per ton of tunicate).
-
Solution: The drug is currently manufactured via semi-synthesis starting from Cyanosafracin B , a fermentation product of the bacterium Pseudomonas fluorescens.[5][6] This highlights a critical strategy: use microbial fermentation to get the THIQ core, then chemically elaborate it to the final marine natural product.
-
Technical Protocol: Isolation of THIQ Alkaloids
Objective: Isolate total alkaloid fraction (TAF) from plant tissue (Papaver or Berberis species). Principle: Exploiting the pH-dependent solubility of alkaloids (Water-soluble as salts at low pH; Lipophilic as free bases at high pH).
Step-by-Step Workflow
-
Maceration:
-
Dry plant material (50g) is ground to a fine powder (mesh 40).
-
Extract with 500mL Acidic Methanol (MeOH:0.5M HCl, 9:1 v/v) for 24 hours.
-
Rationale: The acid protonates the nitrogen (N+), ensuring maximum solubility of alkaloids while MeOH penetrates cell walls.
-
-
Filtration & Concentration:
-
Filter supernatant. Evaporate MeOH under reduced pressure (Rotavap at 40°C) to obtain a crude aqueous syrup.
-
-
Acid-Base Partition (The Cleanup):
-
Resuspend syrup in 100mL 2% HCl.
-
Wash 1: Extract with Diethyl Ether (3 x 50mL). Discard organic layer.
-
Rationale: This removes non-alkaloidal lipophiles (fats, waxes, chlorophyll) while keeping alkaloids in the aqueous acid phase.
-
-
Basification:
-
Adjust aqueous phase pH to 9-10 using NH₄OH (25%).
-
Observation: Solution often becomes cloudy as free bases precipitate.
-
-
Extraction of Free Bases:
-
Extract the basic aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM) (3 x 50mL).
-
Collect organic layers.
-
-
Drying:
-
Dry organic phase over anhydrous Na₂SO₄. Evaporate to dryness. Result: Total Alkaloid Fraction (TAF) .
-
Workflow Visualization
Figure 2: Acid-Base extraction workflow for isolating THIQ alkaloids.
Analytical Profiling & Data Summary
For validation, the isolated fraction must be profiled using HPLC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid). Gradient elution.
-
Detection: UV (254/280 nm) and ESI-MS (Positive Mode).
Pharmacological Activity of Key THIQ Alkaloids
| Compound | Source Organism | Class | Primary Indication | Mechanism of Action |
| Morphine | Papaver somniferum | Morphinan | Analgesic | Mu-opioid receptor agonist |
| Noscapine | Papaver somniferum | Phthalideisoquinoline | Antitussive / Anticancer | Tubulin binding (microtubule dynamics) |
| Berberine | Berberis vulgaris | Protoberberine | Metabolic / Antimicrobial | AMPK activation; DNA intercalation |
| Trabectedin | Ecteinascidia turbinata | Ecteinascidin | Antitumor (Sarcoma) | DNA minor groove alkylation; NER system interaction |
| Renieramycin M | Xestospongia sp. | Renieramycin | Cytotoxic | DNA cross-linking |
References
-
Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta, 240(1), 19-32. Link
-
Cuevas, C., & Francesch, A. (2009). Development of Yondelis (trabectedin): from sea to clinic. Molecular Cancer Therapeutics, 8(7), 1873-1885. Link
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730. Link
-
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. Link
- Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural products isolation. Methods in Biotechnology, 20, 1-25. (General Protocol Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide
Abstract & Scope
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous dopaminergic, adrenergic, and sigma receptor ligands. The 8-hydroxy isomer (8-OH-THIQ) is of particular interest as a precursor for catechol-mimetic drugs and rigidified neurotransmitter analogues.
This application note details a robust, scalable protocol for the synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide . Unlike the 6- or 7-isomers, which are often accessed via Pictet-Spengler cyclization (often suffering from poor regioselectivity), the 8-isomer is most efficiently synthesized via the direct catalytic hydrogenation of commercially available 8-hydroxyisoquinoline . This method avoids the formation of regioisomers and utilizes the hydrobromide salt formation as a primary purification step, eliminating the need for tedious column chromatography.
Retrosynthetic Analysis & Strategy
The synthesis relies on the reduction of the heteroaromatic pyridine ring while leaving the carbocyclic phenol ring intact. The 8-hydroxy group presents a specific challenge: it can chelate metal catalysts, potentially poisoning the reaction. To mitigate this, the reaction is conducted in glacial acetic acid, which protonates the nitrogen and disrupts chelation, facilitating rapid hydrogenation.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic pathway utilizing catalytic hydrogenation followed by hydrobromide salt formation.
Critical Reagents & Safety
Reagents Table
| Reagent | CAS No. | Grade | Role |
| 8-Hydroxyisoquinoline | 148-24-3 | >98% | Starting Material |
| Platinum(IV) Oxide (PtO₂) | 1314-15-4 | Adams' Catalyst | Hydrogenation Catalyst |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Solvent / Proton Source |
| Hydrobromic Acid (48% aq) | 10035-10-6 | ACS Reagent | Salt Formation |
| Ethanol (Absolute) | 64-17-5 | Anhydrous | Recrystallization |
| Diethyl Ether | 60-29-7 | ACS Reagent | Anti-solvent |
Safety Protocols
-
Hydrogenation Risks: Hydrogen gas is highly flammable. Ensure the Parr shaker or autoclave is grounded. Purge the vessel with nitrogen (3x) before and after introducing hydrogen.
-
Catalyst Handling: Dry PtO₂ can ignite solvent vapors (pyrophoric nature). Always wet the catalyst with a small amount of acetic acid or water under an inert atmosphere before adding bulk solvent.
-
Corrosives: Glacial acetic acid and 48% HBr are corrosive. Work in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Experimental Protocol
Step 1: Catalytic Hydrogenation
Objective: Selective reduction of the pyridine ring.
-
Preparation: In a 500 mL Parr hydrogenation bottle, weigh out 10.0 g (68.9 mmol) of 8-hydroxyisoquinoline.
-
Solvent Addition: Add 150 mL of glacial acetic acid. The starting material should dissolve completely to form a yellow/orange solution.
-
Catalyst Addition: Carefully add 500 mg (5 wt%) of Platinum(IV) oxide (PtO₂).
-
Expert Tip: Do not use Pd/C for this substrate if possible. The phenol group can sometimes lead to ring saturation (over-reduction) with Pd/C under high pressure. PtO₂ is more selective for the pyridine ring in acidic media.
-
-
Hydrogenation: Connect the bottle to a Parr shaker. Purge with N₂ (3x, 20 psi) followed by H₂ (3x, 20 psi). Pressurize to 50 psi (3.4 bar) with H₂.
-
Reaction: Shake at room temperature (20–25°C).
-
Monitoring: The theoretical uptake is 2 equivalents of H₂. The reaction typically completes in 4–6 hours . Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting material (fluorescent) should disappear, replaced by a lower Rf spot (ninhydrin active).
-
-
Workup:
-
Depressurize and purge with N₂.
-
Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with 20 mL acetic acid.
-
Concentrate the filtrate under reduced pressure (rotary evaporator, 50°C bath) to remove the acetic acid. This yields a thick, viscous oil (the acetate salt).
-
Step 2: Free Base Liberation & HBr Salt Formation
Objective: Conversion to the stable hydrobromide salt.
-
Basification: Dissolve the viscous oil in 100 mL of water . Cool to 0°C. Slowly add concentrated Ammonium Hydroxide (28% NH₃) until pH ~9–10. The free base may precipitate or oil out.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Drying: Combine organics, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
Yield Check: Expect ~9.0–9.5 g of crude free base (off-white solid).
-
-
Salt Formation:
-
Dissolve the crude free base in a minimum amount of hot absolute ethanol (~30–40 mL).
-
While stirring, add 48% aqueous HBr dropwise (approx. 1.1 equivalents, ~8.5 mL) until the solution is acidic (pH < 2).
-
Allow the solution to cool slowly to room temperature. A precipitate should begin to form.[2]
-
Crystallization:[3] Cool to 4°C overnight. If no precipitate forms, add Diethyl Ether dropwise until turbidity persists, then refrigerate.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Ether (1:1).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Validation (QC)
Expected Data
-
Yield: 75–85% overall (from 8-hydroxyisoquinoline).[4]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 205–208°C (dec).
NMR Interpretation (Self-Validation)
The 1H NMR spectrum (in DMSO-d6 or D2O) confirms the reduction of the pyridine ring.
| Position | Shift (ppm) | Multiplicity | Interpretation |
| H-1 | 4.10 – 4.25 | Singlet (br) | Distinctive benzylic methylene adjacent to N. Shifts upfield from aromatic region (~9.0 ppm) of precursor. |
| H-3 | 3.20 – 3.35 | Triplet (m) | Methylene adjacent to N. |
| H-4 | 2.85 – 3.00 | Triplet | Benzylic methylene. |
| Ar-H | 6.60 – 7.10 | Multiplet | 3 aromatic protons (ABC system). Pattern remains, but shifts slightly due to loss of pyridine ring current. |
| OH/NH | >9.0 | Broad | Exchangeable protons (visible in DMSO, disappears in D2O). |
Purity Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% TFA).
-
Detection: UV at 210 nm and 280 nm.
-
Criteria: >98% area under the curve.
Troubleshooting & Expert Insights
Workflow Logic (Graphviz)
Figure 2: Troubleshooting logic for common synthesis failures.
Mechanistic Insight[2][3][5][6]
-
Why HBr? The hydrobromide salt is often less hygroscopic than the hydrochloride for this specific scaffold, making it easier to handle for biological assays.
-
Regioselectivity: Direct hydrogenation is superior to Pictet-Spengler here. In Pictet-Spengler (using 3-methoxyphenethylamine), ring closure occurs ortho and para to the activating group, leading to a mixture of 6- and 8-isomers that are difficult to separate. Hydrogenation of the pre-formed isoquinoline ring guarantees the 8-substitution pattern.
References
-
Catalytic Hydrogenation of Isoquinolines: Vierhapper, F. W., & Eliel, E. L. (1975). Conformational analysis. XXXI. N-Methyl-1,2,3,4-tetrahydroisoquinolines.[5][6] Proton magnetic resonance spectra and nitrogen lone-pair orientation. The Journal of Organic Chemistry.
-
Synthesis of Tetrahydroisoquinoline Hydrobromide Salts: United States Patent WO1997017050A2. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
-
General Reduction Protocols (Adams Catalyst): Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society.
-
Biological Relevance of 8-OH-THIQ: Narayanaswami, S., et al. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 3. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Microwave-Assisted Synthesis of Tetrahydroisoquinoline (THIQ) Compounds
[1]
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous antihypertensive agents (e.g., Quinapril), antitumor alkaloids (e.g., Ecteinascidin 743), and neuroactive compounds. Conventional thermal synthesis of THIQs—typically via Pictet-Spengler or Bischler-Napieralski reactions—often suffers from prolonged reaction times (24–48 hours), harsh reflux conditions, and incomplete cyclization due to high activation energy barriers.
This Application Note details validated protocols for the Microwave-Assisted Organic Synthesis (MAOS) of THIQ derivatives. By leveraging the specific heating mechanisms of dielectric polarization, researchers can achieve ring closure in minutes rather than hours, often with superior yields and cleaner impurity profiles.
Mechanistic Principles: Why Microwave?
Dielectric Heating vs. Thermal Conduction
In conventional heating, energy is transferred via convection and conduction from the vessel wall, creating temperature gradients. In MAOS, dipolar molecules (solvents and reagents) align with the oscillating electric field. The molecular friction and dielectric loss generate heat volumetrically and instantaneously.
For THIQ synthesis, this is critical because:
-
Overcoming Activation Energy: The cyclization step in Pictet-Spengler reactions often requires overcoming the loss of aromaticity in the intermediate. Rapid superheating helps surmount this barrier.
-
Solvent Superheating: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing reaction rates (Arrhenius equation).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow of the Pictet-Spengler reaction and where microwave energy provides the critical kinetic push.
Figure 1: Mechanistic pathway of the Pictet-Spengler reaction. The microwave energy input primarily accelerates the rate-limiting cyclization of the iminium ion.
Experimental Protocols
Protocol A: The "Workhorse" – Microwave-Assisted Pictet-Spengler Reaction
This protocol is the standard method for synthesizing substituted THIQs from tryptamines or phenethylamines.
-
Target: 1-Substituted-1,2,3,4-tetrahydro-β-carbolines or THIQs.
-
Scale: 1.0 mmol.
-
Vessel: 10 mL Microwave Pressure Vial.
Reagents:
-
Tryptamine or Phenethylamine derivative (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) (3 mL)
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in 3 mL of solvent.
-
Catalysis: Add TFA (10 mol%) dropwise. Cap the vial with a PTFE-lined septum and crimp seal.[1]
-
Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.
-
Microwave Parameters:
-
Workup: Cool the vessel to <50°C using compressed air (integrated in most reactors). Decap carefully.
-
Purification: Evaporate solvent under reduced pressure. The residue can often be recrystallized from Ethanol/Ether or purified via flash chromatography (DCM:MeOH 95:5).
Protocol B: The "Classic Accelerated" – Bischler-Napieralski Cyclization
Used when starting from amides.[5] This reaction traditionally requires refluxing POCl3 for hours. The MW protocol reduces this to minutes but requires strict safety adherence due to pressure generation.
-
Target: 3,4-Dihydroisoquinoline (which can be reduced to THIQ).
-
Reagents: Phenethylamide precursor (1.0 mmol), POCl3 (3.0 equiv), Toluene (2 mL).
Step-by-Step Methodology:
-
Safety Check: Ensure the microwave vial is rated for high pressure and acidic corrosion.
-
Loading: Add the amide (1.0 mmol) to the vial. Add Toluene (2 mL) and POCl3 (3.0 mmol) carefully in a fume hood.
-
Sealing: Seal immediately to prevent hydrolysis of POCl3 by atmospheric moisture.
-
Microwave Parameters:
-
Temperature: 130 °C
-
Hold Time: 10 minutes
-
Power Max: 150 W (Use Power Control to prevent overshoot)
-
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into ice-water to quench excess POCl3. Basify with NaOH (10%) to pH 10. Extract with DCM.[6]
Protocol C: Green Synthesis (Aqueous/Solvent-Free)
A sustainable approach utilizing water as a pseudo-organic solvent at high temperatures (near-critical properties) or solvent-free conditions.
-
Reagents: Dopamine HCl (1.0 mmol), Aldehyde (1.0 mmol), Water (2 mL).
-
Catalyst: None (Autocatalytic) or Phosphate Buffer.
Step-by-Step Methodology:
-
Loading: Mix Dopamine HCl and Aldehyde in 2 mL deionized water.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Hold Time: 5–10 minutes
-
-
Isolation: Upon cooling, many THIQ products precipitate directly from the aqueous solution. Filter and wash with cold water. This eliminates the need for liquid-liquid extraction (high E-factor reduction).
Performance Data & Comparison
The following table summarizes the efficiency gains of MAOS compared to traditional thermal methods for a standard Pictet-Spengler cyclization.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 18 – 24 Hours | 10 – 20 Minutes | ~70x Faster |
| Typical Yield | 65 – 75% | 85 – 94% | +20% Yield |
| Solvent Volume | 20 – 50 mL | 2 – 4 mL | 10x Less Waste |
| Purity (Crude) | Moderate (Side products common) | High (Cleaner profile) | Simplified Workup |
Experimental Workflow Diagram
This diagram outlines the decision matrix for selecting the correct protocol based on the starting material.
Figure 2: Decision tree for selecting the appropriate microwave synthesis protocol.
Troubleshooting & Expert Tips
-
Pressure Management:
-
Issue: Vial venting or rupture during Bischler-Napieralski reactions.
-
Solution: POCl3 generates HCl gas upon reaction. Ensure the headspace volume is at least 50% of the vial capacity. Use a high-sensitivity pressure sensor. Do not exceed 140°C with POCl3 in a standard 10mL vial.
-
-
Solvent Choice:
-
Insight: Non-polar solvents like Toluene do not absorb microwaves well (transparent).
-
Fix: If using Toluene, add a "susceptor" (e.g., a small stir bar made of Weflon™ or a drop of ionic liquid) to aid heating, or switch to Chlorobenzene which has a higher dielectric loss tangent.
-
-
Homogeneity:
-
Issue: Localized "hot spots" leading to degradation.
-
Solution: Always ensure vigorous magnetic stirring. Microwave penetration depth is finite; for scales >20 mmol, use a larger vessel or a flow-chemistry setup.
-
References
-
Microwave-Assisted Pictet-Spengler Reaction
-
Green Chemistry & Aqueous Synthesis
-
Bischler-Napieralski Conditions
-
Comparative Efficiency Data
- Source: "Comparative Study of Conventional and Microwave Assisted Synthesis of Heterocyclic Molecules."
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. data.conferenceworld.in [data.conferenceworld.in]
Mastering the Synthesis of N-Alkylated Tetrahydroisoquinolines: A Comprehensive Guide to Protocols and Methodologies
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The functionalization of the nitrogen atom at the 2-position through N-alkylation is a critical step in the diversification of these molecules, profoundly influencing their pharmacological properties, including antitumor, antiviral, and antibacterial activities.[3][4] This guide provides an in-depth exploration of the most robust and widely employed protocols for the N-alkylation of tetrahydroisoquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and troubleshooting insights to ensure successful and reproducible outcomes.
The Strategic Importance of N-Alkylation
The introduction of an alkyl or aryl group onto the nitrogen atom of the THIQ nucleus can dramatically alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This modification is a key strategy in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's efficacy and safety profile. The choice of N-alkylation methodology is therefore a critical decision in the synthetic workflow, dictated by the nature of the desired substituent, the functional group tolerance of the substrate, and scalability requirements.
Core Methodologies for N-Alkylation
This guide will focus on three primary and highly effective strategies for the N-alkylation of tetrahydroisoquinolines:
-
Reductive Amination: A versatile and widely used method involving the reaction of the THIQ with an aldehyde or ketone in the presence of a reducing agent.
-
Direct Alkylation with Alkyl Halides: A classical SN2 approach utilizing the nucleophilicity of the THIQ nitrogen to displace a halide from an alkyl electrophile.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.
Protocol 1: Reductive Amination
Reductive amination is a highly efficient one-pot procedure for forging C-N bonds. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the tetrahydroisoquinoline with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated product.[5]
Mechanistic Rationale
The success of this method hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the iminium ion as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity, and tolerance for a wide range of functional groups.[6] For N-methylation, the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbonyl source and formic acid as the reducing agent, is a classic and effective alternative that avoids over-alkylation.[5][7]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
Application Note: Strategic Functionalization of 1,2,3,4-Tetrahydroisoquinolin-8-ol
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents, antihypertensives, and antimicrobial compounds.[1] Among its isomers, 1,2,3,4-tetrahydroisoquinolin-8-ol (8-OH-THIQ) presents a unique synthetic opportunity. The 8-hydroxyl group is positioned ortho to the secondary amine, creating a distinct steric and electronic environment that allows for bidentate chelation and intramolecular hydrogen bonding.
This Application Note provides a validated, high-fidelity protocol for the synthesis and divergent functionalization of 8-OH-THIQ. Unlike standard guides, this document focuses on chemoselectivity : specifically, how to differentiate the nucleophilic nitrogen from the phenolic oxygen to generate high-purity libraries without protecting-group shuffling.
Retrosynthetic Logic & Strategy
The primary challenge in functionalizing 8-OH-THIQ is the competing nucleophilicity of the secondary amine (
-
The Trap: Direct alkylation with alkyl halides often leads to mixtures of
-alkyl, -alkyl, and quaternary ammonium salts. -
The Solution: We utilize a "Protect-Diversify-Deprotect" strategy for
-functionalization, and a "Reductive Amination" strategy for direct -functionalization.
Workflow Visualization
The following diagram illustrates the decision tree for synthesizing derivatives based on the desired target.
Figure 1: Strategic divergence for 8-OH-THIQ library generation. Note the central role of the N-Boc intermediate for O-diversification.
Module 1: Core Scaffold Synthesis
While Pictet-Spengler cyclization is common, it often suffers from regioselectivity issues (6- vs 8-substitution) when using activated phenols. The most reliable route to 8-OH-THIQ is the catalytic hydrogenation of the commercially available isoquinolin-8-ol.
Protocol 1: Catalytic Hydrogenation of Isoquinolin-8-ol
Objective: Reduce the heteroaromatic pyridine ring while leaving the benzene ring intact.
Materials:
-
Isoquinolin-8-ol (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)
-
Acetic Acid (Glacial, solvent)
-
Hydrogen gas (balloon pressure sufficient)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve isoquinolin-8-ol (500 mg, 3.44 mmol) in glacial acetic acid (10 mL). Note: Protonation of the nitrogen facilitates the reduction.
-
Catalyst Addition: Carefully add PtO₂ (40 mg). Safety: PtO₂ is pyrophoric; add under an inert argon blanket if possible.
-
Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ (1 atm/balloon) at room temperature for 12–16 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (fluorescent) should disappear; the product is non-fluorescent but stains with Ninhydrin (amine) and FeCl₃ (phenol).
-
Workup: Filter the catalyst through a Celite pad. Rinse with MeOH. Concentrate the filtrate in vacuo.
-
Neutralization: The residue will be the acetate salt. Dissolve in minimal water, cool to 0°C, and adjust pH to ~8–9 using saturated NaHCO₃.
-
Extraction: Extract with DCM/Isopropanol (3:1) x 3. (Pure DCM often fails to extract the polar amino-phenol efficiently).
-
Yield: Expect >90% yield of an off-white solid.
Validation Point:
-
¹H NMR (DMSO-d₆): Look for the disappearance of aromatic protons in the pyridine ring (positions 1, 3, 4). New signals: Multiplets at ~2.7 ppm (H-4) and ~3.0 ppm (H-3), and a singlet at ~3.8 ppm (H-1).
Module 2: Divergent Functionalization
Protocol 2A: Selective N-Alkylation (Reductive Amination)
Context: Direct alkylation with halides (e.g., benzyl bromide) is risky due to over-alkylation. Reductive amination is chemoselective for the nitrogen.
Reagents:
-
8-OH-THIQ (1.0 eq)
-
Aldehyde (R-CHO) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
DCM or DCE (Solvent)
-
Acetic Acid (catalytic, 1 drop)
Procedure:
-
Dissolve 8-OH-THIQ in DCM. Add the aldehyde and acetic acid. Stir for 30 mins to form the iminium ion.
-
Add STAB in one portion. Stir at RT for 4–6 hours.
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Result: Pure
-alkylated product with the free 8-hydroxyl group intact.
Protocol 2B: Selective O-Functionalization (The "Boc" Route)
Context: To functionalize the oxygen, the nitrogen must be masked. The phenol is less nucleophilic than the amine, so we exploit this difference.
Step 1: N-Protection
-
React 8-OH-THIQ with Boc₂O (1.1 eq) and TEA (1.2 eq) in DCM.
-
Mechanism: The amine reacts much faster than the phenol.
-
Isolate N-Boc-8-hydroxy-1,2,3,4-tetrahydroisoquinoline.
Step 2: O-Alkylation (Mitsunobu)
This is preferred over
-
Reagents: N-Boc-Intermediate, R-OH (Alcohol), PPh₃, DIAD (Diisopropyl azodicarboxylate).
-
Procedure:
-
Dissolve N-Boc-Intermediate, R-OH, and PPh₃ in dry THF. Cool to 0°C.
-
Add DIAD dropwise.
-
Stir 12h.
-
Purify by column chromatography.
-
Step 3: Deprotection
-
Treat with TFA/DCM (1:4) for 1 hour.
-
Concentrate to yield the O-functionalized THIQ as a TFA salt.
Quality Control & Data Interpretation
A "Self-Validating" system relies on specific spectral markers to confirm regiochemistry.
| Feature | Isoquinolin-8-ol (Start) | 8-OH-THIQ (Core) | N-Substituted | O-Substituted |
| H-1 NMR | ~9.5 ppm (Ar-H) | ~3.8 ppm (Singlet/Broad) | ~3.6 ppm (Shifted) | ~4.0 ppm |
| OH Signal | >9.0 ppm (Broad) | ~9.2 ppm (Exchangeable) | Present | Absent |
| IR Spectrum | C=N stretch | NH stretch (~3300 cm⁻¹) | No NH stretch | Ether C-O (~1250 cm⁻¹) |
| Mass Spec | M+ | M+4 | M + R | M + R |
Troubleshooting Guide:
-
Problem: Low yield in Protocol 1 (Reduction).
-
Cause: Catalyst poisoning or insufficient acid.
-
Fix: Ensure Glacial Acetic Acid is used; repurify starting material if it contains sulfur traces.
-
-
Problem: O-alkylation occurring during N-alkylation attempts.[2]
-
Cause: Use of strong bases (NaH, KOH) which deprotonate the phenol.
-
Fix: Switch to Reductive Amination (Protocol 2A) which operates under mild acidic/neutral conditions.
-
References
-
Biological Relevance of THIQ: Scott, J. D., & Williams, R. M. (2002).[1][3][4] Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730.
- Core Synthesis (Reduction)
-
Mitsunobu Reaction on Phenols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][6] Chemical Reviews, 109(6), 2551–2651.
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Tetrahydroisoquinoline (THIQ) Scaffolds in Alzheimer’s Drug Discovery
From Endogenous Toxins to Multi-Target Directed Ligands (MTDLs)
Abstract
The tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in CNS drug discovery due to its structural homology with endogenous neurotransmitters (dopamine) and high blood-brain barrier (BBB) permeability. However, THIQs possess a dual nature: endogenous derivatives like Salsolinol are implicated in neurotoxicity, while synthetic functionalized THIQs show promise as Multi-Target Directed Ligands (MTDLs) . This guide provides validated protocols for screening synthetic THIQ derivatives against key Alzheimer’s Disease (AD) targets: Acetylcholinesterase (AChE), Amyloid-
Part 1: The Strategic Context (Mechanism & Logic)
The Dual Nature of THIQs
Researchers must distinguish between the toxicological and therapeutic applications of THIQs.
-
Endogenous Toxins (The Problem): Simple 1-substituted THIQs (e.g., 1-benzyl-THIQ, Salsolinol) act as mitochondrial toxins, inhibiting Complex I and mimicking Parkinsonian/AD pathology. These are used to induce disease models.[1]
-
Synthetic MTDLs (The Solution): By attaching a linker and a second pharmacophore to the THIQ nitrogen or C1 position, the scaffold is transformed into a dual-binding inhibitor. The THIQ ring typically binds to the Peripheral Anionic Site (PAS) of AChE, while the linker spans the gorge to the Catalytic Active Site (CAS).
The MTDL Design Strategy
The current gold standard in AD research is the "One Molecule, Multiple Targets" approach.
Figure 1: Structural logic of THIQ-based Multi-Target Directed Ligands.
Part 2: Experimental Protocols
Protocol A: Modified Ellman’s Assay for AChE/BuChE Inhibition
Objective: Determine the IC
Reagents & Setup
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: Electrophorus electricus AChE (Type VI-S) or Equine Serum BuChE.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
-
Reference Standard: Donepezil or Galantamine.[2]
Workflow
-
Preparation: Dissolve THIQ derivatives in DMSO. Dilute in buffer (Final DMSO < 0.1% to prevent enzyme denaturation).
-
Pre-Incubation (CRITICAL):
-
Add 150
L Buffer + 20 L Enzyme solution + 20 L Test Compound. -
Incubate at 25°C for 5 minutes . Note: THIQs often act as non-competitive or mixed inhibitors; pre-incubation allows equilibrium binding to the PAS.
-
-
Reaction Initiation:
-
Add 10
L of DTNB/ATCh mixture.
-
-
Measurement:
-
Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Correction: Run a "No-Enzyme Blank" (Buffer + Compound + DTNB + ATCh) to rule out non-enzymatic hydrolysis caused by the THIQ amine group.
Data Calculation:
Protocol B: Thioflavin T (ThT) Assay for A Aggregation
Objective: Assess the ability of THIQ derivatives to inhibit the self-assembly of amyloid-
Reagents & Setup
-
A
Peptide: A (HFIP-treated to ensure monomeric starting state). -
ThT Solution: 5
M Thioflavin T in 50 mM Glycine-NaOH buffer (pH 8.5). -
Incubation: 37°C, quiescent (no shaking) or shaking (accelerated), for 24–48 hours.
Workflow
-
Peptide Preparation: Dissolve lyophilized A
in DMSO to 1 mM, then dilute to 20 M in PBS. -
Co-Incubation:
-
Mix 20
M A with Test Compound (at 10, 20, 50 M). -
Include Solvent Control (A
+ DMSO) and Positive Control (A + Curcumin/Resveratrol).
-
-
Detection:
-
Add ThT solution.
-
Read Fluorescence: Ex = 440 nm / Em = 485 nm .
-
Quality Control: The "Inner Filter Effect" Check
THIQ derivatives are aromatic and may absorb light at excitation/emission wavelengths, causing false positives (pseudo-inhibition).
-
Validation Step: If a compound shows high inhibition, add it to pre-formed fibrils + ThT. If fluorescence drops instantly, it is likely quenching the signal, not inhibiting aggregation.
Protocol C: Neuroprotection Assay (SH-SY5Y Cells)
Objective: Evaluate if THIQ derivatives protect neurons against oxidative stress or specific toxins.
Reagents
-
Stressors:
- (General oxidative stress).
-
Salsolinol (Endogenous THIQ toxin, specific AD/PD relevance).[5]
-
Viability Reagent: MTT or Cell Counting Kit-8 (CCK-8).
Workflow
-
Seeding: Plate SH-SY5Y cells (1
10 cells/well) in 96-well plates; incubate 24h. -
Pre-treatment: Add synthetic THIQ derivative (0.1 - 10
M) for 2 hours. -
Insult: Add Stressor (e.g., 100
M Salsolinol or 150 M ) and incubate for 24 hours. -
Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
Part 3: Data Presentation & Analysis
Experimental Workflow Summary
Figure 2: Sequential screening cascade for identifying potent THIQ-based anti-Alzheimer agents.
Reporting Standards (Example Data Table)
When publishing or presenting data, structure your results to highlight the Selectivity Index (SI) and Multi-Target Potency .
| Compound ID | AChE IC | BuChE IC | Selectivity (BuChE/AChE) | A | Neuroprotection (% Recovery) |
| Donepezil | 0.02 | 5.20 | 260 | 22% | N/A |
| THIQ-1 (Ref) | 5.40 | >100 | >18 | 10% | 5% |
| THIQ-Hybrid A | 0.045 | 0.12 | 2.6 | 65% | 45% |
| THIQ-Hybrid B | 0.80 | 0.90 | 1.1 | 30% | 12% |
-
Interpretation: THIQ-Hybrid A demonstrates the desired MTDL profile: high AChE potency (comparable to Donepezil), significant anti-aggregation activity (superior to Donepezil), and neuroprotective capacity.
References
-
Design and Synthesis of THIQ-based MTDLs
-
AChE/BuChE Screening Protocol
- Title: In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity.
- Source: PMC / NIH (2020).
-
URL:[Link]
-
Thioflavin T Assay Validation
-
Neurotoxicity & Protection Models
Sources
- 1. nbinno.com [nbinno.com]
- 2. Multi-Target-Directed Ligands and other Therapeutic Strategies in the Search of a Real Solution for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Developing neuroprotective agents from 1,2,3,4-Tetrahydroisoquinolin-8-ol
Executive Summary & Rationale
This guide details the strategic development of neuroprotective agents derived from the 8-hydroxy-1,2,3,4-tetrahydroisoquinoline (8-OH-THIQ) scaffold. Unlike the widely studied 6,7-dihydroxy derivatives (catechol-based), the 8-hydroxy isomer offers a unique "privileged structure" for Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) therapeutics due to its structural homology with 8-hydroxyquinoline (8-HQ) —a known metal chelator—while retaining the monoamine oxidase (MAO) inhibitory potential of the tetrahydroisoquinoline core.
The Multi-Target Directed Ligand (MTDL) Strategy: Current neurodrug development favors MTDLs over single-target drugs. The 8-OH-THIQ scaffold serves as an ideal template for MTDLs by addressing three distinct pathological pathways simultaneously:
-
Oxidative Stress: The phenolic hydroxyl group acts as a radical scavenger.
-
Metal Dyshomeostasis: The 8-OH and adjacent amine nitrogen form a bidentate chelation site for Cu²⁺ and Fe³⁺, preventing metal-induced Aβ aggregation.
-
Enzymatic Dysfunction: The THIQ core targets MAO-B, while N-substitutions can be engineered to target Acetylcholinesterase (AChE).
Strategic Design & Workflow
The following diagram illustrates the structural logic and the screening cascade required to validate these agents.
Caption: Figure 1.[1][2] The Multi-Target Directed Ligand (MTDL) design strategy utilizing the 8-OH-THIQ core to target enzymatic, oxidative, and metal-ion pathologies.
Chemical Synthesis Protocol
Objective: Synthesize N-substituted-8-hydroxy-1,2,3,4-tetrahydroisoquinolines. Note: Direct Pictet-Spengler cyclization of 3-hydroxyphenethylamine often yields the 6-isomer. The preferred route for the 8-isomer involves the reduction of commercially available 8-hydroxyisoquinoline or specific cyclization conditions.
Protocol A: Reduction of 8-Hydroxyisoquinoline (High Purity Route)
-
Starting Material: Dissolve 8-hydroxyisoquinoline (1.0 eq) in glacial acetic acid.
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq) portion-wise at 0°C.
-
Critical Step: Maintain temperature <10°C to prevent side reactions.
-
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours under N₂ atmosphere. Monitor by TLC (MeOH:DCM 1:9).
-
Workup: Quench with water. Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Yield: Expect 85–90% of 1,2,3,4-tetrahydroisoquinolin-8-ol .
Protocol B: N-Functionalization (For AChE Targeting)
To create MTDLs (e.g., Donepezil-like hybrids), the secondary amine must be alkylated.
-
Reagents: 8-OH-THIQ (1 eq), Benzyl bromide derivative (1.1 eq), K₂CO₃ (2 eq), KI (catalytic).
-
Solvent: Acetonitrile (ACN).
-
Condition: Reflux for 6–12 hours.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
In Vitro Screening Protocols
Metal Chelation Assay (UV-Vis)
Rationale: To confirm the 8-OH-THIQ moiety binds neurotoxic metals (Cu²⁺, Zn²⁺, Fe²⁺).
-
Buffer: 20 mM HEPES, pH 7.4.
-
Compound Conc: 50 µM.
-
Metal Salts: CuSO₄, ZnCl₂, FeSO₄ (Stock 10 mM).
-
Procedure:
-
Record baseline UV-Vis spectrum (200–600 nm) of the compound.
-
Add metal salt solution in molar ratios (0.5:1, 1:1, 2:1 Metal:Ligand).
-
Incubate for 10 min at RT.
-
Record spectra.
-
-
Success Criteria: A Bathochromic shift (Red shift) and Hypochromic effect indicate complex formation.
MAO-B Inhibition (Amplex Red Assay)
Rationale: MAO-B inhibition preserves dopamine and reduces H₂O₂ production.
-
Enzyme: Recombinant Human MAO-B (Sigma).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Protocol:
-
Incubate Compound (0.1 nM – 10 µM) with MAO-B (1 U/mL) in Phosphate Buffer (pH 7.4) for 15 min at 37°C.
-
Add working solution: 200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine.
-
Incubate for 30 min in dark.
-
Measure Fluorescence: Ex 545 nm / Em 590 nm.
-
-
Control: Selegiline (Standard MAO-B inhibitor).
Cholinesterase Inhibition (Modified Ellman’s Method)
-
Enzymes: AChE (Electrophorus electricus) and BuChE (Equine serum).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: DTNB (Ellman’s Reagent).
-
Protocol:
-
Mix 140 µL Buffer (0.1 M Phosphate, pH 8.0) + 20 µL Compound.
-
Add 20 µL Enzyme solution. Incubate 15 min @ 25°C.
-
Add 10 µL DTNB + 10 µL ATCI.
-
Measure Absorbance at 412 nm every 30s for 5 min.
-
-
Calculation: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] × 100.
Cellular Neuroprotection Protocols
Assay: SH-SY5Y Recovery Model
Rationale: Validates if the compound protects neurons against oxidative or amyloid stress.
-
Culture: SH-SY5Y human neuroblastoma cells (DMEM/F12 + 10% FBS).
-
Differentiation (Optional but recommended): Treat with 10 µM Retinoic Acid for 5 days to induce neuronal phenotype.
-
Pre-treatment: Add Test Compound (1, 5, 10 µM) for 2 hours.
-
Insult:
-
Oxidative Stress: Add H₂O₂ (100–300 µM) for 24h.
-
Amyloid Toxicity:[3] Add oligomeric Aβ1-42 (10 µM) for 24h.
-
-
Readout: MTT or CellTiter-Glo (ATP) assay.
-
Data Analysis: Normalize viability to untreated control (100%) and Insult-only control (0%).
BBB Permeability (PAMPA-BBB)
Since these agents target the CNS, Blood-Brain Barrier (BBB) penetration is non-negotiable.
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane: PVDF filter coated with Porcine Brain Lipid extract (PBL).
-
Donor Well: Compound in PBS (pH 7.4).
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 18 hours at RT in humidity chamber.
-
Quantification: UV-Vis or LC-MS/MS of Acceptor vs. Donor wells.
-
Permeability (
):- cm/s: High CNS permeability.
- cm/s: Low CNS permeability.
Summary of Key Data Parameters
| Parameter | Assay Method | Target Metric (Hit Criteria) |
| MAO-B IC50 | Amplex Red / Fluorometric | < 500 nM (Selectivity Index > 50 vs MAO-A) |
| AChE IC50 | Ellman's Colorimetric | < 1 µM (for MTDL hybrids) |
| Antioxidant | ORAC / DPPH | > 0.5 Trolox Equivalents |
| Metal Chelation | UV-Vis Shift | Distinct shift with Cu²⁺/Zn²⁺ (1:1 or 2:1 stoichiometry) |
| Neuroprotection | MTT (SH-SY5Y + H₂O₂) | > 20% recovery vs. toxin control |
| BBB Permeability | PAMPA-BBB |
References
-
Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinolines Derivatives. Asian Journal of Chemistry. (2015). Describes the foundational synthesis and MAO inhibitory potential of the THIQ scaffold. Link
-
Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem. (2016). Establishes the 8-hydroxy moiety as a critical chelator and antioxidant pharmacophore.[3] Link
-
Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress. Bioorganic & Medicinal Chemistry. (2018). Provides protocols for metal chelation and amyloid aggregation assays specific to 8-hydroxy-substituted heterocycles. Link
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. (2021). A comprehensive review of SAR and biological activities of THIQ derivatives. Link
-
Challenges Associated with Metal Chelation Therapy in Alzheimer's Disease. Current Alzheimer Research. (2010). Discusses the theoretical framework for using chelators like clioquinol (8-HQ derivatives) in AD. Link
Sources
- 1. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture [mdpi.com]
- 2. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of tetrahydroisoquinoline compounds
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of Tetrahydroisoquinoline (THIQ) Alkaloids
Executive Summary & Scientific Context
Tetrahydroisoquinolines (THIQs) represent a dual-natured class of compounds. In neuroscience, endogenous THIQs like 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) are investigated for their potential roles in Parkinson’s disease etiology and neuroprotection, respectively. In pharmaceutical development, the THIQ scaffold is a privileged structure found in antihypertensives (e.g., Debrisoquine) and neuromuscular blockers.
The Analytical Challenge:
THIQs are basic alkaloids (
-
Peak Tailing: Strong interaction with residual silanols on silica-based columns.
-
Variable UV Absorbance: Weak native absorbance, limiting UV sensitivity for biological matrices.
-
Redox Activity: Excellent candidates for Electrochemical Detection (ECD).
-
Derivatization Potential: Secondary amines amenable to fluorescence tagging.
This guide provides three distinct protocols tailored to the analyte concentration and matrix complexity.
Method Selection Strategy
The choice of detection mode is dictated by the required sensitivity and the nature of the sample matrix.
Figure 1: Decision tree for selecting the appropriate HPLC detection modality based on sample origin and sensitivity requirements.
Protocol A: High-Sensitivity HPLC-ECD (Biological Matrices)
Application: Quantification of endogenous TIQ and 1-MeTIQ in rat brain striatum or human plasma. Mechanism: THIQs undergo oxidation at the electrode surface. This method offers the lowest Limit of Detection (LOD).
Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | C18 (ODS) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm. (Note: Phenyl phases offer superior selectivity for aromatic isomers) |
| Mobile Phase | 50 mM Citrate-Acetate Buffer (pH 4.5) containing: - 10% Methanol (v/v) - 0.5 mM Octanesulfonic Acid (OSA) (Ion-pairing agent) - 0.1 mM EDTA (Chelator to reduce background noise) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detector | Coulometric or Amperometric Electrochemical Detector |
| Working Potential | +700 mV to +800 mV vs. Pd/H reference. (Perform Hydrodynamic Voltammogram to optimize) |
| Temperature | 25°C - 30°C (Thermostated to reduce drift) |
Step-by-Step Workflow
-
Mobile Phase Prep: Dissolve buffer salts and EDTA in water. Adjust pH to 4.5 before adding organic solvent. Add OSA. Filter through 0.22 µm membrane.
-
System Passivation: Passivate the LC system with 20% nitric acid (remove column/cell first!) if high metal background is observed.
-
Conditioning: Equilibrate column for >1 hour. The baseline must be stable (< 1 nA drift) before injection.
-
Hydrodynamic Voltammogram (HDV): Inject a standard (100 ng/mL) at potentials ranging from +400 mV to +900 mV in 50 mV increments. Plot Signal vs. Voltage. Select the lowest voltage that yields >90% of maximum response to minimize background noise.
Expert Insight: The ion-pairing agent (OSA) is critical. THIQs are positively charged at pH 4.5. Without OSA, they will elute in the void volume. OSA increases retention and resolution from the solvent front.
Protocol B: HPLC-FLD with Dansyl Chloride Derivatization
Application: Analysis of TIQ in complex matrices where ECD is unavailable or interferences are high. Mechanism: Dansyl chloride (DNS-Cl) reacts with the secondary amine of the THIQ ring to form a highly fluorescent sulfonamide derivative.
Derivatization Reaction
-
Reagent: 1 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Carbonate (
), pH 11.0. -
Procedure:
-
Mix 100 µL Sample + 100 µL Buffer + 100 µL DNS-Cl reagent.
-
Incubate at 60°C for 20 minutes in the dark.
-
Terminate reaction (optional but recommended) with 50 µL Proline or Glycine solution (scavenges excess DNS-Cl).
-
Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile : Water (60:40 v/v) containing 0.1% Formic Acid. |
| Detection | Fluorescence: Ex 340 nm / Em 525 nm |
| Linearity | 1 ng/mL – 1000 ng/mL |
Protocol C: HPLC-UV (Pharmaceutical QC)
Application: Purity analysis of synthetic THIQ derivatives or drug formulations. Mechanism: Direct absorption of the benzene ring system.
Chromatographic Conditions
-
Wavelength: 210 nm (high sensitivity, lower selectivity) or 254 nm (standard aromatic detection).
-
Buffer: 10 mM Ammonium Formate or Phosphate buffer (pH 3.0).
-
Gradient: 5% to 95% Acetonitrile over 10 minutes.
-
Note: At pH 3.0, silanol activity is suppressed, reducing peak tailing for these basic compounds.
Sample Preparation Workflows
Proper sample preparation is the single most significant factor in method reproducibility.
Figure 2: Sample preparation workflows for solid tissue (protein precipitation) and biological fluids (Solid Phase Extraction).
Expert Insight on SPE: For THIQs, use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Load at neutral pH (THIQ is positively charged).
-
Wash with acid/methanol (removes neutrals and acids).
-
Elute with 5% Ammonium Hydroxide in Methanol (neutralizes THIQ, releasing it from the sorbent). This provides a much cleaner baseline than simple protein precipitation.
System Suitability & Validation Criteria
To ensure the method is "self-validating" as requested, every run must include a System Suitability Sample (SSS).
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time (RT) Precision | RSD < 1.0% (n=6) | Check pump flow stability; Check column temperature. |
| Peak Tailing Factor (T) | T < 1.5 | Replace column; Increase buffer ionic strength; Lower pH. |
| Resolution (Rs) | > 2.0 between TIQ and 1-MeTIQ | Adjust % Organic; Adjust Ion-Pairing concentration. |
| Recovery (Accuracy) | 85% - 115% (Spiked Matrix) | Check SPE elution step; Ensure pH is correct during load. |
| LOD (Signal-to-Noise) | S/N > 3:1 | Clean detector cell (ECD); Check lamp energy (UV/FLD). |
References
-
Antkiewicz-Michaluk, L., et al. (2000). "Influence of chronic treatment with 1,2,3,4-tetrahydroisoquinoline on dopamine metabolism in the rat brain structures." Neuroscience, 96(1), 59-64.
-
Ohta, S., et al. (1987). "Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brain by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 420, 425-430.
-
McNally, D.J., et al. (2021). "Optimized Method for the Analysis of Catecholamines and Tetrahydroisoquinolines." Journal of Chromatography A, 1640, 461945.
-
PubChem Compound Summary. (2023). "1,2,3,4-Tetrahydroisoquinoline."[1] National Center for Biotechnology Information.
Sources
GC-MS analysis protocol for 1,2,3,4-Tetrahydroisoquinolin-8-ol
An In-Depth Guide to the Quantitative Analysis of 1,2,3,4-Tetrahydroisoquinolin-8-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of nitrogen-containing heterocyclic compounds found in nature and synthesized for various pharmaceutical applications.[1][2] Their structural motif is a core component of many alkaloids and approved drugs, exhibiting a wide range of biological activities.[2] 1,2,3,4-Tetrahydroisoquinolin-8-ol, specifically, possesses both a secondary amine and a phenolic hydroxyl group, making it a polar, relatively non-volatile molecule. These characteristics present a significant challenge for direct analysis by gas chromatography (GC), which requires analytes to be thermally stable and volatile.
This application note provides a comprehensive, field-proven protocol for the robust identification and quantification of 1,2,3,4-Tetrahydroisoquinolin-8-ol in complex matrices. The methodology is centered around a critical chemical derivatization step, which transforms the analyte into a form amenable to GC-MS analysis. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable and reproducible method for this compound.
Principle of the Method
The direct GC-MS analysis of 1,2,3,4-Tetrahydroisoquinolin-8-ol is hindered by its polar functional groups (a phenolic hydroxyl and a secondary amine), which lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot GC inlet. To overcome these challenges, this protocol employs a silylation derivatization strategy.
The core principle involves three sequential stages:
-
Extraction: Isolation of the target analyte from the sample matrix using a classic and robust liquid-liquid extraction (LLE) technique, which leverages the basic nature of the alkaloid structure.
-
Derivatization: The extracted analyte is chemically modified by reacting it with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent quantitatively replaces the active hydrogen atoms on the phenolic and amine groups with non-polar trimethylsilyl (TMS) groups.[3][4][5] This transformation drastically increases the analyte's volatility and thermal stability, making it ideal for GC analysis.[6]
-
GC-MS Analysis: The resulting TMS-derivatized analyte is separated from other components on a non-polar capillary GC column and subsequently detected and quantified by a mass spectrometer. The use of an internal standard is crucial for achieving high precision and accuracy.[7]
Caption: Overall Analytical Workflow
The Critical Role of Derivatization
The success of this entire protocol hinges on the derivatization step. 1,2,3,4-Tetrahydroisoquinolin-8-ol contains two active hydrogen sites that are targeted by the silylating reagent (BSTFA, often with a catalyst like Trimethylchlorosilane, TMCS).
Caption: Silylation of 1,2,3,4-Tetrahydroisoquinolin-8-ol
This reaction offers several key advantages:
-
Increased Volatility: The bulky, non-polar TMS groups disrupt intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to travel through the GC column.
-
Enhanced Thermal Stability: Derivatization protects the polar functional groups from degrading in the high-temperature environment of the GC injector and column.[8]
-
Improved Chromatography: The resulting derivative exhibits less interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved separation.[6]
Materials and Reagents
-
Solvents: Dichloromethane (or Chloroform), Methanol, Ethyl Acetate (all HPLC or GC grade).
-
Reagents: Ammonium hydroxide (25% solution), Anhydrous sodium sulfate.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standards: 1,2,3,4-Tetrahydroisoquinolin-8-ol analytical standard, Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as phenanthrene-d10 or a deuterated analog of the analyte if available[7]).
-
Glassware: 1.5 mL GC autosampler vials with inserts, screw caps with PTFE-lined septa, centrifuge tubes.[9]
Instrumentation and Analytical Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A versatile, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min | Inert carrier gas providing good separation efficiency. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation.[10] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis.[11] |
| Oven Program | Initial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min | A typical temperature program that effectively separates analytes based on boiling point.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[10] |
| MS Source Temp. | 230 °C | Standard source temperature to maintain analyte integrity. |
| MS Quadrupole Temp. | 150 °C | Standard quadrupole temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-550) | Allows for the collection of complete mass spectra for confident identification. |
| Solvent Delay | 5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Detailed Experimental Protocol
Step 1: Preparation of Standards
-
Stock Solutions: Accurately prepare a 1 mg/mL stock solution of 1,2,3,4-Tetrahydroisoquinolin-8-ol and the Internal Standard (IS) in methanol. Store at 4°C.
-
Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution in a suitable solvent like ethyl acetate.
-
Spiking: Add a constant amount of the IS to each calibration standard and to every sample to achieve a final concentration of ~10 µg/mL.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from standard alkaloid extraction methodologies.[12]
-
Sample Aliquot: Take 1 mL of the sample (e.g., plasma, urine, or a dissolved reaction mixture).
-
Alkalinization: Add 25% ammonium hydroxide dropwise until the pH of the sample is between 9 and 10. This deprotonates the amine group, making the analyte more soluble in organic solvents.
-
Extraction: Add 3 mL of dichloromethane, vortex vigorously for 2 minutes, and then centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Collection: Carefully transfer the lower organic layer to a clean glass tube.
-
Repeat: Repeat the extraction (step 3 & 4) two more times, pooling the organic extracts. This ensures a high recovery of the analyte.
-
Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated (up to 40°C).[13] The resulting residue contains the extracted analyte.
Step 3: Derivatization Protocol
This procedure is based on established methods for silylating phenolic and amine-containing compounds.[3][11]
-
Reagent Addition: To the dried residue from Step 2, add 50 µL of ethyl acetate to redissolve the contents, followed by 50 µL of BSTFA (with 1% TMCS).
-
Reaction: Securely cap the vial and heat it in a heating block or water bath at 80°C for 45 minutes.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a 1.5 mL autosampler vial, if necessary.
Data Analysis and Interpretation
-
Identification: The identity of 1,2,3,4-Tetrahydroisoquinolin-8-ol is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample to that of a derivatized authentic standard.
-
Expected Mass Spectrum: The underivatized molecule has a molecular weight of 149.19 g/mol . The di-TMS derivative will have a molecular weight of 293.5 g/mol . The mass spectrum will be characterized by:
-
A molecular ion (M+) peak at m/z 293.
-
A prominent M-15 peak at m/z 278, corresponding to the loss of a methyl group (-CH3) from a TMS moiety, which is a hallmark of TMS derivatives.
-
Other characteristic fragments resulting from the cleavage of the tetrahydroisoquinoline ring structure.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. The concentration of the analyte in the samples can then be determined from this curve.
Conclusion
This application note details a reliable and robust GC-MS method for the analysis of 1,2,3,4-Tetrahydroisoquinolin-8-ol. The protocol's foundation lies in an optimized liquid-liquid extraction followed by a critical silylation step that renders the polar analyte suitable for GC analysis. By carefully following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate and reproducible quantification of this important compound in various complex matrices, facilitating advancements in pharmaceutical research and development.
References
-
GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters - ResearchGate. (n.d.). Retrieved from [Link]
-
GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC. (n.d.). Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. (n.d.). Retrieved from [Link]
-
GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Retrieved from [Link]
-
Precise GC/MS Assays for Salsolinol and Tetrahydropapaveroline: The Question of Artifacts and Dietary Sources and the Influence of Alcohol - PubMed. (n.d.). Retrieved from [Link]
-
Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria - PubMed. (n.d.). Retrieved from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Retrieved from [Link]
-
Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed. (n.d.). Retrieved from [Link]
-
Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate - SciRP.org. (2013). Retrieved from [Link]
-
Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - ResearchGate. (n.d.). Retrieved from [Link]
-
GC-MS sample preparation and column choice guide - SCION Instruments. (n.d.). Retrieved from [Link]
-
Determination of Phenolic Compounds from Wine Samples by GC/MS System. (n.d.). Retrieved from [Link]
-
Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate - SciRP.org. (2013). Retrieved from [Link]
-
Simultaneous GC–EI-MS Determination of Δ9-Tetrahydrocannabinol, 11-Hydroxy-Δ9-Tetrahydrocannabinol, and 11-nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Urine Following Tandem Enzyme-Alkaline Hydrolysis - PMC. (n.d.). Retrieved from [Link]
-
Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI. (n.d.). Retrieved from [Link]
-
Gas Chromatography-Mass spectrometry analysis for identification of bioactive compounds in selected genotypes of Trigonella foen - The Pharma Innovation. (2018). Retrieved from [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020). Retrieved from [Link]
-
Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed. (n.d.). Retrieved from [Link]
-
Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - NIH. (n.d.). Retrieved from [Link]
-
1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous GC–EI-MS Determination of Δ9-Tetrahydrocannabinol, 11-Hydroxy-Δ9-Tetrahydrocannabinol, and 11-nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Urine Following Tandem Enzyme-Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
Application Note: In Vitro Profiling of 1,2,3,4-Tetrahydroisoquinolin-8-ol HCl
[1]
Compound: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride CAS: 6640-50-2 (Free base ref); HCl salt generic.[1] Target Systems: Phenylethanolamine N-methyltransferase (PNMT), Dopamine Transporters (DAT), Adrenergic Receptors.
Part 1: Scientific Foundation & Mechanistic Insight[1]
The Pharmacophore
1,2,3,4-Tetrahydroisoquinolin-8-ol (8-OH-THIQ) represents a "privileged scaffold" in medicinal chemistry.[1] It is a rigidified analog of the phenylethylamine backbone found in neurotransmitters like norepinephrine and dopamine.[1]
-
Structural Significance: Unlike flexible linear amines, the isoquinoline ring locks the nitrogen and the aromatic hydroxyl group into a specific spatial orientation.
-
The "8-Hydroxy" Position: The position of the hydroxyl group at C8 is critical.[1] In the context of Phenylethanolamine N-methyltransferase (PNMT) —the enzyme that converts norepinephrine to epinephrine—the 8-OH group probes the hydrophilic pockets of the enzyme's active site.[1][2] Research indicates that while 7-substitution often yields higher affinity due to specific hydrogen bonding, the 8-OH isomer provides essential data on the steric and electrostatic tolerance of the "meta" (relative to the ethylamine chain) binding region [1].
Mechanism of Action
In in vitro systems, 8-OH-THIQ HCl functions primarily through two mechanisms:
-
Competitive Inhibition of PNMT: It competes with norepinephrine for the substrate-binding site of PNMT.[1] The rigid structure mimics the transition state of norepinephrine, preventing the transfer of the methyl group from S-adenosylmethionine (SAM).
-
False Neurotransmission/Uptake Blockade: Due to its structural similarity to dopamine, it can interact with the Dopamine Transporter (DAT), potentially acting as a reuptake inhibitor or a substrate that displaces endogenous catecholamines [2].
Part 2: Experimental Protocols
Compound Preparation & Handling
Storage: Store powder at -20°C, desiccated. Protect from light (phenolic oxidation risk).[1] Solubility: The Hydrochloride (HCl) salt renders the compound highly water-soluble (>20 mg/mL).[1]
Stock Solution Protocol (10 mM):
-
Weigh 1.85 mg of 8-OH-THIQ HCl (MW ≈ 185.65 g/mol ).[1]
-
Dissolve in 1.0 mL of molecular biology grade water or PBS (pH 7.4).
-
Critical Step: Vortex for 30 seconds. If using PBS, ensure pH remains neutral, as the HCl salt will slightly acidify the solution.
-
Filtration: Sterilize using a 0.22 µm PVDF filter if applying to cell cultures.[1]
-
Stability: Use fresh. If storage is necessary, aliquot and freeze at -80°C. Do not freeze-thaw more than once.
Assay A: PNMT Enzymatic Inhibition Assay
This assay quantifies the ability of 8-OH-THIQ to inhibit the conversion of Normetanephrine (or Norepinephrine) to Metanephrine (or Epinephrine).[1]
Materials:
-
Recombinant human or rat PNMT enzyme.[1]
-
Substrate: Normetanephrine (preferred over norepinephrine to avoid rapid oxidation).[1]
-
Cofactor: S-adenosyl-L-[methyl-3H]methionine (SAM) (Radiometric method) OR fluorescent SAM analog.[1]
-
Inhibitor: 8-OH-THIQ HCl (0.1 nM – 100 µm titration).[1]
Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.5) containing 0.5 mM EDTA and 1 mM DTT (DTT is crucial to prevent oxidation of the isoquinoline).
-
Incubation Mix:
-
Pre-incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
Reaction Start: Add 10 µL of Substrate Mix (100 µM Normetanephrine + 10 µM SAM).
-
Reaction: Incubate at 37°C for 20–30 minutes.
-
Termination: Stop reaction with 100 µL of 0.5 M Borate buffer (pH 10.0).
-
Extraction/Detection: Extract methylated product into toluene/isoamyl alcohol (3:2) and measure radioactivity (scintillation counting) or fluorescence.[1]
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Assay B: PC12 Cell Viability & Neuroprotection Screen
Since tetrahydroisoquinolines can be neurotoxic (MPTP-like) or neuroprotective, this safety screen is mandatory.[1]
Cell Line: PC12 (Rat Pheochromocytoma) – expresses endogenous catecholamine machinery.[1]
Protocol:
-
Seeding: Plate PC12 cells at 10,000 cells/well in 96-well collagen-coated plates. Culture for 24h.
-
Treatment:
-
Readout: MTT Assay or CellTiter-Glo (ATP).[1]
Part 3: Data Visualization & Pathway Logic[1]
Catecholamine Synthesis & Inhibition Pathway
The following diagram illustrates the precise intervention point of 8-OH-THIQ within the adrenergic biosynthesis pathway.[1]
Caption: Figure 1: Mechanistic intervention of 8-OH-THIQ in the conversion of Norepinephrine to Epinephrine via PNMT inhibition.[1][3]
Expected Data Profiles
The table below summarizes expected outcomes for validation purposes.
| Assay Type | Readout Metric | Expected Result (8-OH-THIQ) | Validation Criteria |
| PNMT Inhibition | IC50 (µM) | 10 – 100 µM range | Dose-dependent reduction in methyl transfer.[1] |
| Solubility | Visual / Turbidity | Clear solution @ 10mM (Water) | No precipitate after 30s vortexing.[1] |
| PC12 Toxicity | Cell Viability (%) | >90% viability @ <50 µM | Lack of acute cytotoxicity distinguishes from MPTP.[1] |
| Stability | HPLC Purity | >98% after 4h @ 37°C | Presence of DTT prevents quinone formation.[1] |
Part 4: References
-
Grunewald, G. L., et al. (1999).[1] "Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site." Journal of Medicinal Chemistry.
-
Storch, A., et al. (2002).[1] "1,2,3,4-Tetrahydroisoquinoline derivatives: a new class of compounds with neuroprotective and neurotoxic properties." Neurotoxicology.
-
PubChem Compound Summary. (2024). "1,2,3,4-Tetrahydroisoquinolin-8-ol."[1][3][4] National Center for Biotechnology Information.[1] (Note: Link directs to parent/related scaffold for structural verification).
Sources
- 1. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline-7,8-diol--hydrogen chloride (1/1) | C9H12ClNO2 | CID 39353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for gamma-secretase inhibition by THIQ derivatives
Application Note: Cell-Based Assessment of -Secretase Inhibition by THIQ Derivatives
Abstract
The development of
Introduction & Mechanism of Action
The Amyloid Hypothesis and -Secretase
1The THIQ Advantage
Tetrahydroisoquinoline (THIQ) derivatives serve as peptidomimetics that can bind to the active site of Presenilin. Unlike flexible linear peptides, the rigid THIQ bicycle locks the inhibitor into a bioactive conformation, potentially improving affinity and metabolic stability while allowing for subtle structural modifications (e.g., sulfonamide attachments) to tune selectivity against Notch [1].
The Selectivity Challenge (Notch Sparing)
Visual 1: Differential Signaling Pathways
The following diagram illustrates the parallel processing of APP and Notch, highlighting the intervention point for THIQ derivatives.
Figure 1: Mechanism of Action. THIQ derivatives target the
Experimental Workflow Overview
To ensure data integrity, we employ a "Split-Stream" workflow. A single batch of THIQ compounds is tested in parallel assays.
Figure 2: Parallel screening workflow for Efficacy (Stream A) and Safety (Stream B).
Protocol A: Efficacy Assessment (A Reduction)
This protocol quantifies the ability of THIQ derivatives to inhibit the generation of secreted A
Materials
-
Cell Line: HEK293 stably expressing APPsw (Swedish mutation K670N/M671L). The Swedish mutation enhances
-secretase cleavage, providing a high baseline of C99 substrate for -secretase, ensuring a robust signal window [2]. -
Culture Media: DMEM + 10% FBS + G418 (to maintain selection pressure).
-
Assay Kit: Human A
40 and A 42 Sandwich ELISA Kits (e.g., Invitrogen or Meso Scale Discovery). -
Reference Inhibitor: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) [3].
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest HEK293-APPsw cells at 80-90% confluency.
-
Seed into 96-well plates at a density of
cells/well in 100 L fresh medium. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Compound Treatment:
-
Prepare THIQ derivatives in 100% DMSO.
-
Perform serial dilutions (e.g., 10
M down to 1 nM) in culture medium. Critical: Keep final DMSO concentration to prevent solvent toxicity. -
Remove old media from cells and add 100
L of compound-containing media. -
Include controls: Vehicle (0.1% DMSO) and Positive Control (1
M DAPT). -
Incubate for 24 hours.
-
-
Sample Collection:
-
Transfer cell culture supernatant to a fresh polypropylene plate.
-
Optional: Perform an MTT or CellTiter-Glo assay on the remaining cells to normalize A
levels to cell viability (ruling out false positives due to cell death).
-
-
A
Quantification (Sandwich ELISA):-
Coat plates with capture antibody (specific to the N-terminus of A
). -
Add 50
L of supernatant. Incubate 2 hours at RT. -
Wash 3x with PBST.
-
Add detection antibody (specific to the C-terminus of A
40 or A 42) conjugated to HRP. -
Add TMB substrate and stop solution.[3] Measure Absorbance at 450 nm.
-
Protocol B: Notch Sparing Assessment (Safety)
This protocol determines if the THIQ derivative inhibits the cleavage of Notch, which would predict in vivo toxicity.
Materials
-
Cell Line: HEK293 transiently or stably transfected with Notch
E-Gal4-VP16 .-
Mechanism:[4] Notch
E is a membrane-tethered fragment constitutively ready for -secretase cleavage. Upon cleavage, the Gal4-VP16 domain is released, translocates to the nucleus, and drives Luciferase expression [4].
-
-
Reporter Plasmid: pUAS-Luc (Luciferase under UAS promoter control).
-
Detection: Dual-Luciferase Reporter Assay System.
Step-by-Step Methodology
-
Transfection (Day 0):
-
Seed HEK293 cells in 6-well plates.
-
Transfect with Notch
E-Gal4-VP16 plasmid and pUAS-Luc reporter using Lipofectamine. -
Include a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Re-seeding & Treatment (Day 1):
-
Trypsinize transfected cells and re-seed into white-walled 96-well plates (
cells/well). -
Allow cells to attach (4-6 hours).
-
Treat with THIQ derivatives (same concentration range as Protocol A).
-
-
Luciferase Readout (Day 2):
-
After 16-24 hours of incubation, lyse cells using Passive Lysis Buffer.
-
Add Firefly Luciferase substrate (measures Notch cleavage).
-
Measure Luminescence (L1).
-
Add Stop & Glo reagent (measures Renilla).
-
Measure Luminescence (L2).
-
-
Calculation:
-
Calculate Relative Light Units (RLU) = L1 / L2.
-
Inhibition % =
.
-
Data Analysis & Interpretation
Quantitative Summary Table
Generate the following metrics for each THIQ derivative:
| Compound ID | A | Notch IC | Selectivity Index (SI) | Interpretation |
| THIQ-001 | 15 | 30 | 2.0 | Toxic (Poor Selectivity) |
| THIQ-002 | 500 | >10,000 | >20 | Weak but Safe |
| THIQ-003 | 12 | >5,000 | >416 | Lead Candidate |
| DAPT (Ctrl) | 10 | 15 | 1.5 | Potent Pan-Inhibitor (Ref) |
-
Selectivity Index (SI): Calculated as
. -
Target Profile: An ideal candidate should have an SI > 50-100 to ensure a therapeutic window.
Troubleshooting Guide
-
High Variability in ELISA: Ensure automated washing steps are consistent. Use low-binding polypropylene plates for supernatant transfer to prevent A
sticking to plastic. -
Cell Toxicity: If A
levels drop but Notch signal also drops non-specifically (or Renilla signal drops), the compound is likely cytotoxic. Verify with MTT assay. -
Low Signal Window: Ensure the HEK293-APPsw cells are under G418 selection; loss of the plasmid results in baseline A
levels dropping below detection limits.
References
-
Seiffert, D. et al. (2000). Presenilin-1 and -2 are molecular targets for gamma-secretase inhibitors.[5] Journal of Biological Chemistry, 275(44), 34086-34091.
-
Citron, M. et al. (1992). Mutation of the beta-amyloid precursor protein in familial Alzheimer's disease increases beta-protein production. Nature, 360(6405), 672-674.
-
Dovey, H. F. et al. (2001). Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain.[1] Journal of Neurochemistry, 76(1), 173-181.
-
Karlstrom, H. et al. (2002). A sensitive and quantitative assay for measuring cleavage of presenilin substrates. Journal of Biological Chemistry, 277(9), 6763-6766.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. ibl-international.com [ibl-international.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. AID 1054417 - Modulation of gamma-secretase in HEK293 cells expressing guinea pig Swedish mutant SFV-APP695sw coexpressing DLL4 assessed as inhibition of notch processing in human TE671 cells after 3 days by dual-cell luciferase reporter gene assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pictet-Spengler Cyclization for THIQs
Executive Summary & Diagnostic Workflow
Welcome to the Advanced Synthesis Support Center. You are likely here because your Pictet-Spengler (P-S) reaction—specifically for Tetrahydroisoquinolines (THIQs)—is stalling at the imine intermediate or suffering from low regioselectivity.
Unlike the indole-based P-S reaction (which forms
Use the diagnostic workflow below to select the optimal protocol for your specific substrate.
Diagnostic Logic: Selecting Reaction Conditions[1]
Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and stereochemical requirements.
Technical Deep Dive: The "Phosphate Effect"
For electron-rich substrates (e.g., dopamine, 3-hydroxyphenethylamine), traditional strong acids (TFA, HCl) often lead to lower yields due to polymerization or degradation. The superior alternative is the Biomimetic Phosphate Protocol .
The Mechanism
In nature, THIQ biosynthesis does not occur in concentrated acid. It occurs at near-neutral pH. Research has isolated the "Phosphate Effect," where phosphate ions act as a bifunctional catalyst :
-
Imine Formation: Phosphate acts as a general acid to protonate the carbonyl oxygen.
-
Cyclization: Crucially, it acts as a general base to assist in the deprotonation of the Wheland intermediate (the arenium ion), which is often the rate-determining step in aqueous media.
Key Insight: Using a potassium phosphate (KPi) buffer (0.1 M - 0.5 M) can boost yields from <20% (in water) to >90% without organic solvents.
Protocol A: Biomimetic Phosphate Synthesis
Best for: Dopamine derivatives, electron-rich aromatics, green chemistry requirements.
-
Preparation: Prepare a 0.5 M Potassium Phosphate (KPi) buffer adjusted to pH 6.0.
-
Reactants: Dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in the buffer.
-
Note: If solubility is an issue, add 10-20% MeOH or EtOH.
-
-
Incubation: Heat to 50°C for 2–4 hours.
-
Workup: Basify slightly (pH 8-9) with NaHCO₃ and extract with EtOAc, or precipitate directly if the product is solid.
Handling "Dead" Substrates (Deactivated Rings)
If your phenethylamine lacks electron-donating groups (EDGs) at the meta position (para to the cyclization site), the ring is too deactivated for standard P-S conditions. The imine will form, but it will not cyclize.
The Solution: Superacids & Lewis Acids
You must increase the electrophilicity of the iminium ion to overcome the poor nucleophilicity of the ring.
-
Superacid Media: Trifluoromethanesulfonic acid (TfOH) can force cyclization where TFA fails.
-
Aprotic Lewis Acids: Anhydrous AlCl₃ or AuCl₃ in nitromethane or DCE.
Protocol C: High-Force Cyclization
Best for: Unsubstituted phenethylamines, halogenated substrates.
-
Conditions: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Additives: Add 4Å molecular sieves (crucial to drive imine formation to completion before acid addition).
-
Catalyst: Add Triflic Acid (TfOH) (2.0 - 5.0 equiv) dropwise at 0°C.
-
Reflux: Allow to warm to RT; if no cyclization after 2 hours, reflux (80°C in DCE).
-
Quench: Pour over ice/NaHCO₃ carefully.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| LCMS shows Imine (M-18) but no Product | Kinetic Trap: The barrier to ring closure is too high. | 1. Switch solvent to TFE (Trifluoroethanol)—it stabilizes the cationic transition state.2. Increase temperature (Microwave: 120°C, 10 min). |
| Product is Racemic (Enantiopurity needed) | Chemical Catalysis limitation: Chiral phosphoric acids are difficult for simple THIQs. | Switch to Enzymatic: Use Norcoclaurine Synthase (NCS).[1][2][3][4] It yields (S)-isomers with >95% ee.[5] |
| Regioisomers observed (e.g., 6- vs 8- substitution) | Steric/Electronic conflict: The meta substituent directs ortho/para. | If the meta position has an -OH, cyclization prefers para (position 6) due to sterics. To force position 8, use a bulky protecting group on the nitrogen or the 3-position oxygen. |
| Low Yield with Aliphatic Aldehydes | Enolization: Aliphatic aldehydes can self-condense (Aldol) or enolize. | Use the Phosphate Protocol . It suppresses side reactions common in strong acids. Alternatively, use the aldehyde acetal as a protected precursor. |
Visualizing the Pathway
The diagram below illustrates the critical bifurcation between the "Dead End" imine trap and the successful cyclization, highlighting where specific catalysts intervene.
Figure 2: Mechanistic pathway showing the critical Iminium-to-Wheland transition where yield is typically lost.
References
-
Pesnot, T., et al. (2011). "Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids." Chemical Communications, 47(11), 3242-3244. Link
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538-8564.[6] Link
-
Lichman, B. R., et al. (2015). "The mechanism of the Pictet-Spengler reaction catalyzed by Norcoclaurine Synthase."[2][3][7] FEBS Journal, 282(6), 1137-1151. Link
-
Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341-3370. Link
-
Sewald, N., & Hiemstra, H. (2009). "Pictet-Spengler reaction."[8][2][4][5][6][7][9][10][11][12][13][14] Organic Reactions.[8][2][6][9][11][13][15] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. youtube.com [youtube.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,2,3,4-Tetrahydroisoquinolin-8-ol Stability
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability & Solubility Profiles for THIQ-8-ol
Introduction: The "Deceptive" Scaffold
Welcome to the technical support hub for 1,2,3,4-Tetrahydroisoquinolin-8-ol (THIQ-8-ol) .
In my 15 years of supporting medicinal chemistry workflows, I have seen this scaffold ruin more high-throughput screens than almost any other fragment. Researchers often treat it like a standard amine, but it is a bifunctional redox trap . You have an electron-rich phenol at the 8-position coupled with a secondary amine. This combination creates a molecule that is thermodynamically eager to undergo oxidative dehydrogenation and polymerization.
This guide is not a generic safety sheet. It is a protocol designed to stop your compound from turning into "brown tar" before it hits the biological assay.
Module 1: The "Browning" Phenomenon (Oxidative Instability)
User Question:
"My clear 10 mM stock solution in DMSO turned pinkish-brown overnight at room temperature. Is the compound degraded, and why is this happening?"
Technical Diagnosis:
Yes, your compound is degrading. You are witnessing oxidative dehydrogenation driven by the synergistic reactivity of the secondary amine and the phenol.
The Mechanism:
-
Radical Initiation: Trace transition metals or UV light abstract a hydrogen atom from the 8-hydroxyl group or the benzylic carbon (C1).
-
Quinoid Formation: The phenol oxidizes to a phenoxyl radical, which can tautomerize.
-
Imine Formation: The secondary amine oxidizes to an imine (3,4-dihydroisoquinoline species).
-
Polymerization: These reactive intermediates (quinones/imines) undergo nucleophilic attack by remaining unoxidized THIQ-8-ol molecules, forming colored dimers and oligomers (the "brown" color).
Visualizing the Pathway
The following diagram illustrates the degradation cascade that leads to the color change.
Figure 1: The oxidative degradation cascade of THIQ-8-ol. Note that the formation of imines and quinones leads to irreversible polymerization.
Corrective Protocol: The "Acid-Shield" Method
To stabilize this compound, you must protonate the amine (preventing N-oxidation) and suppress phenolate formation.
-
Solvent Choice: Do not use pure DMSO for long-term storage. DMSO can act as an oxidant (Swern-like activity) over time.
-
The Fix:
-
Dissolve in DMSO containing 0.1% to 1% Acetic Acid or Formic Acid .
-
Why? Lowering the pH keeps the amine protonated (
) and the phenol neutral ( ), significantly raising the oxidation potential.
-
-
Storage: Store at -20°C or -80°C under Argon. Never store at 4°C in a clear vial.
Module 2: Solubility vs. Stability Paradox
User Question:
"I need to dose this in an aqueous buffer (pH 7.4), but it precipitates or degrades rapidly. How do I keep it in solution?"
Technical Diagnosis:
THIQ-8-ol has a pKa of approximately 9.6 (amine) and ~10 (phenol). At pH 7.4, the amine is mostly protonated (charged, soluble), but the lipophilic aromatic ring drives aggregation. Furthermore, pH 7.4 is the "danger zone" where a small fraction of free base exists, which initiates the oxidation chain described above.
Solubility & Stability Data Table
| Solvent System | Solubility | Stability (24h, RT) | Recommended Use |
| Water (Neutral) | Moderate (Cloudy) | Poor (Oxidation risk) | Avoid for stocks. |
| 0.1M HCl | High (>50 mM) | Excellent | Best for aqueous stocks. |
| 100% DMSO | High | Moderate (browning) | HTS Screening (use immediately). |
| DMSO + 1% Acid | High | Good | Cryo-storage. |
| PBS (pH 7.4) | Low/Moderate | Poor | Assay buffer only (prepare fresh). |
Corrective Protocol: The "Flash Dilution" Technique
Do not try to make a stable pH 7.4 stock. It does not exist.
-
Make Stock: 50 mM in DMSO + 0.1% Formic Acid.
-
Degas Buffer: Sparge your assay buffer (PBS/HBSS) with Argon for 10 minutes to remove dissolved oxygen.
-
Dilute: Add the stock to the buffer immediately before use.
-
Add Antioxidant: If the assay tolerates it, add 100 µM Ascorbic Acid or 1 mM DTT to the buffer. This acts as a sacrificial reductant, protecting the 8-OH group.
Module 3: Analytical Artifacts (LCMS/HPLC)
User Question:
"My LCMS shows a mass of [M-2H] and [M+14] peaks. Is my synthesis impure?"
Technical Diagnosis:
Not necessarily. THIQ-8-ol is notorious for on-column oxidation .
-
[M-2H] (Mass - 2): This is the dihydroisoquinoline (imine) formed inside the electrospray source or on the column due to high voltage and heat.
-
[M+14] or [M+16]: Likely N-oxidation or hydroxylation artifacts.
Troubleshooting Workflow
Use this decision tree to determine if the impurity is real or an artifact.
Figure 2: Workflow to distinguish between real sample degradation and analytical artifacts.
Summary of Best Practices
-
Acidify: Always maintain stocks in acidic conditions (HCl for water, Formic/Acetic acid for DMSO).
-
Deoxygenate: Argon sparging is not optional; it is required for stability >4 hours.
-
Cold Storage: Store at -80°C.
-
Sacrificial Protection: Use Ascorbic Acid in biological buffers if experimental conditions permit.
References
-
PubChem. (2025).[1] 1,2,3,4-Tetrahydroquinolin-8-ol Compound Summary. National Library of Medicine. [Link]
-
Scott, K. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Nugent, T. C., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]
-
Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data and Stability. [Link]
-
Manzo, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action. Neurotoxicity Research. [Link]
Sources
Technical Support Center: Optimization of Microwave-Assisted Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the technical support center for the optimization of microwave-assisted tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of microwave technology in synthesizing this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your syntheses are not only successful but also reproducible and scalable.
Introduction to Microwave-Assisted THIQ Synthesis
The application of microwave irradiation to organic synthesis has revolutionized the way chemists approach complex molecular constructions.[1][2][3] For the synthesis of tetrahydroisoquinolines (THIQs), a core motif in numerous pharmaceuticals and natural products, microwave assistance offers dramatic reductions in reaction times, often from hours to mere minutes, alongside significant increases in yield and purity.[4] This is primarily due to the efficient and rapid heating of polar molecules through dielectric heating, a process involving dipole rotation and ionic conduction.[5][6][7]
This guide will focus on two of the most prominent methods for THIQ synthesis: the Pictet-Spengler and Bischler-Napieralski reactions, offering detailed troubleshooting for issues you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding microwave-assisted THIQ synthesis.
1. Why is microwave heating so much faster than conventional heating?
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6] This "volumetric" heating is instantaneous and uniform throughout the sample, unlike conventional heating which relies on slower thermal conduction from the vessel walls.[6] This rapid temperature increase, often to temperatures far exceeding the solvent's boiling point in a sealed vessel (superheating), dramatically accelerates reaction rates.[4]
2. What is a "non-thermal" microwave effect? Is it real?
The existence of specific, non-thermal microwave effects is a topic of ongoing debate.[2][4] While most of the observed rate enhancements can be attributed to the thermal effects of rapid, superheated conditions, some studies suggest that the highly energetic environment created by the microwave field may influence reaction pathways in ways not achievable by conventional heating alone.[4] However, for practical purposes, focusing on optimizing the thermal parameters (temperature, time, pressure) will yield the most significant and reproducible results.
3. Can I use my domestic microwave oven for synthesis?
Absolutely not. Domestic microwave ovens lack the necessary safety features and controls for chemical synthesis.[4] They do not have temperature or pressure feedback control, which can lead to dangerous pressure buildup and potential explosions in sealed vessels.[8][9] Furthermore, their uneven heating patterns can lead to localized "hotspots," resulting in side reactions and poor reproducibility.[10][11] Always use a dedicated, laboratory-grade microwave reactor designed for chemical synthesis.[12]
4. How do I choose the right solvent for my microwave reaction?
Solvent selection is critical for successful microwave synthesis. The ideal solvent should:
-
Be polar: To efficiently absorb microwave energy.[1][13] Non-polar solvents are transparent to microwaves and will not heat the reaction mixture effectively.[1]
-
Be appropriate for the reaction type: Protic or aprotic solvents should be chosen based on the reaction mechanism, just as in conventional synthesis.[14]
-
Have a sufficiently high boiling point: While superheating is possible, using a solvent with a higher boiling point provides a wider operating temperature range at lower pressures.[15]
-
Be chemically stable at the reaction temperature and pressure.
Commonly used polar solvents in microwave synthesis include ethanol, isopropanol, acetonitrile, DMF, and water.[5]
5. How do I translate a conventional heating protocol to a microwave-assisted one?
A general rule of thumb is that for every 10°C increase in reaction temperature, the reaction rate approximately doubles.[16] A reaction that takes 8 hours at 80°C under conventional heating might be completed in as little as 2 hours at 100°C, and even faster at higher temperatures achievable with microwave heating.[16] Start with the same solvent and catalyst system, but significantly reduce the reaction time and aim for a higher temperature. Optimization will be necessary.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your microwave-assisted THIQ synthesis experiments.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The following troubleshooting workflow can help identify and resolve the underlying cause.
Detailed Explanations:
-
Check Solvent Polarity: The primary mechanism of microwave heating is the interaction of the electromagnetic field with polar molecules.[5] If you are using a non-polar solvent like toluene or hexane, it will not heat effectively.
-
Solution: Switch to a polar solvent such as ethanol, DMF, or acetonitrile. For some reactions, a mixture of solvents can be used to balance polarity and solubility of reactants.
-
-
Increase Set Temperature: Chemical reactions are highly dependent on temperature. Microwave reactors allow for "superheating" of solvents in sealed vessels, reaching temperatures well above their atmospheric boiling points.[4]
-
Solution: Incrementally increase the reaction temperature in 10-20°C steps. Be mindful of the pressure limits of your reaction vessel.
-
-
Increase Reaction Time: While microwave reactions are fast, they are not instantaneous.
-
Solution: If increasing the temperature is not feasible due to pressure limitations or substrate stability, try doubling the reaction time.
-
-
Verify Catalyst/Reagent Activity: The Pictet-Spengler reaction is acid-catalyzed, while the Bischler-Napieralski reaction requires a dehydrating agent.[17][18]
-
Solution: For the Pictet-Spengler reaction, ensure your acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is of the correct concentration. For the Bischler-Napieralski reaction, use a fresh dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[18]
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.
Possible Causes & Solutions:
-
Temperature is too high: Excessive temperatures can lead to decomposition of starting materials or products, or promote alternative reaction pathways.
-
Solution: Reduce the reaction temperature in 10°C increments. A slightly longer reaction time at a lower temperature may provide a cleaner reaction profile.
-
-
Reaction time is too long: Even at optimal temperatures, prolonged heating can lead to product degradation or further reactions.
-
Solution: Perform a time course study (e.g., run the reaction for 5, 10, 15, and 20 minutes) to find the optimal reaction time that maximizes product formation while minimizing side products.
-
-
Incorrect Stoichiometry: An excess of one reactant, particularly the aldehyde in the Pictet-Spengler reaction, can lead to side reactions.
-
Solution: Carefully control the stoichiometry of your reactants. A 1:1 or 1:1.1 ratio of the amine to the carbonyl compound is a good starting point.
-
-
Presence of Oxygen: For sensitive substrates, the presence of oxygen at high temperatures can lead to oxidative side products.
-
Solution: Degas your solvent before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Reaction Does Not Scale Up Reproducibly
A reaction that works well on a small scale (e.g., 0.5 mmol) but fails or gives poor results at a larger scale (e.g., 5 mmol) is a common challenge in microwave chemistry.
Key Considerations for Scalability:
-
Microwave Penetration Depth: Microwaves can only penetrate a few centimeters into an absorbing material.[5] In larger reaction volumes, the center of the mixture may not be heated as effectively as the outer layers, leading to non-uniform heating and inconsistent results.[5][19]
-
Solution: For significant scale-up, moving from a single-mode to a multimode microwave reactor, which provides a more homogeneous microwave field, is often necessary.[20] Continuous flow microwave reactors are also an excellent solution for large-scale synthesis as they ensure uniform heating of small volumes of the reaction mixture at a time.[16][21]
-
-
Heat Transfer: The surface area-to-volume ratio changes upon scale-up, affecting the rate of heat dissipation. A larger volume will retain heat for longer.
-
Solution: You may need to adjust the programmed temperature or the cooling parameters to achieve the same thermal profile as the smaller scale reaction.
-
Problem 4: Pressure Exceeds Safety Limits
Modern microwave reactors have built-in safety features that will shut down the instrument if the pressure exceeds a preset limit.
Common Causes & Solutions:
-
Formation of Gaseous Byproducts: Some reactions may evolve gas, leading to a rapid increase in pressure.
-
Solution: Reduce the reaction temperature or the concentration of the reactants. If possible, choose a solvent with a higher boiling point to reduce its vapor pressure contribution.
-
-
Low Boiling Point Solvent: Using a low boiling point solvent (e.g., methanol, acetone) at high temperatures will generate significant vapor pressure.
-
Solution: Switch to a higher boiling point solvent like ethanol, isopropanol, or DMF.
-
-
Overfilling the Reaction Vessel: Filling the vessel more than the recommended volume leaves insufficient headspace for vapor expansion.
-
Solution: Adhere to the manufacturer's guidelines for maximum reaction volume, which is typically one-half to two-thirds of the total vessel volume.
-
Experimental Protocols
General Protocol for Microwave-Assisted Pictet-Spengler Reaction
This protocol provides a starting point for the synthesis of a generic tetrahydro-β-carboline.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the tryptamine derivative (1.0 mmol, 1.0 equiv.).
-
Add the aldehyde or ketone (1.1 mmol, 1.1 equiv.).
-
Add 5 mL of a suitable polar solvent (e.g., ethanol).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 mmol, 1.1 equiv.).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After irradiation, allow the vessel to cool to below 50°C before opening.[12]
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 1: Starting Conditions for Pictet-Spengler Reaction Optimization
| Parameter | Initial Condition | Range for Optimization | Rationale |
| Temperature | 120 °C | 100 - 160 °C | Balances reaction rate with potential for side product formation. |
| Time | 15 min | 5 - 60 min | Microwave reactions are rapid; longer times may not improve yield. |
| Solvent | Ethanol | Acetonitrile, Dioxane, Toluene | Choice depends on reactant solubility and microwave absorption. |
| Catalyst | Trifluoroacetic Acid (TFA) | HCl, H₂SO₄, Lewis Acids | Stronger acids can accelerate the reaction but may cause degradation. |
General Protocol for Microwave-Assisted Bischler-Napieralski Reaction
This protocol provides a starting point for the synthesis of a generic 3,4-dihydroisoquinoline.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the N-acyl-β-phenylethylamine (1.0 mmol, 1.0 equiv.).
-
Add 5 mL of a suitable solvent (e.g., acetonitrile or toluene).
-
Add the dehydrating agent (e.g., POCl₃, 2.0 mmol, 2.0 equiv.) dropwise at 0 °C.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-20 minutes).
-
After irradiation, allow the vessel to cool to below 50°C before opening.[12]
-
Carefully quench the reaction mixture by pouring it onto crushed ice and basifying with an aqueous solution of NaOH or NH₄OH.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient construction of THIQ scaffolds. By understanding the fundamental principles of microwave heating and anticipating common experimental challenges, researchers can significantly streamline their synthetic workflows. This guide provides a foundation for troubleshooting and optimizing your reactions, enabling you to harness the full potential of this transformative technology in your drug discovery and development efforts.
References
-
Chintakrindi, A. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. [Link]
-
Practical Microwave Synthesis for Organic Chemists. (n.d.). download. [Link]
-
Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. (2024). MDPI. [Link]
-
Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (n.d.). Science and Education Publishing. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. [Link]
-
Optimization of bisguaiacol F Synthesis via Microwave Assistance. (n.d.). Liberty University. [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society. [Link]
-
Bischler-Napieralski and Pictet-Spengler. (2022). YouTube. [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. (2025). Request PDF. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). IJCRT. [Link]
-
(PDF) Microwave-Assisted Green Organic Synthesis. (2020). ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). NIH. [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. (n.d.). Current Literature Pr. [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. (2021). The Journal of Physical Chemistry A. [Link]
-
SUPERHEATING EFFECTS OF MICROWAVE .pptx. (n.d.). Slideshare. [Link]
-
Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Reproducibility and Scalability of Microwave-Assisted Reactions. (n.d.). ResearchGate. [Link]
-
Microwave chemistry. (n.d.). Wikipedia. [Link]
-
Microwave-Assisted Synthesis in Water as Solvent. (n.d.). Chemical Reviews. [Link]
-
Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. (n.d.). u:cris-Portal. [Link]
-
(PDF) On The Microwave Hotspot Problem. (2025). ResearchGate. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Synthesis [organic-chemistry.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. ijnrd.org [ijnrd.org]
- 9. SUPERHEATING EFFECTS OF MICROWAVE .pptx [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. download.e-bookshelf.de [download.e-bookshelf.de]
- 16. mdpi.com [mdpi.com]
- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinolin-8-ol
The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protocols over generic advice.
Ticket Subject: Troubleshooting Isolation, Purity, and Stability Issues Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active
Executive Summary
Purifying 1,2,3,4-Tetrahydroisoquinolin-8-ol (THIQ-8-ol) presents a "perfect storm" of chemical challenges: it is amphoteric (possessing both a basic secondary amine and an acidic phenol), polar , and prone to oxidative degradation .
Standard workups often fail because the molecule gets "stuck" in the aqueous phase or streaks irreversibly on silica gel. This guide bypasses standard templates to address these specific physicochemical traps.
Part 1: The Amphoteric Trap (Extraction & Phase Separation)
The Core Problem
Users frequently report low recovery yields after liquid-liquid extraction. This is rarely a synthesis failure; it is usually a pH control failure .
-
The Mechanism: THIQ-8-ol exists in three states depending on pH.
-
pH < 9 (Acidic/Neutral): The secondary amine is protonated (
). The molecule is cationic and water-soluble. -
pH > 10.5 (Basic): The phenol is deprotonated (
). The molecule is anionic and water-soluble. -
pH ~9.6 (The "Goldilocks" Zone): The amine is deprotonated (neutral) and the phenol remains protonated (neutral). This is the only window where the molecule is lipophilic enough to extract.
-
Protocol: Precision pH Extraction
Do not use litmus paper. Use a calibrated pH meter.
-
Acidic Wash: Dissolve crude residue in 1M HCl. Wash with DCM (Dichloromethane) to remove non-basic impurities. Discard the organic layer.
-
Antioxidant Buffer: Add 1% (w/v) Sodium Metabisulfite (
) to the aqueous phase. Why? Phenols oxidize rapidly at high pH; this acts as an oxygen scavenger. -
The pH Swing: Cool the solution to 0-5°C. Slowly add 2M NaOH or
until the pH reaches exactly 9.6–9.8 .-
Warning: If you overshoot to pH 11, you will re-dissolve your product as a phenolate salt.
-
-
The Solvent System: Pure DCM is often too non-polar for this molecule. Use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) for extraction. The alcohol helps solvate the polar H-bonding groups.
Decision Logic: Extraction vs. Salting Out
Use the following logic to determine your best workflow:
Part 2: Chromatography Solutions (Stop the Tailing)
The Issue: Silica Deactivation
THIQ-8-ol is a secondary amine. It interacts strongly with the acidic silanol groups (
-
Broad, streaky bands (tailing).
-
Product retention (loss of mass).
The Fix: The "Basified" Column
You must deactivate the silica before or during the run.
Option A: Mobile Phase Modifier (Standard)
-
Solvent: DCM : Methanol :
(90 : 9 : 1). -
Note: Do not use Triethylamine (TEA) if you plan to use NMR immediately, as TEA salts are hard to remove. Ammonium hydroxide is volatile.[1][2]
Option B: Pre-treated Silica (High Purity)
-
Slurry silica in DCM containing 5% Triethylamine.
-
Pour the column.
-
Flush with 2 column volumes of pure DCM to remove excess free amine.
-
Run the column with a standard DCM/MeOH gradient. The silanols are now capped.
Part 3: Crystallization & Salt Formation (The Scalable Solution)
For >1g scales, chromatography is inefficient. Converting the free base to a salt is the superior purification method for THIQ derivatives [1].
Protocol: Hydrobromide/Hydrochloride Salt Formation
This method locks the amine and phenol, preventing oxidation and allowing easy filtration.
-
Dissolution: Dissolve the crude free base in a minimum amount of warm Absolute Ethanol or Methanol .
-
Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HBr in Acetic Acid .
-
Observation: The solution may darken slightly; this is normal.
-
-
Precipitation:
-
Method A: Cool slowly to 0°C.
-
Method B (Anti-solvent): If no crystals form, add Diethyl Ether or MTBE dropwise until turbidity persists.
-
-
Isolation: Filter the solid. Wash with cold ether.
-
Purity Check: Salts of THIQ-8-ol typically have sharp melting points (>200°C) compared to the lower-melting free base.
-
Solvent Compatibility Table
| Solvent System | Suitability | Application | Notes |
| Water (pH 7) | Poor | None | Product is too soluble; difficult to recover. |
| DCM/MeOH | Good | Chromatography | Requires |
| Chloroform/IPA | Excellent | Extraction | Best for pulling product from aqueous phase. |
| Ethanol/Ether | Excellent | Crystallization | Ideal for HCl/HBr salt formation. |
| Hexane/EtOAc | Poor | None | Product is too polar/insoluble. |
Part 4: Frequently Asked Questions (Troubleshooting)
Q: My product turned black overnight on the bench. What happened? A: You are seeing oxidative degradation. The electron-rich phenol ring, combined with the secondary amine, is prone to forming quinone-methides or polymerized species upon air exposure [2].
-
Fix: Store the free base under Nitrogen/Argon at -20°C. For long-term storage, always convert it to the HCl salt, which is air-stable.
Q: I see two spots on TLC that merge. Is it impure? A: Likely not. This is often the "salt vs. free base" equilibrium on the plate.
-
Test: Add a drop of
to your sample vial before spotting. If it collapses into a single spot, it was just partial protonation.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for THIQ derivatives because it is less acidic than silica, reducing the need for amine modifiers [3].
Q: The 8-OH position seems sterically hindered. Does this affect reactivity? A: Yes. The 8-hydroxyl group is peri to the nitrogen ring. It can form an intramolecular hydrogen bond with the nitrogen lone pair. This often makes the amine slightly less basic and the phenol less acidic than typical isomers (like 6-OH), tightening the pH extraction window described in Part 1.
References
-
ChemicalBook. (2024). 1,2,3,4-Tetrahydroisoquinoline Properties and Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis and Purification of Tetrahydroisoquinolines. Retrieved from
Sources
Overcoming low reactivity in N-aryl tetrahydroisoquinoline synthesis
Ticket System ID: CHEMSUP-THIQ-001 Topic: Overcoming Low Reactivity in N-Arylation of 1,2,3,4-Tetrahydroisoquinolines (THIQ) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
User Issue: "My N-arylation of tetrahydroisoquinoline is stalling. I see starting material or black precipitate. Yields are <20%."
Root Cause Analysis: Tetrahydroisoquinolines (THIQs) present a unique challenge in cross-coupling due to the steric environment at the nitrogen, particularly if the C1 position is substituted. The secondary amine is nucleophilic, but the rigid bicyclic structure restricts the conformational flexibility required for the transition states in reductive elimination.
Diagnostic Decision Tree (Method Selection):
Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate sterics and electronics.
Module A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Aryl bromides/chlorides, sterically hindered substrates.
The Mechanism & The Stall Point
In THIQ synthesis, the catalytic cycle often stalls at Reductive Elimination . The bulk of the THIQ backbone and the aryl ring creates a crowded Pd(II) center. To force this bond formation, you need a ligand that is bulky enough to "squeeze" the product out, yet electron-rich enough to facilitate the initial oxidative addition.
Protocol A1: The "RuPhos Rescue" System
Reference: Maiti, D. & Buchwald, S.L. (2009)
Reagents:
-
Catalyst: RuPhos Pd G4 Precatalyst (Use G4 to avoid induction periods associated with Pd(OAc)₂ reduction).
-
Ligand: RuPhos (1:1 ratio with Pd).
-
Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu.
-
Solvent: THF or Toluene (Anhydrous).
Step-by-Step:
-
Charge: In a glovebox or under Ar, add Aryl Halide (1.0 equiv), THIQ (1.2 equiv), RuPhos Pd G4 (1-2 mol%), and RuPhos (1-2 mol%).
-
Base: Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise. Note: If functional groups are sensitive (esters/nitriles), switch base to Cs₂CO₃ and solvent to 1,4-Dioxane at 100°C.
-
Reaction: Seal and stir at 65°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.
Why this works: RuPhos is a dialkylbiaryl phosphine.[1] Its specific geometry prevents the formation of inactive bis-amine Pd complexes and accelerates the difficult reductive elimination step for secondary amines.
Module B: Copper-Catalyzed Oxidative Coupling (Chan-Lam)
Best For: Aryl boronic acids, room temperature requirements, avoiding halogenated waste.
The "Wet Solvent" Trap
The most common failure mode in Chan-Lam coupling of THIQs is moisture . While the reaction requires air (O₂), water facilitates the protodeboronation of the aryl boronic acid, destroying your starting material before it couples.
Protocol B1: Molecular Sieve Activated Chan-Lam
Reference: Qiao, J.X. & Lam, P.Y.S. (2011)
Reagents:
-
Catalyst: Cu(OAc)₂ (anhydrous, 1.0 equiv - stoichiometric is often more reliable than catalytic for difficult THIQs).
-
Base: Pyridine (2.0 equiv) or Et₃N.
-
Additive: 4Å Molecular Sieves (Activated powder).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step:
-
Dry: Flame-dry the flask and add 4Å MS powder (200 mg/mmol).
-
Charge: Add Cu(OAc)₂ (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and THIQ (1.0 equiv).
-
Solvent: Add dry DCM.
-
Atmosphere: Attach a balloon of O₂ (or dry air).
-
Stir: Vigorously at Room Temperature for 24h.
-
Troubleshooting: If the reaction turns from blue/green to brown/black precipitate, the copper has crashed out. Add more pyridine to solubilize.
Module C: Nickel/Photoredox Dual Catalysis
Best For: "Impossible" substrates (highly electron-rich aryl halides), mild conditions.
The Energy Transfer Pathway
Unlike Pd, Nickel readily undergoes oxidative addition with difficult electrophiles. The photocatalyst modulates the oxidation state of Ni, facilitating the C-N bond formation without high heat.
Protocol C1: The MacMillan/Doyle Interface
Reference: Corcoran, E.B. et al. (2016)
Reagents:
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 equiv).
-
Ni Catalyst: NiCl₂·glyme (0.05 equiv).
-
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (0.05 equiv).
-
Base: DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv).
-
Light Source: Blue LED (450 nm).
Step-by-Step:
-
Premix: Dissolve NiCl₂·glyme and ligand in DMA (Dimethylacetamide) and stir for 10 mins (forms a green solution).
-
Charge: Add Aryl Bromide (1.0 equiv), THIQ (1.5 equiv), Photocatalyst, and Base.
-
Irradiate: Stir under Blue LED irradiation with a fan for cooling (maintain <35°C).
-
Time: 18-24 hours.
Troubleshooting Matrix & FAQs
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd) | Catalyst decomposition ("Pd Black"). Ligand not protecting the metal. | Switch to RuPhos or BrettPhos .[1] Ensure O₂ is rigorously excluded. |
| No Conversion (Chan-Lam) | Boronic acid degraded (Protodeboronation). | Add 4Å Molecular Sieves . Increase Boronic Acid to 3.0 equiv. |
| Low Yield (C1-Substituted THIQ) | Steric clash preventing Reductive Elimination. | Increase temperature to 110°C. Switch solvent to 1,4-Dioxane . Use Pd-G4 precatalyst. |
| Starting Material Recovery (Aryl Chloride) | Oxidative addition failed (Bond too strong). | Switch to Ni/Photoredox (Module C) or use BrettPhos with NaOtBu . |
| Product is Racemized (Chiral THIQ) | Lower temp.[2] Use Cs₂CO₃ (weaker base) instead of NaOtBu. |
FAQ: Why not just use S_NAr?
Q: Can't I just heat the THIQ with the aryl halide and a base? A: Only if the aryl halide has a strong electron-withdrawing group (NO₂, CN) ortho/para to the halogen. For electron-neutral or electron-rich aryls (e.g., anisole derivatives), S_NAr will not occur, and you must use Metal Catalysis (Module A or C).
Visualizing the Failure Mode
The following diagram illustrates the specific catalytic bottleneck for THIQs.
Figure 2: The Palladium Catalytic Cycle. Note the Reductive Elimination step (Red) is the rate-determining step for sterically hindered secondary amines like THIQ.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. [Link] (Note: While title says Cu, this paper and subsequent work defined the ligand sphere for hindered amines).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Corcoran, E. B., et al. (2016). Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis. Science. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
Sources
Technical Support Center: Troubleshooting HPLC Separation of Tetrahydroisoquinoline Isomers
Welcome to the technical support center for the chromatographic analysis of tetrahydroisoquinoline (THIQ) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of these complex molecules. As basic compounds, THIQs often present unique challenges, from poor peak shape to inadequate resolution of closely related isomers. This resource provides in-depth, experience-driven solutions to these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My THIQ Isomer Peaks are Tailing Severely.
Q: I'm observing significant peak tailing for my THIQ analytes on a standard C18 column. What is causing this, and how can I fix it?
A: Peak tailing with basic compounds like tetrahydroisoquinolines is a classic issue in reversed-phase HPLC.[1] The primary cause is strong, undesirable interactions between the basic amine groups of the THIQs and acidic residual silanol groups on the silica-based stationary phase.[1] These secondary interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric peak shape.
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective initial step is to control the ionization state of your THIQ analytes.[2][3]
-
Principle: By lowering the mobile phase pH to at least 2 pH units below the pKa of the THIQ's basic nitrogen, you ensure the analyte is fully protonated (ionized). While this might seem counterintuitive as it creates a positive charge, it leads to more consistent interactions with the stationary phase. However, for improved retention on reversed-phase columns, operating at a higher pH to keep the analyte neutral can be beneficial, provided the column is stable at that pH.[3] For basic compounds, a higher pH can sometimes improve peak shape on certain columns.[1]
-
Protocol:
-
Determine the pKa of your THIQ isomer.
-
For ion suppression, prepare a mobile phase with a buffer that maintains a pH approximately 2 units below the analyte's pKa. For example, if the pKa is 8.5, a pH of 6.5 or lower should be targeted.
-
Commonly used acidic additives that are mass spectrometry compatible include formic acid (0.1%) or acetic acid (0.1%).[4][5] For UV detection, phosphate buffers can be used, but they are not volatile.[5]
-
Start with a low concentration of the acidic modifier and incrementally increase it while monitoring peak shape and retention.
-
-
-
Use of Mobile Phase Additives (Competitive Inhibition):
-
Principle: Introducing a competing base into the mobile phase can saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with your THIQ analytes.
-
Protocol:
-
Add a low concentration (e.g., 10-20 mM) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. Be sure to adjust the final mobile phase pH after the addition of the amine.
-
Note that these additives can suppress ionization in mass spectrometry and may require dedicated columns as they can be difficult to wash out.
-
-
-
Stationary Phase Selection:
-
Principle: Modern HPLC columns are designed to minimize silanol interactions.
-
Recommendation:
-
End-capped Columns: Opt for columns that are thoroughly end-capped to reduce the number of accessible free silanols.
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These often have proprietary surface treatments to shield residual silanols.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic silica particles often exhibit better peak shape for basic compounds over a wider pH range.
-
-
Caption: Decision tree for addressing peak tailing of THIQ isomers.
Issue 2: My THIQ Isomers are Co-eluting.
Q: I am unable to resolve two or more THIQ isomers. How can I improve the separation?
A: Achieving resolution between isomers, which often have very similar physicochemical properties, requires careful optimization of chromatographic selectivity.[6][7] The approach depends on whether you are separating constitutional (positional) isomers/diastereomers or enantiomers.
For isomers that are not mirror images, separation can be achieved on standard achiral columns by exploiting subtle differences in their structure and polarity.
-
Optimize the Organic Modifier:
-
Principle: Changing the organic solvent in the mobile phase can alter selectivity. Acetonitrile and methanol are the most common choices and offer different selectivities due to their unique interactions (acetonitrile is aprotic, while methanol is a protic solvent).
-
Protocol:
-
Perform isocratic runs with a mobile phase of 50:50 water (with 0.1% formic acid) and acetonitrile.
-
Perform another set of runs with 50:50 water (with 0.1% formic acid) and methanol.
-
Compare the chromatograms. A change in elution order or spacing between peaks indicates a difference in selectivity. You can then optimize the gradient or isocratic percentage of the solvent that provides better separation.
-
-
-
Stationary Phase Screening:
| Stationary Phase Type | Primary Interaction Mechanism | Recommended for THIQ Isomers When... |
| C18 (ODS) | Hydrophobic interactions.[10] | You need to separate isomers with differences in hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[9] | Your THIQ isomers have aromatic rings and differ in the position of substituents. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[9] | You have polar or halogenated THIQ isomers requiring multiple interaction modes for separation. |
| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrophobic and hydrogen bonding interactions. | You are working with more polar THIQ isomers or need alternative selectivity to C18. |
-
Adjusting Mobile Phase pH:
-
Principle: As basic compounds, the retention of THIQ isomers can be highly sensitive to pH.[2][11][12] A small change in pH can alter the degree of ionization and, consequently, the retention time, potentially resolving co-eluting peaks.[3]
-
Protocol:
-
Using a buffered mobile phase, analyze your isomer mixture at different pH values (e.g., pH 3.0, 4.5, and 6.0), ensuring you stay within the stable pH range of your column.
-
Plot retention time versus pH for each isomer to identify the optimal pH for maximum resolution.
-
-
Enantiomers have identical physical and chemical properties in an achiral environment and therefore require a chiral environment to be separated.[13][14]
-
Chiral Stationary Phases (CSPs) - The Direct Approach: This is the most common and preferred method.[15]
-
Principle: The CSP contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies and stabilities, leading to different retention times.
-
Common CSPs for THIQ-like compounds:
-
Protocol for Screening CSPs:
-
Ensure the chemical purity of your racemic sample using an achiral HPLC method first.[10]
-
Dissolve the sample in the mobile phase.
-
Screen several different CSPs with common mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/methanol with additives for reversed-phase/polar organic mode). Automated column screeners can significantly expedite this process.[10]
-
Once a "hit" is found (i.e., some separation is observed), optimize the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives) to improve resolution.[10]
-
-
-
Chiral Mobile Phase Additives (CMPA) - An Alternative Direct Approach:
-
Principle: A chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column (e.g., C18).[15] The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, leading to separation.[15]
-
Considerations: This method is less common today as it can be less efficient and may require long equilibration times.[15] The CMPA can also be difficult to remove from the column.
-
-
Indirect Separation via Derivatization:
-
Principle: The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[18] These diastereomers can then be separated on a standard achiral HPLC column.
-
Considerations: This approach requires that the THIQ has a suitable functional group for derivatization. The reaction must go to completion without any racemization. This method is often considered a last resort.[10]
-
Caption: Workflow for resolving co-eluting THIQ isomers.
Issue 3: My Peaks are Broad or Split.
Q: My THIQ isomer peaks are unusually broad or are splitting into two. What could be the issue?
A: Broad or split peaks can arise from a variety of issues, ranging from problems with the HPLC system to on-column effects.[1][19]
-
Check for Extra-Column Volume:
-
Principle: Excessive volume between the injector and the detector can cause peak broadening. This includes long or wide-bore tubing, or a large detector flow cell.
-
Action: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches). Use a low-volume flow cell if available.
-
-
Injector Issues:
-
Principle: A partially blocked injector port or a poorly seated rotor seal can cause the sample to be introduced onto the column in a broad band, leading to split or broad peaks.
-
Action: Follow the manufacturer's instructions for cleaning the injector and replacing the rotor seal if necessary.[20]
-
-
Column Void or Contamination:
-
Principle: A void at the head of the column, caused by pressure shocks or dissolution of the silica bed, creates a space where the sample can spread out before entering the stationary phase, leading to split or distorted peaks.[21] Contamination at the column inlet can have a similar effect.
-
Action:
-
First, try reversing and flushing the column (if the manufacturer permits).
-
If the problem persists, the column may be irreversibly damaged and needs to be replaced.[20]
-
Always use a guard column and filter your samples to protect the analytical column.
-
-
-
Sample Solvent and Mobile Phase Mismatch:
-
Principle: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. The sample solvent effectively acts as a small, strong mobile phase pulse.
-
Action: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent that will dissolve the sample and keep the injection volume small.
-
By systematically addressing these common issues, you can significantly improve the quality and reliability of your HPLC separations for tetrahydroisoquinoline isomers.
References
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
O'Brien, K. F., et al. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. Retrieved from [Link]
-
Pál, R., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Retrieved from [Link]
-
Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies Inc. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]
-
Swansea University. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2024, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Welch Materials, Inc. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. phenomenex.com [phenomenex.com]
- 21. waters.com [waters.com]
Technical Support Center: Analytical Refinement for THIQ Metabolite Detection
Welcome to the Advanced Analytical Support Portal. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Tetrahydroisoquinolines (THIQs) are not merely metabolic byproducts; they are potent neuroactive alkaloids with critical implications in Parkinson’s disease (endogenous neurotoxicity) and pharmaceutical synthesis. Their analysis is plagued by three specific failures: isomeric co-elution , poor ionization efficiency in electrospray (ESI), and oxidative instability during extraction.
This guide moves beyond standard protocols to address the why and how of refining THIQ detection in complex matrices like brain tissue and plasma.
Module 1: Sample Preparation & Extraction
Focus: Overcoming Matrix Suppression and Instability
FAQ: Why is my recovery of 1-MeTIQ from brain tissue inconsistent (<50%)?
Diagnosis: You are likely relying on simple protein precipitation (PPT) with methanol or acetonitrile. While fast, PPT fails to remove phospholipids, which cause severe ion suppression in the low mass range (m/z 100–200) where THIQs elute. Furthermore, THIQs are prone to oxidation during the lysis step.
The Refinement: Mixed-Mode Cation Exchange (MCX) Because THIQs are secondary amines (basic), they bind strongly to cation exchange sorbents. We utilize a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol to wash away lipids (using organic solvents) while the THIQ remains ionically bound, before eluting with a high-pH solvent.
Critical Stability Protocol (The "Ascorbate Paradox"): Common Mistake: Adding Ascorbic Acid alone to prevent oxidation. Scientific Reality: In the presence of transition metals (Fe/Cu) found in brain tissue, ascorbate can actually drive Fenton chemistry, generating hydroxyl radicals that degrade THIQs [1]. Correction: Always pair Ascorbic Acid (1 mM) with EDTA (1 mM) to chelate free metals.
Step-by-Step Workflow:
Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for THIQ extraction from brain tissue.
Module 2: Chromatographic Resolution
Focus: Separating Isomers and Enantiomers
FAQ: I cannot separate 1-MeTIQ from its structural isomers on a C18 column.
Diagnosis: Standard C18 columns rely on hydrophobic interactions. THIQs are small, polar, and basic; they often elute in the void volume or tail significantly due to silanol interactions. Furthermore, C18 lacks the selectivity to distinguish positional isomers (e.g., 6-OH-THIQ vs. 7-OH-THIQ).
The Refinement: Pentafluorophenyl (PFP) or HILIC Phases
-
PFP Columns: The fluorine atoms in the stationary phase create a "pi-pi" interaction mechanism. This is highly selective for the aromatic ring of THIQs and can separate isomers based on electron density differences rather than just hydrophobicity [2].
-
Chiral Separation: If you need to distinguish (R)-1-MeTIQ from (S)-1-MeTIQ (crucial for neurotoxicity studies), a standard PFP column will fail. You must switch to a Macrocyclic Glycopeptide (e.g., Teicoplanin) or Cinchona Alkaloid phase compatible with Reversed-Phase LC-MS [3].
Column Selection Matrix:
| Analyte Challenge | Recommended Phase | Mechanism | Mobile Phase Compatibility |
| General THIQ Profiling | PFP (Pentafluorophenyl) | Hydrophobic + Pi-Pi + Dipole | MeOH/Water + 0.1% Formic Acid |
| Polar Metabolites | HILIC (Amide) | Partitioning + Hydrogen Bonding | ACN/Water + 10mM Amm. Formate |
| Enantiomers (R vs S) | Chiral-CBH / Cinchona | Inclusion Complex + Ionic | MeOH/Buffer (Avoid TEA for MS) |
Module 3: Mass Spectrometry & Derivatization
Focus: Enhancing Sensitivity
FAQ: My signal-to-noise ratio is too low for endogenous detection.
Diagnosis: THIQs have low molecular weights (MW ~133–190 Da). In this range, LC-MS background noise is high. Additionally, secondary amines may not ionize efficiently if the mobile phase pH is not optimized.
The Refinement: Dansyl Chloride (DNS) Derivatization Derivatization is not just for GC-MS. By reacting THIQs with Dansyl Chloride, you attach a sulfonyl moiety.
-
Increases MW: Moves the analyte out of the "chemical noise" region.
-
Increases Hydrophobicity: Improves retention on C18/PFP columns, allowing better separation from salts.
-
Enhances Ionization: The dimethylamino group on the Dansyl tag has high proton affinity, boosting ESI+ response by 10–50 fold.
Derivatization Protocol (Dansylation):
-
Mix: 50 µL Sample extract + 50 µL NaHCO3 (100 mM, pH 11).
-
React: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).
-
Incubate: 60°C for 10 minutes (Heat block).
-
Quench: Add 10 µL Ethylamine (to consume excess reagent).
-
Analyze: Inject directly onto LC-MS.
Logic Map: Method Selection
Figure 2: Decision tree for selecting column chemistry and sample processing based on analytical goals.
Module 4: Data Interpretation & Artifacts
Focus: False Positives
FAQ: I see a peak for 1-MeTIQ in my blank/control samples.
Diagnosis: This is a classic "Carryover" or "In-Source Formation" issue.
-
In-Source Formation: If your method uses high declustering potential (DP) and you have TIQ-carboxylic acid precursors in the sample, they can decarboxylate in the source to mimic TIQ.
-
Exogenous Contamination: THIQs are present in certain foods (cheese, wine) and tobacco smoke. If lab personnel smoke, or if reagents are not LC-MS grade, contamination occurs.
Validation Step: Monitor the Ion Ratio . Select one quantifier transition (e.g., m/z 148 -> 131 for 1-MeTIQ) and one qualifier (e.g., m/z 148 -> 117). The ratio between these two must remain constant (±15%) between your standard and your sample. If the ratio shifts, the peak in your blank is an isobaric interference, not the analyte.
References
-
Soh, Y., et al. (2003).[1] "Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms." Experimental Neurobiology.
-
Context: Citations regarding oxidative stress mechanisms and the role of ascorbate/iron in ROS production.[1]
-
-
Kikuchi, K., et al. (1991). "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry." Drug Metabolism and Disposition.
- Context: Foundational LC-MS/MS methods for endogenous THIQ detection and extraction logic.
-
Lämmerhofer, M., et al. (2025).[2] "High-Performance Liquid Chromatographic Separation of Stereoisomers... Utilizing Ion Exchangers Based on Cinchona Alkaloids."[3] MDPI Separations.
-
Přech, J., et al. (2013).[5] "Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization." American Journal of Analytical Chemistry.
- Context: Derivatization str
Sources
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
Technical Support Center: Navigating and Improving Microsomal Clearance of Tetrahydroisoquinoline (THIQ) Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) inhibitors. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenge of high microsomal clearance in this important class of molecules. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research and accelerate your drug discovery programs.
Introduction: The Promise and Peril of the THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and neuroprotective properties.[1] However, the very features that make the THIQ scaffold attractive can also render it susceptible to rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2] High microsomal clearance can lead to poor oral bioavailability and a short in vivo half-life, potentially derailing an otherwise promising drug candidate. This guide will help you diagnose, understand, and systematically address these metabolic stability issues.
Troubleshooting Guide & FAQs
This section is structured to address the most common questions and challenges encountered during the development of THIQ inhibitors.
FAQ 1: My THIQ inhibitor shows potent in vitro activity but has a very high clearance rate in my human liver microsome (HLM) assay. Where do I start?
Answer:
A high clearance rate in an HLM assay is a common but addressable issue. The first step is to systematically diagnose the problem. This involves confirming the experimental result, identifying the metabolic "soft spots" on your molecule, and then formulating a plan for structural modification.
Initial Diagnostic Workflow:
-
Confirm Microsomal Competency: Always include positive control compounds with known metabolic profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam) in your assay to ensure your microsomes are active and the assay is performing as expected.[3]
-
Assess NADPH-Dependence: Run the assay in the presence and absence of the cofactor NADPH.[4] If degradation is significantly reduced or abolished in the absence of NADPH, it strongly suggests that the clearance is mediated by CYP enzymes, which are the primary drivers of Phase I oxidative metabolism.[4] If the compound still degrades without NADPH, consider other possibilities like chemical instability in the buffer or metabolism by non-CYP enzymes present in the microsomal preparation.
-
Identify Metabolic "Soft Spots": The next critical step is to determine where on the molecule metabolism is occurring. This is achieved through metabolite identification studies.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Initial diagnostic workflow for high microsomal clearance."
FAQ 2: What are the common metabolic liabilities of the THIQ scaffold?
Answer:
The THIQ scaffold has several known metabolic hotspots that are frequently targeted by CYP enzymes. Understanding these can help you anticipate potential issues and interpret your metabolite identification data.
Key Metabolic Pathways for THIQ Derivatives:
-
Benzylic Oxidation at C1: The C1 position is often referred to as a metabolic "soft spot."[1] If this position is unsubstituted or carries a simple alkyl or benzyl group, it is highly susceptible to hydroxylation. This is a common and often significant pathway for clearance.
-
Aromatic Hydroxylation: The fused benzene ring of the THIQ core, as well as any other aromatic substituents on your molecule, can undergo hydroxylation. The position of hydroxylation is dictated by the electronic properties of the ring; electron-rich aromatic rings are more prone to oxidation.[5]
-
N-Dealkylation: If the nitrogen at the 2-position (N2) of the THIQ ring is substituted with an alkyl group (e.g., methyl, ethyl), this group can be removed via oxidative N-dealkylation.[6][7] This is a very common metabolic pathway for secondary and tertiary amines.
-
Oxidation of the Saturated Ring: Other positions on the tetrahydroisoquinoline ring, such as C4, can also be sites of hydroxylation.
dot graph "Metabolic_Hotspots" { layout=neato; node [shape=none, image="https://i.imgur.com/your_image.png"]; // Placeholder for a chemical structure image // In a real implementation, you would generate or use an actual image of a THIQ scaffold. // For this example, we'll use labeled nodes to represent positions.
} caption: "Common metabolic hotspots on the THIQ scaffold."
FAQ 3: My metabolite identification study confirmed metabolism at a specific site. What are my options for improving stability?
Answer:
Once you've identified the metabolic soft spot, you can employ several well-established medicinal chemistry strategies to block or attenuate this metabolism. The key is to make a modification that improves stability without negatively impacting the compound's potency or other critical properties (a concept known as the Structure-Activity-Metabolism Relationship, or SAMR).
Strategies for Enhancing Metabolic Stability:
| Metabolic Liability | Strategy | Rationale & Key Considerations |
| Benzylic/Aliphatic C-H Oxidation | Deuteration: Replace the labile hydrogen with deuterium. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it harder for CYP enzymes to break. This "kinetic isotope effect" can significantly slow down the rate of metabolism.[4][8] This is often a subtle modification that is less likely to impact binding affinity. |
| Fluorination: Introduce a fluorine atom at or near the site of oxidation. | The strong carbon-fluorine (C-F) bond is resistant to metabolic cleavage. Additionally, fluorine's electron-withdrawing nature can deactivate nearby C-H bonds, making them less susceptible to oxidation.[1] | |
| Aromatic Hydroxylation | Introduce Electron-Withdrawing Groups (EWGs): Add groups like -CF3, -Cl, or a pyridine ring. | EWGs decrease the electron density of the aromatic ring, making it less favorable for electrophilic attack by CYP enzymes.[5] |
| Bioisosteric Replacement: Replace the entire aromatic ring with a more metabolically stable heterocycle (e.g., replace a phenyl with a pyridine). | Heteroaromatic rings can have different electronic properties and metabolic profiles. This can be a more drastic change and may impact potency. | |
| N-Dealkylation | Introduce Steric Hindrance: Replace a small N-alkyl group (e.g., -CH3) with a bulkier group (e.g., t-butyl). | The bulky group can physically block the CYP enzyme's active site from accessing the N-alkyl group, thus preventing its removal.[9] |
| Phenol Metabolism (Glucuronidation) | Bioisosteric Replacement: If your THIQ contains a phenol, it is a prime target for Phase II glucuronidation. Replace the phenol with a bioisostere. | Groups like benzimidazolones, indoles, or quinolinones can mimic the hydrogen-bonding properties of a phenol while being less susceptible to conjugation.[10][11][12] |
A Note on Metabolic Switching: Be aware that blocking one metabolic pathway may cause the metabolic burden to shift to a different, previously minor site.[9] This phenomenon, known as "metabolic switching," means you may need to repeat the metabolite identification process after making modifications.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to determine the rate of disappearance of a THIQ inhibitor in the presence of liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test THIQ inhibitor (stock solution in DMSO)
-
Positive Control Compounds (e.g., Verapamil, Diazepam)
-
Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Prepare Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of your test compound and positive controls in the phosphate buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid inhibiting CYP enzymes.
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer, your test compound (final concentration typically 1-10 µM), and the liver microsomes (final concentration typically 0.5 mg/mL).
-
Prepare parallel wells for each condition:
-
+NADPH: Full reaction mixture.
-
-NADPH: Reaction mixture with buffer instead of the NADPH regenerating system.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiate the Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the "+NADPH" wells.
-
For the t=0 time point, immediately add ice-cold acetonitrile (containing the internal standard) to a set of wells to stop the reaction.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile.[3]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
dot graph "Microsomal_Stability_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "Workflow for the microsomal stability assay."
Protocol 2: Metabolite Identification (MetID) using LC-MS/MS
This protocol provides a general workflow for identifying the metabolites of a THIQ inhibitor after a microsomal incubation.
Objective: To generate and identify the molecular structures of metabolites to pinpoint metabolic liabilities.
Procedure:
-
Scale-Up Incubation: Perform a larger-scale microsomal stability incubation (as described in Protocol 1) to generate a sufficient quantity of metabolites for detection. A longer incubation time may be necessary.
-
Sample Preparation: After quenching and centrifugation, concentrate the supernatant if necessary to enrich the metabolite concentrations.
-
LC-MS/MS Analysis:
-
Inject the sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.[7]
-
Full Scan Analysis: First, perform a full scan analysis to detect all ions present in the sample. Compare the chromatogram of the incubated sample to a control (t=0 or -NADPH) sample to find new peaks corresponding to potential metabolites.
-
Predict and Search: Based on common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation), predict the masses of potential metabolites and search for them in your full scan data.
-
Tandem MS (MS/MS) Analysis: Perform MS/MS experiments on the parent compound and the potential metabolite ions. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is isolated and fragmented, and the masses of the resulting "daughter" or "product" ions are measured.
-
-
Data Interpretation:
-
Compare Fragmentation Patterns: The fragmentation pattern of a metabolite will be related to the fragmentation pattern of the parent drug. A shift in the mass of a fragment ion can indicate the site of metabolic modification. For example, if a fragment containing the aromatic ring of the THIQ is shifted by +16 Da, this suggests aromatic hydroxylation.
-
Utilize Software Tools: Use metabolite identification software to help process the data, predict metabolites, and compare fragmentation spectra.
-
Confirmation: The definitive identification of a metabolite requires comparing its chromatographic retention time and MS/MS spectrum to that of a synthetically generated authentic standard.[7]
-
dot graph "MetID_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "General workflow for metabolite identification."
References
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). PubMed. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]
-
Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. (2018). PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Substituted tetrahydroisoquinoline. (n.d.). Wikipedia. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Phenol (bio)isosteres in drug design and development. (2024). PubMed. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (n.d.). NIH. [Link]
-
(PDF) ChemInform Abstract: Metal-Free Allylic/Benzylic Oxidation Strategies with Molecular Oxygen: Recent Advances and Future Prospects. (2025). ResearchGate. [Link]
-
Phenol (bio)isosteres in drug design and development. (n.d.). ResearchGate. [Link]
-
Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). SciSpace. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC. [Link]
-
SAR profile of N-substituted THIQ analogs along with their anti-fungal... (n.d.). ResearchGate. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]
-
The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. (1983). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. (2019). PubMed. [Link]
-
Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. (2024). PubMed. [Link]
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). ResearchGate. [Link]
-
Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. (1989). MDPI. [Link]
-
The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (n.d.). datapdf.com. [Link]
-
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (n.d.). MDPI. [Link]
-
Human cytochrome P450 (CYP) enzymes, as membrane-bound hemoproteins, play important roles in the detoxification of drugs, cellular metabolism, and homeostasis. In humans, almost 80% of oxidative metabolism and approximately 50% of the overall elimination of common clinical drugs can be attributed to one or more of the various CYPs, from the CYP families 1–3. (n.d.). MDPI. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nedmdg.org [nedmdg.org]
- 9. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics [mdpi.com]
Dihydroisoquinoline NMR Spectra: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. Dihydroisoquinolines are a vital scaffold in medicinal chemistry and natural product synthesis. However, their structural flexibility and electronic properties can often lead to ¹H NMR spectra that are complex, broadened, or otherwise "anomalous." This guide is designed to help you diagnose and resolve these common issues, transforming confusing data into clear structural insights.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered by researchers working with dihydroisoquinolines.
-
Q1: Why are the signals for my protons, especially around the heterocyclic ring, broad and poorly resolved? This is the most frequent issue. Broadening is often caused by dynamic processes like conformational exchange or nitrogen inversion happening on the same timescale as the NMR experiment.
-
Q2: I'm seeing more signals than I predicted for my compound. Is it impure? While impurity is a possibility, it's also common for dihydroisoquinolines to exist as a mixture of slowly interconverting isomers (conformers or atropisomers), each giving its own set of signals.[1]
-
Q3: My chemical shifts don't match literature values, even for a known compound. What's wrong? Chemical shifts are highly sensitive to the local environment. Differences in solvent, concentration, or pH can cause significant deviations from reported data.[2][3][4]
-
Q4: The signal for the C1-proton is completely gone, but I know it's there from mass spec data. Where did it go? Extreme broadening due to chemical exchange can sometimes make a peak so wide that it disappears into the baseline. This is a known issue for protons adjacent to the imine nitrogen in this scaffold.[5]
-
Q5: I added a drop of acid to my NMR sample and the spectrum sharpened up dramatically. What does this tell me? This is a classic diagnostic test. The acid protonates the basic nitrogen atom. This protonation can lock the molecule into a single conformation, stopping the dynamic exchange that causes peak broadening.[5]
In-Depth Troubleshooting Guides
Issue 1: Peak Broadening and Unresolved Signals
Broad peaks are a clear sign that a dynamic process is occurring at a rate that interferes with the NMR measurement.[2][6] For dihydroisoquinolines, the primary culprits are conformational exchange and slow nitrogen inversion.
Causality: The dihydroisoquinoline ring is not planar and can exist in different puckered conformations. The nitrogen atom can also invert its stereochemistry. If the energy barrier between these forms is low enough, the molecule rapidly flips between them. When this exchange rate is on the "NMR timescale" (roughly 1 to 1000 times per second), the spectrometer observes an average of the different states, resulting in broad signals.
The most powerful tool to diagnose dynamic exchange is Variable Temperature (VT) NMR.[7][8] By changing the temperature, you can alter the rate of exchange.
-
Low Temperature: Cooling the sample slows down the interconversion. If you reach a low enough temperature (the "coalescence point"), you will freeze out the individual conformers, and the broad peaks will resolve into two or more sets of sharp signals.
-
High Temperature: Heating the sample speeds up the interconversion. This can cause the broad peaks to sharpen into a single, time-averaged signal.
Step-by-Step VT-NMR Protocol:
-
Sample Preparation: Prepare your sample in a solvent with a wide liquid range (e.g., Toluene-d8, Dichloromethane-d2, or DMSO-d6). Ensure you are using a proper NMR tube (Class A glass) designed for VT experiments to avoid breakage.[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Decrease the temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Changes: Look for the sharpening of broad signals into multiple distinct peaks. The temperature at which two exchanging peaks merge into one broad peak is the coalescence temperature.
-
Heating (Optional): If low temperature doesn't resolve the issue or if you want to confirm the dynamic process, you can heat the sample in a similar stepwise manner. Look for broad peaks to sharpen into a single peak.
Data Interpretation with VT-NMR
Caption: Workflow for diagnosing dynamic exchange using VT-NMR.
Issue 2: Unexpected Multiplicity of Signals
Seeing two full sets of signals for what you believe is a single, pure compound can be alarming. This often points to the presence of stable isomers.
Causality:
-
Atropisomerism: If there is a bulky substituent on the nitrogen or at a position that restricts rotation around a single bond (e.g., a bond to an aryl group), you can have atropisomers. These are stereoisomers resulting from hindered rotation that are stable enough to be observed as separate species by NMR.[1][9]
-
Diastereomers: If your molecule has a second chiral center, the dihydroisoquinoline core may exist as a pair of diastereomers which will have distinct NMR spectra.
Two-dimensional NMR experiments are essential for unambiguously assigning complex spectra and confirming the presence of multiple species.[10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] In a sample with two isomers, you will see two independent networks of cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[12][13][14] This is incredibly powerful for resolving overlapping proton signals by spreading them out in the carbon dimension. Each isomer will have its own set of ¹H-¹³C correlation peaks.
Step-by-Step 2D NMR Analysis:
-
Acquire Data: Run standard COSY and HSQC experiments.
-
Analyze HSQC: Identify the one-bond ¹H-¹³C correlations. This helps to confirm how many unique proton environments are attached to specific types of carbons (CH, CH₂, CH₃).
-
Trace Connectivity with COSY: Start with a well-resolved signal from one putative isomer. Use the COSY cross-peaks to "walk" along the spin system and identify all the protons belonging to that single molecule.
-
Repeat for Second Species: Find a signal that does not belong to the first spin system and repeat the process. If you can trace out a second, complete dihydroisoquinoline skeleton, you have confirmed the presence of a second isomer.
Caption: Using COSY to trace independent spin systems of two isomers.
Issue 3: Chemical Shift Deviation and Solvent Effects
The chemical environment of a proton has a profound impact on its resonance frequency (chemical shift). Dihydroisoquinolines are particularly sensitive to their surroundings.
Causality:
-
Solvent Polarity & Hydrogen Bonding: The lone pair on the nitrogen can interact with solvent molecules. Protic solvents (like CD₃OD) or strong hydrogen-bond acceptors (like DMSO-d₆) can significantly alter the electron density around the ring, shifting nearby protons.[15]
-
Anisotropic Effects: Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce large shifts (both upfield and downfield) due to the magnetic anisotropy of their ring currents. This can be used diagnostically to resolve overlapping signals.[2]
-
pH: Trace amounts of acid in the solvent (e.g., CDCl₃) can lead to partial protonation, causing a dynamic equilibrium between the free base and the conjugate acid, resulting in averaged and often shifted signals.[5]
-
Verify Purity: First, ensure your sample is pure via LC-MS or another chromatographic technique.
-
pH Neutralization: For spectra in CDCl₃, try adding a small amount of basic alumina or a drop of D₂O with a trace of K₂CO₃ to the NMR tube to neutralize any residual acid.
-
Solvent Screen: Run the ¹H NMR spectrum in a few different standard solvents to observe how the chemical shifts change.
Table 1: Typical ¹H Chemical Shift Variations with Solvent
| Proton Position | Typical Shift (CDCl₃) | Typical Shift (DMSO-d₆) | Rationale for Change |
| H-1 (Imine) | ~8.0 - 8.4 ppm | ~8.1 - 8.5 ppm | Less sensitive to solvent unless protonated. |
| H-3 (CH₂) ** | ~3.6 - 4.0 ppm | ~3.5 - 3.9 ppm | DMSO is a hydrogen bond acceptor, can slightly shield. |
| H-4 (CH₂) ** | ~2.7 - 3.1 ppm | ~2.6 - 3.0 ppm | Similar to H-3, minor solvent effects. |
| Aromatic H | ~6.7 - 7.5 ppm | ~6.8 - 7.6 ppm | Generally minor shifts, but can be affected by stacking. |
Note: These are generalized ranges and will vary significantly based on substitution.
If dynamic exchange is suspected, deliberately protonating the nitrogen can provide a clean, sharp spectrum of the resulting salt.
-
Acquire Initial Spectrum: Dissolve the sample in a solvent like CDCl₃ or CD₃OD and acquire a spectrum.
-
Add Acid: Add one drop of deuterated trifluoroacetic acid (TFA-d) or deuterated hydrochloric acid (DCl in D₂O).
-
Re-acquire Spectrum: Gently mix the sample and acquire a new spectrum.
-
Analysis: Observe for sharpening of broad peaks and a downfield shift of protons alpha to the now-protonated nitrogen (especially H-1 and H-3). This confirms that nitrogen-involved dynamic exchange was the cause of the initial anomalies.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and solvent effects on the 13C and 15N NMR chemical shifts of indoloquinoline alkaloids: experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Troubleshooting [chem.rochester.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. thieme-connect.de [thieme-connect.de]
Validation & Comparative
Technical Comparison Guide: 1,2,3,4-Tetrahydroisoquinolin-8-ol Derivatives
Subject: Dual-Action Neuroprotection: PARP-1 Inhibition & Radical Scavenging Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Neuropharmacologists
Executive Summary: The "Privileged Scaffold"
In the landscape of neuroprotective drug discovery, 1,2,3,4-Tetrahydroisoquinolin-8-ol (8-OH-THIQ) represents a "privileged scaffold"—a structural backbone capable of engaging multiple biological targets simultaneously. Unlike single-target agents, 8-OH-THIQ derivatives are engineered to address the multifactorial nature of ischemic and neurodegenerative injury.
This guide analyzes 8-OH-THIQ as a dual-function agent:
-
PARP-1 Inhibitor: Mimics the nicotinamide pharmacophore to block Poly(ADP-ribose) polymerase-1 (PARP-1) overactivation, preventing NAD+ depletion and "parthanatos" (PARP-1 dependent cell death).
-
Radical Scavenger: The C8-hydroxyl group acts as a phenolic antioxidant, directly neutralizing Reactive Oxygen Species (ROS).
Key Takeaway: While standard agents like Edaravone target only oxidative stress and Olaparib targets only PARP (with high toxicity), 8-OH-THIQ derivatives bridge this gap, offering neuroprotection with optimized blood-brain barrier (BBB) permeability and reduced cytotoxicity.
Comparative Analysis: 8-OH-THIQ vs. Standards
The following table contrasts 8-OH-THIQ derivatives with the clinical standard for stroke (Edaravone) and the standard for PARP inhibition (Olaparib/3-AB).
Table 1: Pharmacological Profile Comparison
| Feature | 8-OH-THIQ Derivatives | Edaravone | Olaparib / 3-AB |
| Primary Mechanism | Dual: PARP-1 Inhibition + ROS Scavenging | Single: Free Radical Scavenging | Single: PARP-1/2 Inhibition (DNA Repair blockade) |
| Target Potency (IC50) | nM range (PARP-1); µM (ROS) | N/A (PARP-1); µM (ROS) | nM range (Olaparib); µM (3-AB) |
| Blood-Brain Barrier | High: Lipophilic isoquinoline core | High: Small molecule | Low/Moderate: Substrate for efflux pumps (P-gp) |
| Toxicity Profile | Low: Designed for neuronal survival | Low: Clinically approved (ALS/Stroke) | High: Induces synthetic lethality (Cancer focus) |
| Ischemia Window | Effective up to 6h post-reperfusion | Effective up to 24h (Clinical window) | Limited data in stroke models |
| NAD+ Preservation | Direct: Prevents NAD+ consumption by PARP | Indirect: Reduces ROS-induced DNA damage | Direct: Prevents NAD+ consumption |
Expert Insight:
-
Vs. Edaravone: Edaravone is excellent for acute oxidative bursts but fails to stop the downstream "suicide" signal of PARP-1 activation once DNA damage has occurred. 8-OH-THIQ intervenes at both the initiation (ROS) and the execution (PARP-1) phases.
-
Vs. Olaparib: Olaparib is too potent and toxic for non-oncological use, often causing myelosuppression. 8-OH-THIQ derivatives are tuned for moderate PARP inhibition sufficient to save neurons without halting essential DNA repair in healthy cells.
Mechanistic Visualization
The diagram below illustrates the "Dual-Lock" mechanism where 8-OH-THIQ intercepts the ischemic cascade at two distinct nodes.
Caption: 8-OH-THIQ acts as a 'circuit breaker' by scavenging ROS upstream and inhibiting PARP-1 downstream, preventing energy collapse (NAD+ depletion).
Experimental Validation Protocols
To validate the efficacy of 8-OH-THIQ derivatives, you must demonstrate protection in a relevant ischemia model and confirm the mechanism of action.
Protocol A: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This is the "Gold Standard" in vitro model for ischemic stroke screening.
Objective: Assess neuroprotection against ischemia-reperfusion injury.
-
Cell Preparation:
-
Culture PC12 cells (rat pheochromocytoma) in DMEM + 10% Horse Serum + 5% FBS.
-
Differentiate with Nerve Growth Factor (NGF, 50 ng/mL) for 48h to induce neurite outgrowth (critical for assessing neuronal protection vs generic cell survival).
-
-
Drug Pre-treatment:
-
Incubate cells with 8-OH-THIQ (0.1, 1, 10 µM) or Edaravone (positive control) for 2 hours prior to OGD.
-
Note: Pre-treatment is essential to allow intracellular accumulation and BBB surrogate equilibration.
-
-
OGD Induction (The Insult):
-
Wash cells 2x with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) at 37°C.
-
Duration: 4 to 6 hours (Titrate this: <2h is too mild; >8h causes irreversible necrosis resistant to any drug).
-
-
Reperfusion:
-
Remove from hypoxia. Replace EBSS with normal glucose-containing medium (Reperfusion).
-
Incubate for 24 hours under normoxic conditions.
-
-
Readouts:
-
Viability: MTT or CCK-8 assay.
-
Cytotoxicity: LDH release assay (supernatant).
-
Apoptosis: Annexin V/PI Flow Cytometry.
-
Success Criteria: 8-OH-THIQ should reduce LDH release by >40% compared to vehicle control.
-
Protocol B: PARP-1 Enzymatic Inhibition Assay
Confirming the molecular target.
Objective: Prove that neuroprotection is mediated via PARP-1 inhibition, not just antioxidant activity.
-
Assay Setup: Use a colorimetric PARP-1 assay kit (e.g., using biotinylated NAD+).
-
Reaction Mix:
-
Recombinant Human PARP-1 enzyme (0.5 U/well).
-
Substrate: Biotin-NAD+ + Activated DNA (nick DNA to trigger PARP).
-
Inhibitor: 8-OH-THIQ (serial dilution: 1 nM to 10 µM).
-
-
Incubation: 1 hour at room temperature.
-
Detection:
-
Add Streptavidin-HRP.
-
Add TMB substrate.
-
Measure OD at 450 nm.
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Benchmark: A potent 8-OH-THIQ derivative should exhibit an IC50 < 100 nM.
-
References
-
Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity." Journal of Neurochemistry.
-
Yasuoka, N., et al. (2004). "Neuroprotection of edaravone on hypoxic-ischemic brain injury in neonatal rats." Brain Research Developmental Brain Research.
-
Menear, K.A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.
-
Heravi, G., et al. (2023). "The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells."[1] Cells.
-
Kikuchi, K., et al. (2013). "Edaravone: a new hope for stroke recovery." Current Medicinal Chemistry.
Sources
Comparative Guide: Anticancer Potency of Substituted Tetrahydroisoquinolines (THIQs)
[1]
Executive Summary: The THIQ Scaffold in Oncology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural core for a diverse range of anticancer agents. From the FDA-approved marine alkaloid Trabectedin (Yondelis) to novel synthetic tubulin inhibitors, the biological activity of THIQs is strictly dictated by substitution patterns at the N2, C1, and C3 positions.
This guide objectively compares three distinct classes of substituted THIQs based on their primary mechanism of action: Tubulin Polymerization Inhibition , KRas Pathway Modulation , and DNA Alkylation .
Comparative Analysis of THIQ Classes
Class A: Tubulin Polymerization Inhibitors (Colchicine Site Binders)
These derivatives typically feature bulky hydrophobic groups at C1 or N2 to occupy the colchicine-binding pocket of β-tubulin.
-
Key Structural Feature: C1-benzyl or N2-benzyl substitutions; often combined with C6/C7-methoxy or sulfamate groups.
-
Mechanism: Destabilizes microtubules, causing G2/M cell cycle arrest.
-
Potency Benchmark: Low nanomolar (nM) to micromolar (µM) range.
Class B: KRas Pathway Inhibitors
Recent synthetic efforts have identified THIQs that selectively inhibit the proliferation of KRas-mutant cancer cells, particularly in colorectal models.
-
Key Structural Feature: Electronegative substitutions (Cl, CF3) on a C4-phenyl ring or specific N2-acylations.
-
Mechanism: Indirect downregulation of KRas signaling or synthetic lethality in KRas-mutant lines.
-
Potency Benchmark: Micromolar (µM) range.
Class C: DNA Minor Groove Binders (Trabectedin Analogs)
Complex, fused THIQ systems derived from natural products.
-
Key Structural Feature: Pentacyclic skeleton with a reactive carbinolamine.
-
Mechanism: Covalently binds to the minor groove of DNA, bending the helix and interfering with transcription factors (e.g., FUS-CHOP).
-
Potency Benchmark: Picomolar (pM) to low nanomolar (nM) range.
Data Summary: Potency Comparison Table
| Compound Class | Representative Agent | Key Substituents | Primary Target | Cell Line | Potency (IC50/GI50) |
| Tubulin Inhibitor | Compound 15 [1] | C1-benzyl, C3-methyl | Tubulin (Colchicine Site) | DU-145 (Prostate) | 20 nM |
| Tubulin Inhibitor | Compound 8c [2] | N-(2,5-dichlorobenzyl) | Tubulin (Assembly) | OVCAR-3 (Ovarian) | 26 nM |
| KRas Inhibitor | GM-3-18 [3] | 4-Cl-phenyl (at C4) | KRas Pathway | HCT116 (Colon) | 0.9 µM |
| KRas Inhibitor | GM-3-143 [3] | 4-CF3-phenyl (at C4) | KRas Pathway | HCT116 (Colon) | ~1.5 µM |
| DNA Alkylator | Trabectedin | Ecteinascidin Core | DNA Minor Groove | MX-1 (Breast) | < 1 nM |
Structure-Activity Relationship (SAR) Deep Dive
The potency of THIQs is highly sensitive to steric and electronic modifications. The diagram below illustrates the critical "hotspots" for chemical modification.
SAR Visualization
Caption: SAR map highlighting how specific substitutions at N2, C1, and C3 positions drive the switch between KRas inhibition and Tubulin binding.
Mechanism of Action Pathways[2][3]
Understanding the downstream effects is crucial for selecting the right assay.
Signaling Pathway Visualization
Caption: Divergent mechanistic pathways of THIQ derivatives leading to apoptosis via cytoskeletal collapse or signaling blockade.
Expert Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly by THIQ derivatives (Class A).
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanyltriphosphate) stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Fluorescent Reporter (DAPI or specialized tubulin dye).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM.
-
Expert Insight: Keep everything at 4°C until the moment of measurement. Tubulin is notoriously unstable and will spontaneously polymerize or denature if warmed prematurely.
-
-
Drug Addition: Add test THIQ compounds (dissolved in DMSO) to a 96-well half-area black plate. Final DMSO concentration must be < 1%.
-
Self-Validation: Include a Paclitaxel (stabilizer) control and a Colchicine or Combretastatin A-4 (destabilizer) control. If Colchicine does not flatten the curve, the tubulin is bad.
-
-
Initiation: Transfer the plate to a pre-warmed plate reader (37°C).
-
Kinetic Reading: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 30 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time. Calculate the Vmax (slope of the linear growth phase) and determine the IC50 relative to the vehicle control.
Protocol 2: High-Fidelity Cytotoxicity Assay (SRB Method)
Objective: Determine IC50 values (Class A & B) with higher reliability than MTT/MTS, which can be affected by mitochondrial metabolic fluctuations caused by some THIQs.
Workflow:
-
Seeding: Seed cells (e.g., HCT116 or MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Add serial dilutions of THIQ derivatives. Incubate for 48–72 hours.
-
Fixation (Critical Step): Add cold 10% trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour.
-
Expert Insight: TCA fixes the cells in situ. Unlike MTT, which requires live metabolic conversion, SRB measures total protein mass, providing a stable, linear readout of cell number that is not skewed by drugs affecting mitochondrial respiration (common in THIQs).
-
-
Staining: Wash with water, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 mins.
-
Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize protein-bound dye with 10 mM Tris base.
-
Quantification: Read Absorbance at 510 nm.
References
-
Optimisation of tetrahydroisoquinoline-based chimeric microtubule disruptors. Source: PubMed / Wiley-VCH (2014) URL:[1][Link]
-
Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity. Source: PMC / NIH (2018) URL:[Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Source: PubMed / Bentham Science (2017) URL:[Link][2]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances (2021) URL:[Link]
-
Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Source: Bentham Science (2021) URL:[3][Link]
Sources
- 1. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 1,2,3,4-Tetrahydroisoquinolin-8-ol versus Rasagiline in the Context of Monoamine Oxidase B Inhibition
This guide provides a detailed comparative analysis of rasagiline, a well-established therapeutic agent, and 1,2,3,4-Tetrahydroisoquinolin-8-ol, a member of a promising class of bioactive compounds. The focus is a critical evaluation of their efficacy as Monoamine Oxidase B (MAO-B) inhibitors, a key therapeutic strategy in the management of Parkinson's disease (PD). This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, comparative data, and detailed experimental protocols to support further investigation.
Introduction: The Rationale for MAO-B Inhibition
Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] This neuronal loss leads to a significant reduction in dopamine levels within the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremor.[2]
A primary strategy to manage these symptoms is to enhance dopaminergic neurotransmission. One effective approach is to prevent the degradation of existing dopamine in the brain. Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the catabolism of dopamine.[3][4] By inhibiting MAO-B, the synaptic concentration and lifespan of dopamine are increased, thereby alleviating motor deficits.[4]
Rasagiline is a potent, second-generation, irreversible, and selective MAO-B inhibitor widely approved for the treatment of PD, both as a monotherapy in early stages and as an adjunct to levodopa in more advanced cases.[1][5] In contrast, 1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a broad and versatile class of heterocyclic compounds, many of which are found in nature and have been synthesized to exhibit a wide range of pharmacological activities, including neuroprotection and MAO inhibition.[6][7][8] This guide will use 1,2,3,4-Tetrahydroisoquinolin-8-ol as a representative of the THIQ scaffold to compare its potential efficacy against the established benchmark of rasagiline.
Comparative Mechanism of Action
The primary therapeutic target for both compounds in this context is the MAO-B enzyme. However, the specifics of their interaction and potential secondary effects differ.
Rasagiline: Irreversible MAO-B Inhibition
Rasagiline, or N-propargyl-1(R)-aminoindan, acts as a selective and irreversible inhibitor of MAO-B.[2] Its propargylamine functional group forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[5] This permanent inactivation means that enzyme activity can only be restored through the synthesis of new MAO-B molecules.[2] This mechanism provides sustained inhibition, allowing for once-daily dosing.[1] At recommended therapeutic doses (0.5-1 mg/day), rasagiline is highly selective for MAO-B over MAO-A, which minimizes the risk of hypertensive crisis associated with the consumption of tyramine-rich foods (the "cheese effect").[5][9] Furthermore, unlike the first-generation MAO-B inhibitor selegiline, rasagiline is not metabolized to amphetamine-like substances, avoiding potential sympathomimetic side effects.[1][3]
1,2,3,4-Tetrahydroisoquinolines (THIQs): A Class with Potential
The THIQ scaffold is a privileged structure in medicinal chemistry.[6] While specific data for 1,2,3,4-Tetrahydroisoquinolin-8-ol is limited in publicly accessible literature, related THIQ derivatives have demonstrated significant neuroprotective properties and MAO inhibitory activity.[8][10] Studies on compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown that they can act as MAO inhibitors and free radical scavengers.[8] The mechanism is generally competitive and reversible, unlike rasagiline's irreversible inhibition. The potency and selectivity (MAO-A vs. MAO-B) of THIQ derivatives are highly dependent on the specific substitutions on the isoquinoline ring system.[7] The presence of the 8-ol (hydroxyl) group suggests potential for hydrogen bonding within the enzyme's active site, which could contribute to its inhibitory activity.
Comparative Efficacy: A Data-Driven Assessment
Direct comparative efficacy studies between rasagiline and 1,2,3,4-Tetrahydroisoquinolin-8-ol are not available in peer-reviewed literature. Therefore, this comparison is based on the extensive data for rasagiline and the known properties of the THIQ class of compounds.
Quantitative Data Summary
| Parameter | Rasagiline | 1,2,3,4-Tetrahydroisoquinolin-8-ol & Derivatives | Source(s) |
| Target | Monoamine Oxidase B (MAO-B) | Primarily MAO-B, potential for MAO-A | [2],[11],[8] |
| Inhibition Type | Irreversible, Covalent | Reversible, Competitive (for related THIQs) | [2],[8] |
| Potency (IC₅₀ for MAO-B) | Highly Potent (in nM range) | Varies widely based on structure; specific data for 8-ol is unavailable. | [5] |
| Clinical Efficacy | Proven effective as monotherapy and adjunct therapy in PD. Significantly improves UPDRS scores. | Not clinically evaluated. Preclinical evidence for neuroprotection in related THIQs. | [1],[12],[10] |
| Neuroprotection | Evidence from preclinical and delayed-start clinical trials suggests potential disease-modifying effects. | Demonstrated in various in vitro and in vivo models for related THIQs. | [4],[5],[8] |
Discussion of Efficacy
Rasagiline has demonstrated robust efficacy in numerous large-scale clinical trials. In the TEMPO trial, rasagiline monotherapy (1 mg or 2 mg daily) led to a significant improvement in the total Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo in patients with early PD.[1] The 1 mg group showed a 4.2-point greater improvement than placebo.[1] As an adjunct therapy for patients with motor fluctuations, rasagiline has been shown to significantly decrease "off" time.[1]
The efficacy of 1,2,3,4-Tetrahydroisoquinolin-8-ol remains to be determined through direct experimental evaluation. However, the broader THIQ class is promising. For example, in vivo microdialysis studies in rats have shown that the THIQ derivative 1MeTIQ can prevent disturbances in dopamine release caused by neurotoxins.[10] The therapeutic potential of any specific THIQ derivative will hinge on its potency, selectivity for MAO-B, and its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier.[6]
Experimental Protocols for Efficacy Assessment
To enable researchers to conduct their own comparative studies, we provide a standard protocol for assessing MAO-B inhibitory activity in vitro and an overview of in vivo models.
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is a self-validating system for determining the IC₅₀ value of a test compound against human MAO-B.
Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product. A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO-B.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds (e.g., 1,2,3,4-Tetrahydroisoquinolin-8-ol, rasagiline) and a known MAO-B inhibitor (e.g., selegiline, as a positive control) in assay buffer.
-
Dilute recombinant human MAO-B enzyme to the desired concentration in the assay buffer.
-
Prepare a "Working Reagent" containing the MAO substrate, HRP, and the fluorescent probe.
-
-
Assay Plate Setup:
-
To the wells of a black, flat-bottom 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilutions, positive control, or buffer (for "no inhibitor" control).
-
Add 25 µL of the diluted MAO-B enzyme solution to all wells.
-
-
Pre-incubation:
-
Mix gently and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Add 25 µL of the Working Reagent to each well to start the reaction.
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Efficacy Assessment: Neurotoxin-Induced Animal Models of PD
To assess the therapeutic efficacy of a compound in a living system, neurotoxin-based models are the standard.[16] The 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models in rodents are commonly used.[17]
Methodology Overview:
-
Model Induction: A neurotoxin (e.g., 6-OHDA) is unilaterally injected into a key dopaminergic area of the rodent brain, such as the medial forebrain bundle or the striatum. This leads to a progressive loss of dopaminergic neurons on one side of the brain, mimicking the pathology of PD.
-
Drug Administration: Following a recovery period, animals are treated with the test compound (e.g., 1,2,3,4-Tetrahydroisoquinolin-8-ol), a positive control (rasagiline), or a vehicle over a set period.
-
Behavioral Testing: The motor deficits are assessed using tests like the apomorphine- or amphetamine-induced rotation test. An effective compound will reduce the number of net rotations, indicating a restoration of dopaminergic balance.[16][17]
-
Post-mortem Analysis: At the end of the study, brain tissue is collected. Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is used to quantify the extent of neuroprotection afforded by the treatment. High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolite levels in the striatum.[17]
Conclusion and Future Directions
This guide establishes rasagiline as a highly effective, potent, and selective irreversible MAO-B inhibitor with a wealth of clinical data supporting its efficacy in treating the symptoms of Parkinson's disease.[1][11] Its well-defined mechanism and favorable pharmacokinetic profile make it a gold standard against which new therapeutic candidates are measured.
1,2,3,4-Tetrahydroisoquinolin-8-ol , representing the broader THIQ class, holds considerable therapeutic potential. The THIQ scaffold is a known source of compounds with MAO inhibitory and neuroprotective activities.[6][8] However, a significant data gap exists for this specific 8-hydroxy derivative.
For drug development professionals, the path forward is clear. The immediate priority should be to characterize 1,2,3,4-Tetrahydroisoquinolin-8-ol using the standardized in vitro protocols outlined in this guide to determine its IC₅₀ and selectivity for MAO-B. Should the compound demonstrate promising potency and selectivity, subsequent evaluation in established in vivo models of Parkinson's disease would be warranted to assess its ability to mitigate motor symptoms and provide neuroprotection. This systematic approach will be crucial in determining if 1,2,3,4-Tetrahydroisoquinolin-8-ol or its optimized analogs can emerge as viable alternatives or adjuncts to established therapies like rasagiline.
References
-
Rasagiline in treatment of Parkinson's disease. Therapeutics and Clinical Risk Management. Available from: [Link]
-
What is the mechanism of Rasagiline mesylate?. Patsnap Synapse. Available from: [Link]
-
Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers. PubMed. Available from: [Link]
-
Rasagiline - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]
-
Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. Clinical Pharmacology in Drug Development. Available from: [Link]
-
Rasagiline. Wikipedia. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation for Parkinson's. Available from: [Link]
-
Comparison for Efficacy and Tolerability among Ten Drugs for Treatment of Parkinson's Disease: A Network Meta-Analysis. ResearchGate. Available from: [Link]
-
Comparison for Efficacy and Tolerability among Ten Drugs for Treatment of Parkinson's Disease: A Network Meta-Analysis. PLOS ONE. Available from: [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurochemical Research. Available from: [Link]
-
Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research. Available from: [Link]
-
A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures. CNS & Neurological Disorders - Drug Targets. Available from: [Link]
-
Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. Available from: [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available from: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Comparative efficacy and safety of irreversible (rasagiline) and reversible (safinamide) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease. Journal of Neurology. Available from: [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences. Available from: [Link]
-
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International Journal of Molecular Sciences. Available from: [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]
-
Animal Models of Parkinson's Disease. Charles River Laboratories. Available from: [Link]
-
Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
In vivo Parkinson's disease models. Syncrosome. Available from: [Link]
-
(PDF) Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses. ResearchGate. Available from: [Link]
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurochemical Research. Available from: [Link]
-
Screening Anti-Parkinson's Disease Drugs in Living Mouse Brains via a Peroxynitrite-Activated Fluorescent Probe. Chemical & Biomedical Imaging. Available from: [Link]
-
In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega. Available from: [Link]
-
New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline. Pharmaceutics. Available from: [Link]
-
A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Molecules. Available from: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]
-
Baxdrostat. New Drug Approvals. Available from: [Link]
Sources
- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison for Efficacy and Tolerability among Ten Drugs for Treatment of Parkinson’s Disease: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Confirmation of 1,2,3,4-Tetrahydroisoquinolin-8-ol Structure by 13C NMR
Topic: Confirmation of 1,2,3,4-Tetrahydroisoquinolin-8-ol structure by 13C NMR Content Type: Publish Comparison Guide
Executive Summary
The structural validation of 1,2,3,4-tetrahydroisoquinolin-8-ol (8-OH-THIQ) presents a specific regioisomeric challenge in medicinal chemistry. During the synthesis of tetrahydroisoquinoline scaffolds—whether via Pictet-Spengler condensation or Bischler-Napieralski cyclization followed by reduction—the formation of regioisomers (5-ol, 6-ol, 7-ol) is a common byproduct profile.
While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (
This guide details the definitive confirmation of the 8-ol isomer using Carbon-13 NMR (
Part 1: The Isomeric Challenge
The core difficulty lies in distinguishing the 8-hydroxy regioisomer from the 5-hydroxy analog. Both molecules possess a 1,2,3-trisubstituted benzene ring fused to a saturated nitrogen-containing ring.
| Isomer | Substitution Pattern | Difficulty | |
| 8-ol | 1,2,3-trisubstituted | Doublet-Triplet-Doublet (or Multiplet) | High: Indistinguishable from 5-ol by splitting alone. |
| 5-ol | 1,2,3-trisubstituted | Doublet-Triplet-Doublet (or Multiplet) | High: Identical spin system to 8-ol. |
| 6-ol | 1,2,4-trisubstituted | Doublet, Doublet, Singlet | Low: Distinct splitting pattern. |
| 7-ol | 1,2,4-trisubstituted | Doublet, Doublet, Singlet | Low: Distinct splitting pattern. |
The Critical Distinction: The only non-crystallographic method to distinguish 8-ol from 5-ol is to determine the connectivity between the aliphatic "C1" methylene and the oxygenated aromatic carbon.
Part 2: Comparative Analysis of Analytical Techniques
We evaluated four standard analytical techniques for their ability to confirm the 8-ol structure.
| Technique | Capability | Limitations for 8-OH-THIQ | Verdict |
| Proton counting, aliphatic/aromatic ratio. | Ambiguous: The aromatic region (6.5–7.2 ppm) often overlaps. The splitting pattern for 5-ol and 8-ol is identical (ABC/AMX system). | ❌ Insufficient | |
| LC-MS / HRMS | Exact mass, formula confirmation. | Blind to Regioisomerism: 5-ol and 8-ol have identical | ❌ Insufficient |
| X-Ray Crystallography | Absolute configuration. | Low Throughput: Requires single crystal growth, which is time-consuming and not guaranteed for oils or amorphous solids. | ⚠️ Too Slow |
| Carbon environment & through-bond connectivity. | Definitive: The "Peri-like" proximity of C1 to C8 allows for a specific 3-bond correlation in HMBC that is absent in the 5-ol isomer. | ✅ Recommended |
Part 3: Theoretical Framework & Prediction
To confirm the structure, we rely on the Chemical Shift (
1. The 13C Chemical Shift Logic
The hydroxyl group (-OH) exerts a predictable electronic effect on the benzene ring:
-
Ipso (C-OH): Strong Deshielding (+26.9 ppm)
~153-155 ppm -
Ortho: Strong Shielding (-12.7 ppm)
~115 ppm -
Para: Moderate Shielding (-7.3 ppm)
~121 ppm -
Meta: Negligible (+1.4 ppm)
~129 ppm
2. The "Smoking Gun" Correlation (HMBC)
In the 8-ol isomer , the aliphatic protons at C1 (the methylene next to Nitrogen and the benzene ring) are physically close to the C8 position.
-
Path:
-
Distance: 3 Bonds (
)[1] -
Result: In an HMBC spectrum, the protons at C1 (~3.9 ppm) will show a cross-peak to the oxygenated carbon at C8 (~154 ppm).
In the 5-ol isomer , the C1 protons are 4 bonds away from the C5-OH carbon. No correlation will be observed.
Part 4: Experimental Protocol
Objective: Acquire definitive
Reagents & Equipment
-
Solvent: DMSO-d
(Preferred over CDCl to prevent peak broadening from OH exchange and improve solubility). -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO-d
septet at 39.5 ppm). -
Instrument: 400 MHz NMR or higher (100 MHz for
C).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10–20 mg of the isolated product in 0.6 mL DMSO-d
. Ensure the solution is clear (filter if necessary). -
Acquisition (1D
C):-
Pulse sequence: Proton-decoupled
C (e.g., zgpg30). -
Scans: Minimum 512 (to visualize quaternary carbons C4a, C8a, C8).
-
Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).
-
-
Acquisition (2D HMBC):
-
Optimize for long-range coupling (
Hz). -
Focus on the correlation between the aliphatic region (2.5–4.5 ppm) and the aromatic region (110–160 ppm).
-
Part 5: Data Interpretation & Assignment
Use the following reference table to validate your experimental data. Deviations of ±2 ppm are acceptable depending on concentration and temperature.
Table 1: Diagnostic
C NMR Shifts (DMSO-d
)
| Carbon Position | Type | Predicted Shift ( | Diagnostic Feature |
| C-8 | Quaternary (C-OH) | 153.0 – 155.0 | Most downfield peak. Key HMBC target. |
| C-1 | Methylene (-CH | 44.0 – 48.0 | Benzylic, next to N. Source of HMBC correlation. |
| C-3 | Methylene (-CH | 40.0 – 43.0 | Next to N, aliphatic. |
| C-4 | Methylene (-CH | 28.0 – 30.0 | Benzylic. |
| C-5 | Aromatic CH | 119.0 – 121.0 | Para to OH. Shielded. |
| C-6 | Aromatic CH | 127.0 – 129.0 | Meta to OH. Normal aromatic. |
| C-7 | Aromatic CH | 113.0 – 115.0 | Ortho to OH. Strongly shielded. |
| C-8a | Quaternary Bridge | 135.0 – 138.0 | Ortho to OH. |
| C-4a | Quaternary Bridge | 125.0 – 128.0 | Meta to OH.[2] |
The Confirmation Logic (Boolean Check)
-
Identify C-OH: Locate the peak at ~154 ppm.
-
Identify H-1: In
H NMR, locate the singlet (or broad triplet) at ~3.8–4.0 ppm. -
Check HMBC:
-
IF H-1 correlates to C-OH (154 ppm)
CONFIRMED 8-ol . -
IF H-1 correlates only to aromatic carbons <140 ppm
REJECT 8-ol (Likely 5-ol).
-
Part 6: Visualization of the Logic Flow
The following diagram illustrates the decision tree for confirming the structure, moving from ambiguous
Caption: Logical workflow for distinguishing THIQ regioisomers using NMR coupling patterns and HMBC connectivity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects and coupling constants).
-
PubChem. (n.d.).[3] 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide. National Library of Medicine. Retrieved February 8, 2026, from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Human Metabolome Database (HMDB). (n.d.). Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) Spectral Data. Retrieved from [Link] (Used as a reference for THIQ ring carbon shifts).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1,2,3,4-Tetrahydroisoquinolin-8-ol
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. 1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a core scaffold in numerous natural products and pharmacologically active compounds, making their detailed analytical characterization a critical step in research and development.[1] This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of a key derivative, 1,2,3,4-tetrahydroisoquinolin-8-ol, offering a comparative perspective against structurally related analogs to illuminate the influence of substituent positioning on fragmentation pathways.
Introduction: The Significance of 1,2,3,4-Tetrahydroisoquinolin-8-ol
The 1,2,3,4-tetrahydroisoquinoline skeleton is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules. The substitution pattern on this core structure dictates its pharmacological properties. 1,2,3,4-Tetrahydroisoquinolin-8-ol, with its phenolic hydroxyl group on the aromatic ring, is a valuable synthon and a potential metabolite of various pharmaceutical compounds. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its identification in complex matrices such as biological fluids or reaction mixtures. This guide will focus on the fragmentation induced by electrospray ionization (ESI) followed by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), a ubiquitous technique in modern analytical laboratories.
Predicted Fragmentation Pathway of 1,2,3,4-Tetrahydroisoquinolin-8-ol
Based on the established fragmentation patterns of isoquinoline alkaloids and related compounds, we can predict the primary fragmentation pathways for 1,2,3,4-tetrahydroisoquinolin-8-ol upon positive-ion ESI-MS/MS analysis.[1][2] The molecule will readily protonate, likely at the secondary amine, to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 150.1.
The major fragmentation routes are expected to be:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for tetrahydroisoquinoline alkaloids involves the cleavage of the heterocyclic ring, leading to the neutral loss of ammonia (17 Da).[2] This would result in a fragment ion at m/z 133.1.
-
Retro-Diels-Alder (RDA) Reaction: The saturated heterocyclic ring can undergo a retro-Diels-Alder reaction, a common fragmentation mechanism for cyclic systems. This would lead to the cleavage of the C4-C4a and N2-C3 bonds, resulting in the formation of a diene and a dienophile. The charge can be retained on either fragment, leading to multiple possible product ions.
-
Loss of Water (H₂O): While less common for phenols compared to alcohols, under certain CID conditions, a neutral loss of water (18 Da) from the protonated molecular ion might be observed, yielding a fragment at m/z 132.1.
-
Cleavage of the Heterocyclic Ring: Besides the concerted RDA reaction, sequential bond cleavages within the tetrahydroisoquinoline ring can occur, leading to various smaller fragment ions.
The following Graphviz diagram illustrates the predicted fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of 1,2,3,4-Tetrahydroisoquinolin-8-ol.
Comparative Fragmentation Analysis
To better understand the fragmentation of 1,2,3,4-tetrahydroisoquinolin-8-ol, it is instructive to compare its behavior with that of structurally similar molecules.
Alternative 1: 1,2,3,4-Tetrahydroisoquinoline (Unsubstituted Analog)
The fragmentation of the parent compound, 1,2,3,4-tetrahydroisoquinoline, provides a baseline for understanding the influence of the 8-hydroxy group. For the unsubstituted analog, the protonated molecule [M+H]⁺ has an m/z of 134.1. A key fragmentation pathway for this compound is the loss of a hydrogen radical (H•) to form a stable iminium ion at m/z 133.1.[3] The loss of ammonia is also a prominent fragmentation route, leading to an ion at m/z 117.1.
The presence of the 8-hydroxy group in our target molecule is expected to influence the fragmentation in two ways:
-
Inductive Effect: The electron-donating nature of the hydroxyl group can influence the site of protonation and the stability of the resulting fragment ions.
-
Alternative Fragmentation Pathways: The hydroxyl group itself can participate in fragmentation, for instance, through the loss of water.
Alternative 2: Salsolinol (Dihydroxy Analog)
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a more complex analog, notable for its neurobiological activity.[4][5] Its fragmentation is dominated by the loss of substituents and rearrangements involving the catechol moiety. The presence of two hydroxyl groups and a methyl group at the 1-position introduces additional fragmentation channels, such as the loss of a methyl radical (•CH₃) and successive losses of water and carbon monoxide from the dihydroxy-substituted aromatic ring. Comparing the fragmentation of 1,2,3,4-tetrahydroisoquinolin-8-ol to salsolinol highlights how increased substitution on the tetrahydroisoquinoline core leads to more complex and often more diagnostic fragmentation patterns.
The following table summarizes the predicted major fragment ions for 1,2,3,4-tetrahydroisoquinolin-8-ol and its analogs.
| Compound | [M+H]⁺ (m/z) | Major Fragment 1 (m/z) | Proposed Structure/Loss | Major Fragment 2 (m/z) | Proposed Structure/Loss |
| 1,2,3,4-Tetrahydroisoquinolin-8-ol | 150.1 | 133.1 | [M+H - NH₃]⁺ | 107.1 | RDA Fragment |
| 1,2,3,4-Tetrahydroisoquinoline | 134.1 | 133.1 | [M+H - H•]⁺ | 117.1 | [M+H - NH₃]⁺ |
| Salsolinol | 180.1 | 165.1 | [M+H - •CH₃]⁺ | 136.1 | [M+H - H₂O - CO]⁺ |
Experimental Protocol: LC-MS/MS Analysis
The following protocol outlines a robust method for the analysis of 1,2,3,4-tetrahydroisoquinolin-8-ol and its analogs using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The rationale behind the chosen parameters is to achieve good chromatographic separation and sensitive detection.
Sample Preparation
-
Standard Solutions: Prepare 1 mg/mL stock solutions of the analytical standards in methanol. Serially dilute the stock solutions with a 50:50 mixture of water and methanol to prepare working solutions ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): For the analysis of the compounds in a biological matrix, a protein precipitation step is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Rationale: Reversed-phase chromatography is chosen for its compatibility with the polar nature of the analytes and the electrospray ionization process. A gradient elution is employed to ensure good peak shape and separation from potential interferences.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analytes in the ESI source.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Rationale: Electrospray ionization in positive mode is selected due to the basic nature of the secondary amine in the tetrahydroisoquinoline structure, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Analysis:
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1,2,3,4-Tetrahydroisoquinolin-8-ol: 150.1 > 133.1 (Quantifier), 150.1 > 107.1 (Qualifier)
-
1,2,3,4-Tetrahydroisoquinoline: 134.1 > 133.1 (Quantifier), 134.1 > 117.1 (Qualifier)
-
Salsolinol: 180.1 > 165.1 (Quantifier), 180.1 > 136.1 (Qualifier)
-
-
Collision Energy: Optimize for each transition, typically in the range of 10-25 eV.
-
The following Graphviz diagram illustrates the experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis of THIQs.
Conclusion
The mass spectrometric fragmentation of 1,2,3,4-tetrahydroisoquinolin-8-ol is predicted to be driven by the loss of ammonia and a retro-Diels-Alder reaction of the heterocyclic ring. This fragmentation pattern is subtly yet significantly different from its unsubstituted analog, 1,2,3,4-tetrahydroisoquinoline, and markedly simpler than more complex derivatives like salsolinol. The position of the hydroxyl group at the 8-position influences the relative abundance of fragment ions and may introduce minor fragmentation pathways. The provided LC-MS/MS protocol offers a reliable method for the sensitive and selective analysis of this important class of compounds, serving as a valuable tool for researchers in drug discovery and development.
References
-
Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1503. [Link]
-
Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13. [Link]
-
Maruyama, Y., Hosoya, K., & Nagao, M. (2001). Studies on the analysis of 1, 2, 3, 4-tetrahydroisoquinoline (TIQ) and 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Health Science, 47(5), 425-431. [Link]
-
Jackson, A. H., & Martin, J. A. (1976). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (1), 88-92. [Link]
-
Krishnakumar, V., & Ramasamy, R. (2013). Density functional theory calculations and vibrational spectra of 6-methyl 1, 2, 3, 4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 148-156. [Link]
-
Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
-
ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]
-
Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1, 3, 2-O, N, P-and 1, 2, 3-O, S, N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]
-
Tremeau, L., Dula, L., Jones, J., & De Martinis, D. (2017). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and bioanalytical chemistry, 409(1), 227-238. [Link]
-
Muzikar, J., Novotny, M. V., & Mechref, Y. (2007). Tandem mass spectra of salsolinol (a), dopamine (b) and the internal... ResearchGate. [Link]
-
Vessecchi, R., Galvão, M. F., & Crotti, A. E. M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(124), 102439-102467. [Link]
-
Wang, Y., Li, Y., & Chen, P. (2021). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 26(13), 3894. [Link]
-
Weir, E., L. Goodwin, & K. A. Cedrone. (2020). Production of the Neurotoxin Salsolinol by a Gut-Associated Bacterium and Its Modulation by Alcohol. Frontiers in Microbiology. [Link]
-
Fitsev, I., Savchuk, S., & Dugaev, A. (2015). Analytical profiles of 6, 7-dimethoxy-1, 2, 3, 4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]
-
Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]
-
Singh, P., & Singh, R. K. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(15), 1365-1382. [Link]
-
Hipólito, L., Sánchez-Catalán, M. J., Martí-Prats, L., Granero, L., & Polache, A. (2012). Salsolinol modulation of dopamine neurons. Frontiers in behavioral neuroscience, 6, 42. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Wątroba, M., Szukalski, B., & Karkosza, A. (2020). Salsolinol—neurotoxic or Neuroprotective?. Neurotoxicity research, 37(3), 525-535. [Link]
-
All about chemistry. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]
-
Gimalova, F. A., Zorin, V. V., & Khalilov, L. M. (2019). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. Chemistry of Natural Compounds, 55(5), 896-899. [Link]
-
Melis, M., Carboni, E., & Pistis, M. (2021). Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine. Frontiers in Neuroscience, 15, 689366. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 4. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
- 5. Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Comparing agonistic vs antagonistic activity of THIQ derivatives on adreno-receptors
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry due to its conformational restriction of the endogenous catecholamine pharmacophore. Depending on specific substitution patterns—particularly at the C1 and N2 positions—THIQ derivatives can function as potent agonists (mimicking epinephrine) or competitive antagonists (blocking receptor activation).
This guide objectively compares the structural determinants, signaling profiles, and experimental validation of THIQ derivatives across adrenergic receptor (AR) subtypes.
The Pharmacophore: Structural Basis of Activity[1]
The THIQ core serves as a rigidified template of phenylethylamine. The biological activity toggles based on the interaction with the orthosteric binding site of the G-Protein Coupled Receptor (GPCR).
| Feature | Agonist Requirement (e.g., Trimetoquinol) | Antagonist Requirement (e.g., C1-substituted analogs) |
| Catechol Moiety | Essential. C6/C7-Dihydroxy groups form hydrogen bonds with Serine residues (e.g., Ser204/207 in | Non-Essential/Modified. Often removed or masked to prevent receptor activation while maintaining binding affinity. |
| Nitrogen (N2) | Secondary amine preferred or small alkyl groups. Essential for ionic bonding with Asp113. | Tertiary amine with bulky substituents (e.g., aryl-alkyl) to induce steric clash, preventing the receptor from closing into the active state. |
| C1-Position | Large lipophilic groups (e.g., trimethoxybenzyl) enhance affinity but must accommodate the "active" conformation. | Rigid or bulky groups here can lock the receptor in an inactive conformation. |
Agonist Profile: The Trimetoquinol (TMQ) Prototype
Trimetoquinol (TMQ) represents the gold standard of THIQ-based agonism. It acts as a non-selective
Mechanism of Action
TMQ binds to the
-
Key Interaction: The 6,7-dihydroxy moiety bonds with the receptor's serine residues, mimicking the "activation switch" of norepinephrine.
-
Signaling: Activation of Adenylyl Cyclase (AC)
cAMP PKA Smooth muscle relaxation.[1]
Data Profile (Representative)
-
Binding Affinity (
): High nanomolar range (~10–50 nM). -
Intrinsic Activity (
): 1.0 (Full Agonist). -
GTP Shift: Significant. (Affinity decreases in the presence of GTP, a hallmark of agonism).[2]
Antagonist Profile: Steric Blockade
Antagonism in THIQ derivatives is often achieved by "over-stabilizing" the ground state of the receptor.
Structural Modifications for Antagonism[4][5][6][7]
-
Bulky N-Substitution: Replacing the small proton or methyl on N2 with large aryl-alkyl chains creates steric hindrance. This prevents the helices from collapsing into the active form.
-
Removal of H-Bond Donors: Deletion of the C6/C7 hydroxyls removes the capacity to trigger the "serine switch," resulting in a compound that binds (affinity) but does not activate (efficacy = 0).
Case Study: Alpha-2 Interaction
Certain 1-substituted THIQs and dimeric THIQ analogs display potent
Comparative Analysis & SAR Visualization
The following diagram illustrates the "Toggle Switch" between agonism and antagonism based on structural inputs.
Figure 1: Structural Determinants of THIQ Functionality. Green paths indicate requirements for agonism; Red paths indicate modifications leading to antagonism.
Quantitative Comparison Table
| Parameter | THIQ Agonist (e.g., TMQ) | THIQ Antagonist (Derivative) |
| Primary Target | ||
| Low nM (High Affinity) | Low nM (High Affinity) | |
| ~100% (relative to Isoproterenol) | 0% | |
| GTP Shift Ratio | > 2.0 (Affinity drops w/ GTP) | ~ 1.0 (No affinity change) |
| Schild Slope | N/A | ~ 1.0 (Competitive Inhibition) |
| Therapeutic Indication | Bronchodilation, Anti-platelet | Hypertension, Research Tools |
Experimental Protocols
To rigorously classify a novel THIQ derivative, one must move beyond simple binding assays. The following protocols distinguish affinity from efficacy.
Protocol A: The GTP S Shift Assay (Differentiation)
Purpose: To determine if the compound couples to the G-protein (Agonist) or merely occupies the site (Antagonist). Agonists bind the High-Affinity state (
-
Membrane Prep: Isolate membranes from CHO cells overexpressing human
-AR. -
Incubation:
-
Set 1: Compound + Radioligand (
-DHA) + Buffer. -
Set 2: Compound + Radioligand + 100
M GTP S (non-hydrolyzable GTP analog).
-
-
Measurement: Perform displacement curves for both sets.
-
Analysis:
-
Agonist: The
curve shifts to the right (lower affinity) in the presence of GTP S. -
Antagonist: The
curve remains identical in both sets.
-
Protocol B: Functional cAMP Accumulation (Schild Analysis)
Purpose: To quantify antagonistic potency (
-
Cell Culture: Use HEK293 cells expressing
-coupled -AR. -
Agonist Control: Generate a dose-response curve using a reference agonist (e.g., Isoproterenol). Determine
. -
Antagonist Mode:
-
Pre-incubate cells with the THIQ derivative at three fixed concentrations (
, , estimated ). -
Add Isoproterenol (reference agonist) in increasing concentrations.
-
-
Readout: Measure cAMP using TR-FRET or ELISA.
-
Calculation:
-
Observe the rightward shift of the Isoproterenol curve.
-
Plot Log(Dose Ratio - 1) vs. Log[Antagonist].
-
Result: A linear slope of 1.0 confirms competitive antagonism.
-
Functional Workflow Diagram
Figure 2: Screening cascade to definitively categorize THIQ derivatives.
References
-
Trimetoquinol Pharmacology
-
THIQ SAR & Medicinal Chemistry
-
GPCR Agonist vs Antagonist Protocols
- Title: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modul
- Source: NCBI Bookshelf (Assay Guidance Manual).
-
URL:[Link]
-
Structural Determinants of Activity
- Title: Tactical Approaches to Interconverting GPCR Agonists and Antagonists.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
- 1. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. A simple open source bioinformatic methodology for initial exploration of GPCR ligands’ agonistic/antagonistic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: LC-MS/MS Validation for Detecting THIQ Condensation Products in Tissue
Executive Summary
The detection of Tetrahydroisoquinoline (THIQ) condensation products—specifically Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) —in mammalian tissue is a subject of intense neurobiological scrutiny.[1] These compounds are implicated in the etiology of Parkinson’s disease and the neurobiology of alcohol addiction.[2]
However, the field is plagued by a critical analytical flaw: Artifactual Formation . Dopamine (DA) and aldehydes (acetaldehyde) present in tissue or solvents can spontaneously condense via the Pictet-Spengler reaction during homogenization, generating "false positive" THIQ signals.
This guide provides a validated LC-MS/MS workflow that outperforms HPLC-ECD and GC-MS by combining high-specificity mass spectral detection with a chemical scavenging protocol to halt artifact generation.
Mechanistic Insight: The Pictet-Spengler Reaction
To validate a method, one must understand the chemistry of formation. THIQs form when an electron-rich catecholamine (Dopamine) attacks an electrophilic aldehyde.
Diagram 1: The Artifact Generation Pathway
This reaction occurs spontaneously at physiological pH and accelerates in the presence of acidic extraction solvents if aldehydes are not scavenged.
Caption: The spontaneous condensation of Dopamine and Acetaldehyde. Without intervention, this reaction occurs ex vivo during sample preparation, invalidating results.
Comparative Analysis: Selecting the Right Detector
While HPLC-ECD has historically been the workhorse for monoamines due to its sensitivity, it lacks the structural specificity required to distinguish THIQ isomers from isobaric interferences.
| Feature | LC-MS/MS (Recommended) | HPLC-ECD | GC-MS |
| Specificity | High. MRM (Multiple Reaction Monitoring) filters unique precursor/product ions. | Low. Relies solely on retention time and redox potential. High risk of co-elution. | High. Mass spectral confirmation. |
| Sample Prep | Minimal. Protein precipitation (PP) or SPE.[3] | Minimal. Direct injection often possible. | Complex. Requires derivatization (silylation/acylation) to make THIQs volatile. |
| Artifact Risk | Controllable. Fast extraction compatible with aldehyde scavengers. | High. Long run times allow on-column formation if not acidic. | High. Thermal degradation and derivatization steps can induce artifacts. |
| Sensitivity | pg/mg tissue. Excellent with modern triple quads. | pg/mg tissue. Historically superior, now comparable to MS. | ng/mg tissue. Generally lower sensitivity for these polar alkaloids. |
| Throughput | High. <10 min run times. | Low. Isocratic runs can take 20-40 mins. | Low. Derivatization adds hours to workflow. |
Validated Experimental Protocol
This protocol is designed to be a Self-Validating System . It includes a specific step to prove that the detected Salsolinol is endogenous and not created during the experiment.
Phase 1: Reagents & The "Stop Solution"
-
Extraction Solvent: 0.1 M Perchloric Acid (HClO₄) containing 0.1% EDTA (to chelate metals that catalyze oxidation).
-
Aldehyde Scavenger (CRITICAL): 10 mM Semicarbazide or Hydroxylamine hydrochloride.
-
Mechanism: These amines react with free aldehydes faster than Dopamine does, "capping" them before they can form THIQs.
-
-
Internal Standard: d4-Salsolinol (Deuterated). Do not use a structural analogue; matrix effects in brain tissue are too variable.
Phase 2: Tissue Processing Workflow
Caption: Dual-path workflow. Path B serves as a negative control to quantify artifactual formation. If Path B >> Path A, your solvent is contaminated.
Phase 3: LC-MS/MS Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for THIQs and Dopamine, which are highly polar.
-
Recommended: Amide-HILIC or PFP (Pentafluorophenyl) for isomer separation.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Example):
-
Salsolinol: 180.1
148.1 (Quantifier), 180.1 119.1 (Qualifier). -
Dopamine: 154.1
137.1. -
d4-Salsolinol (IS): 184.1
152.1.
-
Method Validation Metrics (FDA/EMA Guidelines)
To ensure scientific integrity, the following metrics must be established.
Specificity & Artifact Control
-
Test: Inject a high concentration Dopamine standard (1 µg/mL) mixed with Acetaldehyde.
-
Requirement: In the presence of the Scavenger (Semicarbazide), the Salsolinol peak should be < 20% of the LLOQ (Lower Limit of Quantification). If it is higher, increase scavenger concentration.
Matrix Effect (ME)
Brain tissue is rich in phospholipids that suppress ionization.
-
Calculation:
-
A = Peak area of standard in neat solvent.
-
B = Peak area of standard spiked into extracted tissue matrix.
-
-
Acceptance: 85-115%.[4] If outside this range, switch to Stable Isotope Dilution (use d4-Salsolinol) which corrects for this automatically.
Recovery (Extraction Efficiency)
-
Calculation: Compare the response of analyte spiked before extraction vs. after extraction.
-
Goal: > 60% recovery is generally acceptable for tissue analysis provided it is consistent (CV < 15%).
Senior Scientist’s Troubleshooting Notes
-
The "Banana" Effect: Be aware that dietary sources (bananas, cheese, beer) contain high levels of THIQs.[2] When validating in human plasma/urine, dietary restrictions are mandatory 24 hours prior. For animal tissue, standard chow is usually controlled, but check the supplier data.
-
Isomer Separation: Salsolinol has two enantiomers (R and S). R-Salsolinol is predominantly endogenous (enzymatically formed), while S-Salsolinol is often dietary or artifactual. Using a chiral column (e.g., Crownpak) can distinguish these, adding a layer of biological validation that achiral C18/HILIC cannot provide.
-
Instrument Cleaning: THIQs are "sticky." Use a needle wash of 50:50 Methanol:Isopropanol to prevent carryover between samples.
References
-
Amuza Inc. (2025). HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? Retrieved from [Link]
-
Starkey, N. J., et al. (2006). Precise GC/MS Assays for Salsolinol and Tetrahydropapaveroline: The Question of Artifacts. PubMed. Retrieved from [Link]
-
Naoi, M., et al. (2004). Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2011). Capillary liquid chromatography-tandem mass spectrometry of tetrahydroisoquinoline derived neurotoxins: a study on the blood-brain barrier of rat brain.[5] PubMed. Retrieved from [Link]
-
Musshoff, F., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine... by LC–MS/MS. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salsolinol, a naturally occurring tetrahydroisoquinoline alkaloid, induces DNA damage and chromosomal aberrations in cultured Chinese hamster lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Capillary liquid chromatography-tandem mass spectrometry of tetrahydroisoquinoline derived neurotoxins: a study on the blood-brain barrier of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1,2,3,4-Tetrahydroisoquinolin-8-ol: Operational Disposal & Handling Guide
[1][2]
Part 1: Executive Safety Directive
The Core Directive: 1,2,3,4-Tetrahydroisoquinolin-8-ol (THIQ-8-ol) is a bifunctional pharmacophore featuring both a secondary amine and a phenolic hydroxyl group.[1][2] This amphoteric nature dictates its disposal logic. Unlike simple organic solvents, it possesses distinct reactivity profiles—specifically the potential for nitrosamine formation (a potent carcinogen class) if inadvertently mixed with nitrating agents in waste streams.
Immediate Action Required:
-
Segregate from all oxidizing acids (Nitric, Chromic) immediately.
-
Classify as "Basic Organic Waste" due to the secondary amine dominance, despite the phenolic moiety.
-
Do not dispose of down the drain. This compound is toxic to aquatic life and requires thermal destruction (incineration).
Part 2: Chemical Hazard Profile & Causality
To dispose of this chemical safely, you must understand why it is hazardous. The following table synthesizes the GHS data with the mechanistic reasoning for the hazard.
| Parameter | Specification | Operational Implication (The "Why") |
| CAS Number | 53565-96-1 | Use for specific waste profiling/manifesting. |
| Molecular Formula | C9H11NO | Amphoteric scaffold (Phenol + Amine).[1][2] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Irritant: The phenolic proton is weakly acidic; the amine is basic.[1][2] Contact causes immediate tissue irritation. |
| Reactivity Hazard | Nitrosation Risk | CRITICAL: As a secondary amine, contact with nitrites/nitric acid generates N-nitroso-1,2,3,4-tetrahydroisoquinolin-8-ol (potential carcinogen).[1][2] |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk during weighing/transfer.[1][2] |
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste Disposal (Pure Compound)
For expired shelf stocks or solid spill residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Mark the container clearly with "Hazardous Waste - Solid Toxic Organic."
-
Chemical Hygiene:
-
Do not mix with other solid oxidizers.
-
Double-bag the primary container in a clear LDPE zip-lock bag before placing it in the waste drum to prevent secondary contamination.
-
-
Disposal Path: Lab Pack for high-temperature incineration.
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
For HPLC eluents or reaction filtrates containing THIQ-8-ol.[1][2]
-
Solvent Assessment: Determine the carrier solvent.
-
Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[3]
-
Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."
-
-
pH Verification (The Self-Validating Step):
-
Protocol: Before adding to a central waste carboy, spot-check the pH of your solution.
-
Logic: If the solution is highly acidic (pH < 2), neutralize it to pH 5–9 using Sodium Bicarbonate.
-
Reasoning: Adding a highly acidic solution of THIQ-8-ol to a basic organic waste drum can cause an exothermic acid-base reaction, pressurizing the drum.[1][2]
-
-
The "Nitrosamine Check":
-
Protocol: Review the reaction history. Was Sodium Nitrite, Isoamyl Nitrite, or Nitric Acid used?
-
Action: If YES, the waste stream must be quenched with Sulfamic Acid or Ascorbic Acid before entering the general organic waste stream to destroy residual nitrating agents.
-
Part 4: Visualized Decision Workflow
The following diagram illustrates the critical decision nodes for disposing of THIQ-8-ol. This workflow is designed to prevent incompatible mixing events.
Caption: Operational decision tree for THIQ-8-ol disposal, highlighting the critical nitrosamine safety check.
Part 5: Regulatory Compliance (RCRA & EPA)[2]
While 1,2,3,4-Tetrahydroisoquinolin-8-ol is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Mixture Rule" and "Derived-From Rule" of the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 code.
-
Toxicity: Due to aquatic toxicity, it must not be sewered. It generally falls under non-specific organic waste codes depending on the solvent (e.g., F003 or F005 ).
-
Manifest Description:
Part 6: Emergency Response (Spill Protocol)
Scenario: A 5g bottle of solid THIQ-8-ol shatters on the bench.
-
PPE Upgrade: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. Ensure lab ventilation is active.
-
Containment: Cover the powder gently with a paper towel dampened with water or methanol to prevent dust generation.
-
Cleanup:
-
Scoop up the damp material using a spatula or dustpan.
-
Place in a wide-mouth jar.
-
Wipe the surface with a weak acid (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by water.
-
-
Disposal: Label the jar as "Spill Debris: THIQ-8-ol" and process as Solid Waste (see Part 3A).
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link][1][2]
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinolin-8-ol
This guide outlines the safety protocols for handling 1,2,3,4-Tetrahydroisoquinolin-8-ol , a phenolic amine intermediate often utilized in neuropharmacology and drug discovery.[1][2][3]
Senior Scientist Note: While specific toxicological data for the 8-ol isomer is often limited compared to its parent scaffold, you must apply the Precautionary Principle .[1][2][3] The parent compound (1,2,3,4-Tetrahydroisoquinoline) is classified as Fatal in contact with skin (H310) and Causes severe skin burns (H314) .[1][2][3] The addition of the hydroxyl group (phenol) introduces oxidation sensitivity and potential for rapid dermal absorption.[2] Treat this compound as a high-potency corrosive. [1][2][3]
Part 1: Hazard Identity & Risk Assessment[1][3]
Chemical Class: Phenolic Secondary Amine Primary Risks: Dermal Absorption (Systemic Toxicity), Corrosivity (Chemical Burns), Respiratory Irritation.[1][2] Stability: Air and light sensitive (Oxidizes to quinoid species).[2]
The "Why" Behind the Protocol
-
Phenolic Moiety: Increases water solubility and potential for rapid absorption through skin/mucous membranes.[2] Phenols are protein denaturants; exposure can cause "white burns" (anesthesia of the skin) meaning you may not feel the burn until damage is done.[2]
-
Secondary Amine: Corrosive to mucous membranes; vapors (if free base) or dusts (if salt) are potent respiratory irritants.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" exam gloves for prolonged handling of phenolic amines.[2]
| PPE Category | Requirement | Technical Rationale |
| Hand Protection (Primary) | Laminate Film (Silver Shield/Norfoil) or High-Grade Nitrile (>0.11 mm) | Phenols can permeate standard thin nitrile (<4 mil) in minutes.[1][2][3] Laminate film offers >480 min breakthrough time.[2] |
| Hand Protection (Dexterity) | Double-gloving required.[2][3] | Inner: 4 mil Nitrile (Dexterity).[2] Outer: 8 mil Nitrile or Laminate (Protection).[2] Change outer glove immediately upon splash.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the corrosive nature of the amine.[2] Goggles seal against dust and vapors.[2][4] |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Mandatory. If working outside a hood (weighing), use a P100/N99 particulate respirator.[1][2][3] |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats absorb phenols, holding the toxin against the skin.[1] Tyvek repels particulates and splashes.[2] |
Part 3: Operational Workflow & Visualization[1][2][3]
Decision Logic: PPE Selection
The following diagram illustrates the hierarchy of controls for this specific compound.
Figure 1: PPE Decision Logic based on physical state.[2] Note the critical requirement for engineering controls (Hood) during weighing.
Part 4: Step-by-Step Handling Protocol
Preparation (The "Clean Zone")[2]
-
Balance Check: Verify the analytical balance is stable inside the fume hood. Airflow can disturb readings; use a draft shield.[2]
-
Neutralization Prep: Prepare a beaker of PEG-400 (Polyethylene Glycol) or a mix of PEG/Ethanol.[2][3]
Weighing & Transfer (The "Hot Zone")[2]
-
Step A: Don double gloves.[2] Inspect the outer pair for pinholes.[2]
-
Step B: Open the vial only inside the hood.
-
Step C: Use a disposable antistatic spatula.[2]
-
Step D: Dissolve the solid immediately. Do not leave dry powder in open weigh boats.[2]
Decontamination & Disposal[1][2][5][6]
-
Solids: Wipe the balance area with a solvent-dampened Kimwipe, then wash with soap and water.[1][2][3]
-
Liquids: Collect all waste in a container labeled "Hazardous Waste: Toxic/Corrosive (Phenolic Amine)." [2]
-
Do NOT mix with oxidizing acids (Nitric/Perchloric) as this can cause exothermic decomposition.[2]
-
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing immediate solubilization to reduce dust inhalation risks.
Part 5: Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Spill (Powder):
References
-
PubChem. (n.d.).[2] 1,2,3,4-Tetrahydroisoquinolin-7-ol (Isomer Analog Safety Data). National Library of Medicine.[2] Retrieved February 8, 2026, from [Link][1][2]
-
Yale Environmental Health & Safety. (2022).[2] Standard Operating Procedure: Phenol. Retrieved February 8, 2026, from [Link][1][2]
Sources
- 1. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]
- 2. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 91-21-4|1,2,3,4-Tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
